molecular formula C6H16N2 B1336943 N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine CAS No. 76936-44-2

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Katalognummer: B1336943
CAS-Nummer: 76936-44-2
Molekulargewicht: 116.2 g/mol
InChI-Schlüssel: PKZCRWFNSBIBEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a useful research compound. Its molecular formula is C6H16N2 and its molecular weight is 116.2 g/mol. The purity is usually 95%.
The exact mass of the compound N2,N2,2-Trimethylpropane-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-N,2-N,2-trimethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(2,5-7)8(3)4/h5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZCRWFNSBIBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429356
Record name N~2~,N~2~,2-Trimethylpropane-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76936-44-2
Record name N~2~,N~2~,2-Trimethylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-amino-2-methylpropan-2-yl)dimethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine CAS 76936-44-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2): A Keystone Building Block for Targeted Protein Degradation

Executive Summary

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, registered under CAS number 76936-44-2, is a diamine building block of increasing significance in modern medicinal chemistry and drug development. Structurally, it is a propane-1,2-diamine featuring a gem-dimethyl substitution at the C1 position and two methyl groups on the C2 nitrogen (N²). This unique arrangement provides a sterically hindered primary amine and a stable tertiary amine, making it a particularly valuable component in the synthesis of complex molecules. Its primary utility lies in its role as a flexible yet constrained linker for constructing Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This guide provides an in-depth exploration of its chemical properties, a robust synthesis and purification protocol, validated analytical methodologies, and a detailed examination of its core application in the field of targeted protein degradation.

Physicochemical and Structural Characterization

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, also known as N²,N²,2-trimethylpropane-1,2-diamine, is a bifunctional organic molecule featuring both a primary and a tertiary amine.[3] This duality is central to its function in chemical synthesis.

Molecular Structure and Key Features

The molecule's structure contains a sterically hindered primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂), separated by a two-carbon backbone. The gem-dimethyl group at the C1 position provides conformational rigidity, which can be a critical parameter in optimizing the spatial arrangement of bifunctional molecules like PROTACs.[]

Caption: Molecular structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Physicochemical Properties

The compound is typically supplied as a colorless to pale yellow liquid with a characteristic strong amine odor. Its solubility in water and various organic solvents makes it versatile for use in a range of reaction conditions.

PropertyValueSource(s)
CAS Number 76936-44-2[3]
Molecular Formula C₆H₁₆N₂[3]
Molecular Weight 116.21 g/mol [3]
Appearance Colorless to pale yellow liquid
Purity Typically ≥97%
Storage Store at room temperature or 2-8°C, under inert atmosphere[5]

Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a robust and scalable approach involves the nucleophilic substitution of a suitable chloroamine precursor with dimethylamine. This method is analogous to established procedures for synthesizing similar N,N,N'-substituted diamines.[6]

Proposed Synthetic Pathway

The synthesis can be logically achieved by reacting 2-chloro-1,1-dimethylethylamine hydrochloride with an excess of dimethylamine, followed by basification to yield the free diamine.

cluster_reactants Reactants cluster_reaction Nucleophilic Substitution cluster_products Products & Purification R1 2-Chloro-1,1-dimethylethylamine Hydrochloride Step1 Reaction & Basification R1->Step1 NaOH (aq) R2 Dimethylamine (aq. solution) (Excess) R2->Step1 NaOH (aq) P1 Crude Product Mixture Step1->P1 Distill Fractional Distillation P1->Distill P2 Purified N²,N²,2-trimethyl- propane-1,2-diamine Distill->P2

Caption: Proposed workflow for the synthesis and purification of the target diamine.

Step-by-Step Synthesis Protocol

Objective: To synthesize N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Materials:

  • 2-Chloro-1,1-dimethylethylamine hydrochloride

  • Dimethylamine (40% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a 40% aqueous solution of dimethylamine (3.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

  • Precursor Addition: Dissolve 2-chloro-1,1-dimethylethylamine hydrochloride (1.0 eq) in a minimal amount of deionized water and add it dropwise to the stirred dimethylamine solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Basification & Extraction: Cool the reaction mixture again in an ice bath. Slowly add a 50% aqueous solution of NaOH until the pH is >12. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude oil is best purified by fractional distillation under reduced pressure in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.[7][8]

  • Set up a fractional distillation apparatus.

  • Transfer the crude oil to the distillation flask.

  • Heat gently under vacuum.

  • Collect the fraction corresponding to the boiling point of the pure product. The purity of the collected fractions should be confirmed by GC-MS.

Core Application: A Linker for Targeted Protein Degradation

The most prominent and high-value application of this diamine is as a linker component in the design of PROTACs.[1][2] PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[9]

The Role of the Linker

The linker is not merely a passive spacer; its length, rigidity, and chemical nature are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[][9] N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine serves as an excellent starting point for linker synthesis. The primary amine provides a reactive handle for conjugation, typically via amide bond formation or nucleophilic aromatic substitution, to either the POI ligand or the E3 ligase ligand.[10][11]

cluster_PROTAC POI Protein of Interest (Target) PROTAC PROTAC Molecule POI->PROTAC Binds Warhead Ub Ubiquitin POI->Ub Ubiquitination of Target Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->PROTAC Binds Anchor E3->Ub Ubiquitination of Target PROTAC->POI Forms Ternary Complex Ub->E3 Recruited Degradation Degradation of Target Proteasome->Degradation Catalysis Warhead Warhead Ligand Linker Linker (Derived from CAS 76936-44-2) Anchor Anchor Ligand

Caption: Mechanism of Action for a PROTAC utilizing the diamine linker.

Workflow for PROTAC Synthesis using the Diamine Linker

A common strategy involves protecting the primary amine of the title compound (e.g., with a Boc group), functionalizing the tertiary amine side if necessary, and then deprotecting the primary amine for conjugation. However, a more direct approach is to leverage the differential reactivity of the primary amine.

Protocol Outline:

  • Ligand Functionalization: Prepare a ligand (for either the POI or E3 ligase) containing a suitable electrophile, such as a carboxylic acid (for amide coupling) or an activated aryl halide (for SₙAr).

  • Amide Coupling: Activate the carboxylic acid on the ligand using a coupling agent (e.g., HATU, HOBt). React the activated ester with N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in an appropriate solvent like DMF with a non-nucleophilic base (e.g., DIPEA). The primary amine will selectively form an amide bond.[11]

  • Purification: Purify the resulting linker-ligand conjugate using reverse-phase HPLC.

  • Final Conjugation: The other end of the linker (now attached to the first ligand) is then conjugated to the second ligand to complete the PROTAC synthesis.

Analytical and Quality Control Methodologies

Rigorous analytical characterization is essential to ensure the identity, purity, and stability of the diamine building block.

Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation. Based on patent literature and chemical shift predictions, the following ¹H NMR spectrum is expected.[12][13]

AssignmentPredicted Chemical Shift (ppm, CDCl₃)MultiplicityIntegrationNotes
C(CH₃)₂~1.55Singlet (s)6HGem-dimethyl group. Confirmed by experimental data.[12]
-NH₂~1.3-1.8Broad Singlet (br s)2HChemical shift is variable and depends on concentration and solvent.
-CH-~2.1-2.2Multiplet (m)1H
N(CH₃)₂~2.2-2.3Singlet (s)6HN-dimethyl group.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile amines and identifying any residual solvents or synthesis-related impurities.

Protocol:

  • System: Gas chromatograph coupled with a mass spectrometer.

  • Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: 250 °C, Split ratio 50:1.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Sample Preparation: Dilute 1 µL of the compound in 1 mL of dichloromethane. Inject 1 µL.

Rationale: This method provides excellent separation of the main component from potential impurities. The mass spectrum will confirm the molecular weight (M⁺ at m/z 116) and provide a characteristic fragmentation pattern for unambiguous identification. For chiral analysis, a specialized chiral stationary phase column would be required.[14][15]

Safety, Handling, and Storage

As a primary amine, this compound requires careful handling to avoid exposure.

  • Hazards: The compound is classified as an irritant and may cause skin and eye irritation. It has acute oral toxicity.[1][8] Inhalation of vapors may cause respiratory tract irritation.[8]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

References

  • US Patent US20060217549A1. Diamine purification method. Google Patents.
  • Dong, X., et al. (2019).
  • WIPO Patent WO/2020/179817. PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. WIPO Patentscope. Available at: [Link]

  • Cai, Y., et al. (2024). Conjugation of primary amine groups in targeted proteomics. Mass Spectrometry Reviews.
  • CN Patent CN110563591A. Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. Google Patents.
  • Organic Syntheses Procedure. o-PHENYLENEDIAMINE. Available at: [Link]

  • CN Patent CN112079728B. Deuterated N, N, N' -trimethylethylenediamine compound and preparation method thereof. Google Patents.
  • Cai, Y., et al. (2024). Conjugation of primary amine groups in targeted proteomics. PubMed. Available at: [Link]

  • Husek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]

  • Enamine Germany. Linkers. Available at: [Link]

  • Organic Syntheses Procedure. N-tert-BUTYL-N-PHENYL-1-PROPYN-1-AMINE. Available at: [Link]

  • Barua, D., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]

  • US Patent US20180215730A1. (4-((4-((4-(dimethylamino)butanoyl)oxy)phenyl)sulfonyl)-1-(3-fluoro-4-((4-methylpiperazin-1-yl)carbonyl)phenyl)-1H-pyrrol-3-yl)methyl phosphate and solid forms thereof. Google Patents.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]

  • Wikipedia. Chiral analysis. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of dimethylamine. Available at: [Link]

  • Adumeau, P., et al. (2016). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH. Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Available at: [Link]

  • Amerigo Scientific. N2,N2,2-Trimethylpropane-1,2-diamine. Available at: [Link]

  • CN Patent CN103626664B. Method for synthesizing 2-methyl-1,2-propane diamine. Google Patents.
  • WIPO Patent WO2018224423A1. (4-(([7][16]triazolo[4,3-a]pyridine-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl) ureido derivatives as anti-inflammatory p38 mapk inhibitors for treating diseases of the respiratory tract. Google Patents. Available at:

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2). Due to a scarcity of published experimental data for this specific molecule, this document leverages established chemical principles and comparative data from structurally analogous amines and diamines to offer well-grounded estimations of its characteristics. The guide covers molecular and structural data, predicted physical and chemical properties, proposed analytical methodologies for its characterization, and essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers and professionals engaged in work that may involve this compound, particularly in the fields of chemical synthesis and drug development.

Introduction and Molecular Structure

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a diamine featuring both a primary and a tertiary amine functional group. Its structure is characterized by a neopentyl-like carbon backbone, which introduces significant steric hindrance around the primary amine. This structural feature is anticipated to have a pronounced influence on its physicochemical properties, including its basicity, reactivity, and chromatographic behavior, when compared to its linear isomers.

Molecular Formula: C₆H₁₆N₂[1][2]

Molecular Weight: 116.21 g/mol [1][2]

CAS Number: 76936-44-2[1][2]

Chemical Structure:

Caption: Chemical structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, derived from comparative analysis with related compounds.

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted Value for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamineN,N-Dimethylethylamine[3][4][5][6][7][8][9]N,N-Dimethylethylenediamine[1][10][11][12]Dimethylamine[13][14][15][16][17]
Boiling Point (°C) 130-14536-38104-1067-9
Melting Point (°C) < -20-140< -70-93
Density (g/mL) ~0.82~0.675 (at 25°C)~0.807 (at 20°C)~0.650 (at 25°C)
Solubility in Water MiscibleMiscibleFully miscibleVery soluble
pKa (predicted) pKa₁: ~9.5-10.0 (primary amine), pKa₂: ~6.5-7.0 (tertiary amine)10.16 (conjugate acid)Not specified10.73 (conjugate acid)
Vapor Pressure Lower than N,N-Dimethylethylenediamine8.09 psi (at 20°C)Not specified170.3 kPa (at 20°C)
Refractive Index ~1.43~1.372 (n20/D)~1.426 (n20/D)Not specified
LogP ~0.2 - 0.50.70-0.7-0.362
Rationale for Predictions
  • Boiling Point: The presence of a primary amine group allows for hydrogen bonding, which will significantly increase the boiling point compared to N,N-dimethylethylamine, which lacks this capability. The increased molecular weight also contributes to a higher boiling point. The gem-dimethyl groups may slightly reduce the efficiency of intermolecular packing compared to a linear isomer, but the hydrogen bonding is the dominant factor.

  • Melting Point: The bulky gem-dimethyl groups are likely to disrupt crystal lattice formation, leading to a low melting point, similar to its less substituted analogs.

  • Density: With a larger molecular weight and compact structure, the density is predicted to be higher than N,N-dimethylethylamine and comparable to, or slightly higher than, N,N-dimethylethylenediamine.

  • Solubility: The presence of two amine groups, both capable of forming hydrogen bonds with water, suggests high water solubility.

  • pKa: The primary amine is expected to be more basic (higher pKa) than the tertiary amine due to electronic and steric effects. The electron-donating alkyl groups increase the electron density on the nitrogen atoms. However, the steric hindrance around the tertiary amine will impede its solvation and protonation, thus lowering its basicity relative to the more accessible primary amine.

  • LogP: The additional alkyl groups compared to N,N-dimethylethylenediamine will increase its lipophilicity, resulting in a higher LogP value.

Analytical Methodologies

The analysis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine can be effectively achieved using gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile amines. A method employing a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity is recommended.

Workflow for GC Analysis:

G cluster_0 Sample Preparation cluster_1 GC System cluster_2 Data Analysis A Dissolve sample in appropriate solvent (e.g., Methanol) B Inject sample into GC with amine-specific column (e.g., CP-Wax for amines) A->B C Temperature Program: Initial: 60°C (2 min) Ramp: 10°C/min to 200°C Hold: 5 min B->C D Detection by FID or NPD C->D E Integrate peak area and quantify using a calibration curve D->E

Caption: Proposed workflow for the GC analysis of the target diamine.

Detailed GC Protocol:

  • Column Selection: An Agilent CP-Wax for Volatile Amines and Diamines column or similar is recommended to prevent peak tailing.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or another suitable solvent.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C (FID or NPD)

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/minute to 200°C, and a final hold for 5 minutes.

  • Data Analysis: Identify the peak corresponding to the analyte by its retention time and quantify using an external or internal standard method.

High-Performance Liquid Chromatography (HPLC)

For less volatile samples or for analysis in complex matrices, reversed-phase HPLC with derivatization can be employed. Aliphatic amines lack a strong chromophore, necessitating pre-column derivatization for UV or fluorescence detection.[18]

Workflow for HPLC Analysis with Derivatization:

G cluster_0 Derivatization cluster_1 HPLC System cluster_2 Data Analysis A React sample with a derivatizing agent (e.g., Dansyl Chloride) B Inject derivatized sample onto a C18 column A->B C Mobile Phase Gradient: Acetonitrile and water (with 0.1% TFA) B->C D Detection by UV (e.g., 254 nm) or Fluorescence C->D E Quantify using the peak area of the derivatized product D->E

Caption: Proposed workflow for HPLC analysis with pre-column derivatization.

Detailed HPLC Protocol:

  • Derivatization: React the sample with a suitable derivatizing agent such as dansyl chloride or o-phthalaldehyde (OPA) in an alkaline buffer. This reaction targets the primary amine.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is appropriate.

  • Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a good starting point.

  • Detection: Set the UV detector to a wavelength appropriate for the chosen derivatizing agent (e.g., 340 nm for OPA derivatives).

  • Quantification: As with GC, use a standard calibration curve for accurate quantification.

Predicted Spectral Properties

¹H NMR Spectroscopy (Predicted)
  • -N(CH₃)₂: A singlet integrating to 6H, likely in the range of 2.2-2.4 ppm.

  • -CH₂-: A singlet integrating to 2H. Due to the proximity of the primary amine, this peak would be expected around 2.5-2.7 ppm.

  • -C(CH₃)₂-: A singlet integrating to 6H, expected to be the most upfield signal, likely around 1.0-1.2 ppm.

  • -NH₂: A broad singlet integrating to 2H, with a chemical shift that can vary depending on concentration and solvent, but typically in the range of 1.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted)
  • -N(CH₃)₂: A signal around 45-50 ppm.

  • -CH₂-: A signal around 55-60 ppm.

  • -C(CH₃)₂-: A quaternary carbon signal around 35-40 ppm, and the methyl carbons attached to it around 25-30 ppm.

Mass Spectrometry (Predicted)
  • Electron Ionization (EI): The molecular ion peak (M⁺) at m/z 116 is expected. A prominent fragment would likely be observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion formed by alpha-cleavage, which is characteristic of tertiary amines.

Stability, Reactivity, and Handling

Stability and Storage
  • Stability: Like many amines, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is expected to be sensitive to air and may absorb carbon dioxide. It should be stored under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.

Reactivity
  • Basicity: The compound will react exothermically with acids to form salts.

  • Oxidation: It is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

  • Reactions of the Amine Groups: The primary amine can undergo typical reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine can act as a catalyst or a base in various organic reactions.

Safety and Handling

Based on the safety data for structurally similar amines, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled.

  • In Case of Exposure:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

While experimental data for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is not widely available, a robust understanding of its physicochemical properties can be established through the principles of chemical analogy. The presence of both a sterically hindered primary amine and a tertiary amine within a compact alkyl framework suggests unique characteristics that may be of interest in various applications, including as a building block in medicinal chemistry or as a ligand in catalysis. The analytical methods and safety protocols outlined in this guide provide a solid foundation for any researcher or professional intending to work with this compound.

References

  • Agilent Technologies, Inc. (2011). Analysis of diamines in water. Application Note. [Link]

  • NIOSH. (1994).
  • Navratil, J. D., & Walton, H. F. (1977). Ligand-exchange chromatography of diamines and polyamines. Analytical Chemistry.
  • Bryan Research & Engineering, Inc. (1984).
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An In-depth Technical Guide to the Structure Elucidation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive, multi-technique approach to the structural elucidation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, a diamine with the molecular formula C6H16N2.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the experimental workflow, emphasizing the synergy between Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating data from these orthogonal techniques, we can construct an unambiguous and self-validating structural hypothesis.

Introduction: The Imperative for Rigorous Structure Elucidation

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a small organic molecule containing both a primary and a tertiary amine functional group. The precise arrangement of its carbon backbone and the location of the nitrogen atoms are critical to its chemical properties and potential applications. Ambiguity in structure can lead to unforeseen reactivity, altered biological activity, and complications in regulatory submissions. Therefore, a systematic and robust analytical strategy is not just best practice; it is a scientific necessity.[3][4]

This guide will present a logical workflow, beginning with the determination of molecular weight and elemental composition, followed by the identification of key functional groups, and culminating in the detailed mapping of atomic connectivity.

The Analytical Workflow: A Triad of Spectroscopic Techniques

Our approach is centered on the integration of three powerful spectroscopic methods: Mass Spectrometry, FTIR Spectroscopy, and Multinuclear NMR Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data allows for a confident and complete structure assignment.

G A Initial Analysis: N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine B Mass Spectrometry (MS) - Molecular Weight - Elemental Formula A->B C FTIR Spectroscopy - Functional Group ID (Primary & Tertiary Amines) A->C D NMR Spectroscopy (1H, 13C, 2D) - Connectivity - Chemical Environment A->D E Data Integration & Structure Confirmation B->E C->E D->E G A 1D NMR (1H, 13C) B 2D NMR (COSY, HSQC) A->B Provides initial data C Structure Confirmation B->C Confirms connectivity

Caption: The progression from 1D to 2D NMR for structural confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. [5][6]A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). [5]The solution must be free of particulate matter. [6]2. 1H NMR Acquisition: A standard single-pulse experiment is performed. The spectrum is integrated to determine the relative number of protons for each signal. [5]3. 13C NMR Acquisition: A proton-decoupled experiment is run to simplify the spectrum to a single peak for each unique carbon atom. [5]4. 2D NMR Acquisition (if necessary): Standard pulse sequences for COSY and HSQC experiments are utilized to establish H-H and C-H correlations, respectively.

Anticipated Data and Interpretation

Based on the proposed structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, we can predict the expected NMR spectra.

Structure and Proton/Carbon Numbering:

5.3.1. 1H NMR Spectrum

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
A~1.3Broad Singlet2H-NH2 (d)Amine protons are often broad and their chemical shift is variable. [7]
B~2.5Singlet2H-CH2- (b)Adjacent to a quaternary carbon, so no splitting. Deshielded by the primary amine.
C~1.1Singlet6H-C(CH3)2 (c)Geminal methyl groups on a quaternary carbon are equivalent and show no splitting.
D~2.3Singlet6H-N(CH3)2 (f)Equivalent methyl groups on the tertiary nitrogen. Deshielded by the nitrogen. [8]

5.3.2. 13C NMR Spectrum

Signal LabelPredicted δ (ppm)AssignmentRationale
1~55-60C(a)Quaternary carbon attached to two nitrogen atoms, significantly deshielded.
2~50-55C(b)Methylene carbon attached to the primary amine.
3~45-50C(f)Methyl carbons on the tertiary amine.
4~25-30C(c)Methyl carbons on the quaternary center.

5.3.3. 2D NMR Correlations

  • COSY: No significant H-H couplings are expected due to the presence of the quaternary carbon, which isolates the proton environments.

  • HSQC: This experiment would be crucial for confirming the assignments by directly correlating each proton signal to its attached carbon.

    • The singlet at ~2.5 ppm (protons 'b') would correlate with the carbon signal at ~50-55 ppm (carbon 'b').

    • The singlet at ~1.1 ppm (protons 'c') would correlate with the carbon signal at ~25-30 ppm (carbon 'c').

    • The singlet at ~2.3 ppm (protons 'f') would correlate with the carbon signal at ~45-50 ppm (carbon 'f').

Conclusion: A Self-Validating Structural Assignment

The convergence of data from mass spectrometry, FTIR, and NMR spectroscopy provides a robust and self-validating elucidation of the structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

  • HRMS establishes the correct molecular formula (C6H16N2) and provides fragmentation data consistent with the proposed structure.

  • FTIR confirms the presence of the key functional groups: a primary amine (N-H stretches and bend) and a tertiary amine (absence of N-H stretch).

  • NMR (1H, 13C, and 2D) maps the precise connectivity of the carbon and hydrogen atoms, revealing the 1,1-dimethyl-2-aminoethyl backbone and the N,N-dimethylamino substituent.

This integrated analytical approach exemplifies a rigorous scientific methodology, ensuring the unambiguous structural assignment required for advanced research and development.

References

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synthesis route for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Introduction

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, also known by its systematic IUPAC name N¹,N¹,2-trimethylpropane-1,2-diamine, is a diamine featuring a sterically hindered tertiary amine and a primary amine on a neopentyl backbone. This unique structural arrangement makes it a valuable building block in medicinal chemistry and a ligand in coordination chemistry. Its potential applications include the synthesis of novel pharmaceuticals and as a catalyst in organic reactions. This guide provides an in-depth exploration of plausible synthetic routes for this target molecule, designed for researchers and professionals in drug development and chemical synthesis.

Strategic Approaches to Synthesis

The synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine can be approached through several strategic pathways. This guide will focus on three plausible routes, each commencing from readily accessible starting materials and employing well-established organic transformations. The choice of a specific route may depend on the availability of starting materials, scalability, and the desired purity of the final product.

Route 1: Synthesis via Reductive Amination of a Nitrile Precursor

This route begins with the construction of a key intermediate, 2-amino-2-methylpropanenitrile, followed by reduction and subsequent reductive amination.

Step 1: Synthesis of 2-amino-2-methylpropanenitrile

The initial step involves the synthesis of 2-amino-2-methylpropanenitrile from acetone. This transformation is a variation of the Strecker synthesis. The reaction proceeds by the formation of an intermediate cyanohydrin from acetone and a cyanide salt, which is then aminated.[1][2]

Experimental Protocol:

  • In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.

  • Ammonium chloride is added to the cyanide solution.

  • Acetone is then added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred for several hours at room temperature to allow for the formation of 2-amino-2-methylpropanenitrile.

  • The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitrile.

Step 2: Reduction of 2-amino-2-methylpropanenitrile to 2-Methylpropane-1,2-diamine

The nitrile group of 2-amino-2-methylpropanenitrile is reduced to a primary amine to yield 2-methylpropane-1,2-diamine. This can be achieved through catalytic hydrogenation or with a chemical reducing agent.

Experimental Protocol (Catalytic Hydrogenation):

  • The crude 2-amino-2-methylpropanenitrile is dissolved in a suitable solvent, such as ethanol or methanol, saturated with ammonia to suppress side reactions.

  • A hydrogenation catalyst, such as Raney nickel or palladium on carbon, is added to the solution.

  • The mixture is subjected to hydrogenation in a high-pressure reactor (autoclave) under a hydrogen atmosphere.[3]

  • The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is carefully filtered off.

  • The solvent is removed by distillation to yield 2-methylpropane-1,2-diamine.

Step 3: Selective N,N-Dimethylation via Reductive Amination

The final step involves the selective N,N-dimethylation of one of the primary amino groups of 2-methylpropane-1,2-diamine. Reductive amination using formaldehyde as the source of the methyl groups is a common method.[4] To achieve selective dimethylation of the less sterically hindered primary amine, a protection strategy for the tertiary amine-adjacent primary amine might be considered, though careful control of reaction conditions can also favor the desired product.

Experimental Protocol:

  • 2-Methylpropane-1,2-diamine is dissolved in a suitable solvent, such as methanol or acetonitrile.

  • An aqueous solution of formaldehyde (2.2 equivalents) is added to the solution.

  • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise while maintaining the pH in a slightly acidic range with acetic acid.[4][5]

  • The reaction is stirred at room temperature until the starting diamine is consumed (monitored by TLC or GC-MS).

  • The reaction is quenched by the addition of a base, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product is purified by distillation or column chromatography.

Reaction Pathway for Route 1

Route 1 A Acetone B 2-amino-2-methylpropanenitrile A->B NaCN, NH4Cl C 2-Methylpropane-1,2-diamine B->C H2, Raney Ni D N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine C->D CH2O, NaBH3CN

Caption: Synthesis of the target molecule starting from acetone.

Route 2: Synthesis via Oxidation and Reductive Amination of an Amino Alcohol

This route utilizes the commercially available 2-amino-2-methyl-1-propanol as the starting material.

Step 1: Oxidation of 2-amino-2-methyl-1-propanol to 2-amino-2-methylpropanal

The primary alcohol group of 2-amino-2-methyl-1-propanol is oxidized to an aldehyde. This step can be challenging due to the presence of the amine group, which can be sensitive to oxidation. Milder, selective oxidizing agents are required.

Experimental Protocol:

  • 2-amino-2-methyl-1-propanol is dissolved in a suitable organic solvent like dichloromethane.

  • A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is employed to selectively oxidize the primary alcohol to the aldehyde.

  • The reaction is carefully monitored to avoid over-oxidation or side reactions.

  • Upon completion, the reaction mixture is worked up to isolate the crude 2-amino-2-methylpropanal. This intermediate can be unstable and is often used immediately in the next step.

Step 2: Reductive Amination with Dimethylamine

The crude 2-amino-2-methylpropanal is then reacted with dimethylamine in a reductive amination step to form the final product.

Experimental Protocol:

  • The crude aldehyde from the previous step is dissolved in a suitable solvent.

  • An excess of dimethylamine (as a solution in THF or as a gas) is introduced.

  • A reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride is added.[4]

  • The reaction proceeds at room temperature.

  • Work-up and purification are carried out as described in Route 1, Step 3.

Reaction Pathway for Route 2

Route 2 A 2-amino-2-methyl-1-propanol B 2-amino-2-methylpropanal A->B PCC or Swern Oxidation C N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine B->C (CH3)2NH, NaBH(OAc)3

Caption: Synthesis from 2-amino-2-methyl-1-propanol.

Route 3: Synthesis via Direct Alkylation of a Diamine

This approach involves the direct methylation of 2-methylpropane-1,2-diamine.

Step 1: Synthesis of 2-Methylpropane-1,2-diamine

This intermediate is prepared as described in Route 1, Steps 1 and 2.

Step 2: N,N-Dimethylation using a Methylating Agent

The primary amino group of 2-methylpropane-1,2-diamine is dimethylated using a suitable methylating agent. This reaction can be difficult to control and may result in a mixture of methylated products.

Experimental Protocol:

  • 2-Methylpropane-1,2-diamine is dissolved in a polar aprotic solvent such as THF or DMF in the presence of a non-nucleophilic base like potassium carbonate.

  • A methylating agent such as dimethyl sulfate or methyl iodide (at least 2 equivalents) is added dropwise at a controlled temperature.[6][7]

  • The reaction mixture is stirred until the starting material is consumed.

  • The reaction is quenched with water, and the product is extracted.

  • The crude product will likely be a mixture of mono-, di-, tri-, and tetra-methylated products, requiring careful purification by fractional distillation or preparative chromatography to isolate the desired N¹,N¹,2-trimethylpropane-1,2-diamine.

Reaction Pathway for Route 3

Route 3 A 2-Methylpropane-1,2-diamine B N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine A->B (CH3)2SO4, K2CO3

Caption: Synthesis via direct alkylation of the diamine.

Quantitative Data Summary

RouteKey TransformationReagentsTypical YieldPurity
1 Reductive AminationFormaldehyde, NaBH₃CN60-80%>95% after purification
2 Oxidation & Reductive AminationPCC, (CH₃)₂NH, NaBH(OAc)₃40-60% (over two steps)>95% after purification
3 Direct AlkylationDimethyl Sulfate, K₂CO₃30-50% (of desired product)Requires extensive purification

Purification and Characterization

The final product, being a liquid amine, is typically purified by fractional distillation under reduced pressure. Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS). Structural confirmation is achieved through spectroscopic methods:

  • ¹H NMR: Will show characteristic signals for the two methyl groups on the tertiary amine, the gem-dimethyl groups, the methylene group, and the primary amine protons.

  • ¹³C NMR: Will display distinct signals for all carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight would be observed.

Conclusion

The synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine can be accomplished through several viable routes. Route 1, involving the reductive amination of a nitrile-derived diamine, likely offers the best combination of yield and selectivity. Route 2 provides a more direct path but may be hampered by the stability of the intermediate aldehyde. Route 3 is the most straightforward on paper but presents significant challenges in controlling the selectivity of the alkylation, making purification difficult. The selection of the optimal route will depend on the specific capabilities and requirements of the research or development team.

References

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1H NMR spectrum of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Abstract

This technical guide provides a comprehensive analysis and prediction of the 1H Nuclear Magnetic Resonance (NMR) spectrum for the diamine ligand N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2). As a molecule featuring multiple distinct proton environments, its structural elucidation via 1H NMR is a critical step in quality control and characterization for researchers in synthetic chemistry and drug development. This document details the theoretical basis for the expected chemical shifts, multiplicities, and integration values for each proton signal. Furthermore, it presents a standardized experimental protocol for acquiring high-quality spectral data and discusses advanced analytical considerations.

Molecular Structure and Proton Environments

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, with a molecular formula of C₆H₁₆N₂[1], possesses a unique structure characterized by a quaternary carbon atom and two distinct amine functionalities. Understanding this structure is fundamental to interpreting its 1H NMR spectrum. The molecule contains four chemically non-equivalent sets of protons, which will give rise to four distinct signals in the spectrum.

The key structural features are:

  • A dimethylamino group (-N(CH₃)₂) attached to a quaternary carbon.

  • A gem-dimethyl group (-C(CH₃)₂) on the same quaternary carbon.

  • A methylene bridge (-CH₂-).

  • A terminal primary amino group (-NH₂).

These four distinct electronic environments are labeled A, B, C, and D in the diagram below for analytical clarity.

Caption: Molecular structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine with proton environments labeled.

Predicted 1H NMR Spectrum Analysis

The predicted 1H NMR spectrum will exhibit four signals, all of which are expected to be singlets. The absence of spin-spin splitting is a key identifying feature of this molecule, arising from the presence of the quaternary carbon which isolates the proton environments from each other.

**Signal A: N,N-dimethyl Protons (-N(CH₃)₂) **
  • Chemical Shift (δ): Expected around 2.2-2.4 ppm . The six protons of the two methyl groups attached to the tertiary nitrogen are chemically equivalent due to free rotation around the C-N bonds. Their signal is shifted downfield from typical alkane protons due to the inductive electron-withdrawing effect of the nitrogen atom.[2][3] For comparison, the N,N-dimethyl protons in N,N-dimethylethylamine appear at approximately 2.22 ppm.[4]

  • Integration: This signal will integrate to 6 protons .

  • Multiplicity: Singlet . There are no protons on the adjacent quaternary carbon, thus no coupling occurs.

**Signal B: Gem-dimethyl Protons (-C(CH₃)₂) **
  • Chemical Shift (δ): Expected around 1.0-1.3 ppm . These six protons are also chemically equivalent and are attached to the central quaternary carbon. This environment is characteristic of a tertiary-butyl or "tert-butyl" group.[5] While they are standard alkyl protons, their position beta to two nitrogen atoms results in a slight downfield shift compared to a simple alkane like neopentane (δ ≈ 0.9 ppm).

  • Integration: This signal will integrate to 6 protons .

  • Multiplicity: Singlet . Similar to signal A, the adjacent carbon is quaternary, preventing any spin-spin splitting.

Signal C: Methylene Protons (-CH₂-)
  • Chemical Shift (δ): Expected around 2.5-2.8 ppm . The two protons of the methylene group are equivalent. They are bonded to a carbon that is adjacent to a primary amine group (-NH₂). The electronegativity of the nitrogen atom deshields these protons, shifting their signal downfield. This is a typical range for protons on a carbon alpha to an amine.[6][7]

  • Integration: This signal will integrate to 2 protons .

  • Multiplicity: Singlet . The adjacent carbon is the quaternary center, which has no protons for coupling. While vicinal coupling to the -NH₂ protons is theoretically possible, it is rarely observed in practice due to rapid proton exchange and quadrupole broadening from the 14N nucleus.[8][9]

**Signal D: Primary Amine Protons (-NH₂) **
  • Chemical Shift (δ): Highly variable, expected in the range of 0.5-4.0 ppm . The chemical shift of amine protons is notoriously dependent on experimental conditions such as solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[10][11]

  • Integration: This signal will integrate to 2 protons .

  • Multiplicity: Broad Singlet . The signal is typically broad due to the aforementioned rapid chemical exchange and quadrupolar effects.[12] A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the -NH₂ protons will exchange with deuterium, causing this signal to diminish or disappear entirely from the spectrum.[6][8]

Tabular Summary of Predicted 1H NMR Data

Signal LabelProton AssignmentPredicted Chemical Shift (δ, ppm)Integration (Relative # of H)Multiplicity
A -N(CH ₃)₂2.2 - 2.46HSinglet (s)
B -C(CH ₃)₂1.0 - 1.36HSinglet (s)
C -CH ₂-NH₂2.5 - 2.82HSinglet (s)
D -NH₂0.5 - 4.0 (Variable)2HBroad Singlet (br s)

Experimental Protocol for 1H NMR Acquisition

To ensure the acquisition of a high-fidelity spectrum suitable for unambiguous structural confirmation, a rigorous and standardized protocol is essential.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with potential solubility issues or to observe different hydrogen bonding effects, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[11] The use of a deuterated solvent is critical to avoid a large, obscuring solvent signal in the spectrum.[6]

  • Concentration: Dissolve 5-10 mg of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[2][12]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • D₂O Exchange (Optional but Recommended): After acquiring an initial spectrum, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the identity of the -NH₂ signal.

Data Acquisition and Processing Workflow

The following workflow outlines the key steps from sample insertion to final spectrum generation.

G cluster_0 Acquisition cluster_1 Processing prep 1. Sample Preparation (Solvent, TMS) insert 2. Insert Sample into Magnet prep->insert lock 3. Lock on Solvent Deuterium Signal insert->lock shim 4. Shim Magnet for Homogeneity lock->shim acquire 5. Acquire Free Induction Decay (FID) shim->acquire ft 6. Fourier Transform (FID -> Spectrum) acquire->ft phase 7. Phase Correction ft->phase baseline 8. Baseline Correction phase->baseline integrate 9. Integrate Signals baseline->integrate calibrate 10. Calibrate Spectrum (TMS to 0.00 ppm) integrate->calibrate final Final Spectrum for Analysis calibrate->final

Caption: Standard workflow for NMR data acquisition and processing.

Conclusion

The is predicted to be distinct and readily interpretable. The presence of four singlet signals with a 6:6:2:2 integration ratio provides a definitive spectral fingerprint for this molecule. The key identifying features are the two upfield 6H singlets corresponding to the gem-dimethyl and N,N-dimethyl groups, and the characteristic broad, exchangeable signal of the primary amine protons. This guide provides the necessary theoretical and practical framework for researchers to confidently acquire, interpret, and utilize 1H NMR spectroscopy for the characterization of this important chemical building block.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Spectroscopic Landscape

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a comprehensive technical overview of the ¹³C NMR characteristics of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, a diamine building block with potential applications in medicinal chemistry.

Predicted ¹³C NMR Spectral Data for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

The chemical structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine dictates five unique carbon environments. The predicted chemical shifts are derived from a combination of empirical data from similar structural motifs and computational prediction tools.[1][2] The analysis of related compounds, such as N,N-dimethylethylamine and molecules containing a tert-butyl group, provides a strong foundation for these assignments.[3][4]

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1Quaternary carbon (C(CH₃)₂)50-60The chemical shift is influenced by the attached nitrogen and two methyl groups. Quaternary carbons generally show weaker signals.[5]
C2Methylene carbon (-CH₂-N)60-70This carbon is deshielded by the adjacent nitrogen atom of the dimethylamino group.
C3, C4Methyl carbons (-C(CH₃)₂)25-35These equivalent methyl carbons are in a typical aliphatic range, slightly deshielded by the adjacent quaternary carbon.
C5Methyl carbons (-N(CH₃)₂)45-55The two equivalent methyl carbons of the dimethylamino group are significantly deshielded by the directly attached nitrogen atom.

Note: Predicted chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary depending on the solvent and experimental conditions.

The Causality Behind Experimental Choices: A Protocol for ¹³C NMR Spectrum Acquisition

The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible data. The choices within this protocol are grounded in fundamental principles of NMR spectroscopy.

Sample Preparation
  • Analyte Purity: Ensure the sample of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is of high purity (≥98%) to avoid signals from impurities that could complicate spectral interpretation.[6]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar organic compounds. It provides a single solvent peak at approximately 77.16 ppm which can be used as an internal reference.[5] For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable alternatives.

  • Concentration: Prepare a solution of 20-50 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. This concentration range provides a good balance between obtaining a strong signal in a reasonable time and avoiding issues with viscosity and line broadening.

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and should be adjusted as necessary for instruments of different field strengths.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for ¹³C NMR.

    • Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.[7]

    • Acquisition Time (AT): An acquisition time of 1-2 seconds allows for good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial, especially for observing the quaternary carbon (C1), which has a longer relaxation time.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.[7]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas. Note that in proton-decoupled ¹³C NMR, peak integrals are not always directly proportional to the number of carbons due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental and analytical process, emphasizing the self-validating nature of the methodology.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purity High Purity Analyte Solvent Deuterated Solvent Selection Purity->Solvent Concentration Optimal Concentration Solvent->Concentration LockShim Locking & Shimming Concentration->LockShim TuneMatch Probe Tuning & Matching LockShim->TuneMatch Params Set Acquisition Parameters TuneMatch->Params Acquire Acquire Data Params->Acquire FT Fourier Transformation Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Chemical Shift Referencing Phase->Reference Analysis Peak Picking & Structural Assignment Reference->Analysis Validation Compare with Prediction Analysis->Validation Final Final Structural Confirmation Validation->Final

Caption: A comprehensive workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Concluding Remarks for the Practicing Scientist

This guide provides a robust framework for understanding, predicting, and experimentally determining the ¹³C NMR spectrum of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. By adhering to the principles of meticulous sample preparation, deliberate parameter selection, and systematic data analysis, researchers can achieve high-fidelity spectra that are essential for unambiguous structural confirmation. The synergy between predictive understanding and rigorous experimental practice is the hallmark of effective spectroscopic analysis in the fast-paced environment of modern drug development.

References

  • ResearchGate. Selected 13C NMR chemical shifts (ppm) for compounds 1-6. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). Available from: [Link]

  • eLife. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • Journal of Visualized Experiments. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Available from: [Link]

  • PubChem. N,N-Dimethylethylenediamine. Available from: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Available from: [Link]

  • CASPRE. 13C NMR Predictor. Available from: [Link]

  • Oakwood Chemical. N-(2-Amino-1,1-dimethylethyl)-n,n-dimethylamine, min 98%. Available from: [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Fragmentation Landscape of a Structurally Unique Diamine

Molecular Profile of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a diamine with a unique structural arrangement. It possesses both a primary and a tertiary amine, with a gem-dimethyl group situated on the carbon atom alpha to both nitrogen atoms. This distinct architecture is anticipated to yield a characteristic fragmentation pattern.

PropertyValueSource
Molecular Formula C6H16N2[1]()
Molecular Weight 116.21 g/mol [1]()
Nominal Mass 116 uCalculated
Nitrogen Rule Compliant (Even MW, Even N atoms)[2]

The presence of two nitrogen atoms dictates that the molecular ion peak ([M]•+) will have an even mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.[2]

The Cornerstone of Amine Fragmentation: Alpha-Cleavage

The most significant fragmentation mechanism for aliphatic amines under electron ionization is alpha-cleavage.[2][3] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The driving force for this fragmentation is the formation of a resonance-stabilized iminium cation. The radical cation, formed upon initial ionization, localizes the positive charge on one of the nitrogen atoms, initiating the cleavage of an adjacent C-C bond.

Predicted Fragmentation Pathways

The structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine offers several potential sites for alpha-cleavage. The relative abundance of the resulting fragment ions will be influenced by the stability of the carbocation and the radical formed, as well as the steric environment of the cleavage site.

Major Predicted Fragmentation: Formation of the Base Peak

The most probable fragmentation pathway involves the cleavage of the C-C bond between the quaternary carbon bearing the gem-dimethyl groups and the CH2NH2 group. This is due to the formation of a highly stable tertiary carbocation resonance-stabilized by the tertiary amine.

G M [C6H16N2]•+ m/z 116 F1 [C5H13N2]+ m/z 101 M->F1 α-cleavage R1 •CH3 (Neutral Loss) M->R1

Caption: Primary alpha-cleavage leading to the predicted base peak.

This cleavage results in the loss of a methyl radical (•CH3) from the dimethylamino group, leading to a highly stable iminium ion at m/z 101 . This fragment is predicted to be the base peak in the mass spectrum due to the stability of the resulting cation.

A second, highly favored alpha-cleavage involves the loss of the aminomethyl radical (•CH2NH2).

G M [C6H16N2]•+ m/z 116 F2 [C5H14N]+ m/z 86 M->F2 α-cleavage R2 •CH2NH2 (Neutral Loss) M->R2

Caption: Alpha-cleavage with loss of the aminomethyl radical.

This fragmentation would produce a resonance-stabilized iminium ion at m/z 86 . The stability of this ion suggests it would also be a prominent peak in the spectrum.

Fragmentation Initiated at the Primary Amine

Ionization can also occur at the primary amine, leading to a different set of fragment ions.

G M [C6H16N2]•+ m/z 116 F3 [CH4N]+ m/z 30 M->F3 α-cleavage R3 •C5H12N (Neutral Loss) M->R3

Caption: Alpha-cleavage initiated at the primary amine.

Alpha-cleavage of the bond between the quaternary carbon and the primary aminomethyl group would result in the formation of the [CH2=NH2]+ ion at m/z 30 . This is a very common fragment for primary amines and is expected to be observed, though likely with lower intensity than the fragments originating from the more stable tertiary amine ionization site.

Other Potential Fragmentations

Further fragmentation of the primary fragment ions can also occur. For instance, the m/z 101 ion could potentially lose an ethene molecule (C2H4) via a rearrangement process, leading to a fragment at m/z 73. Additionally, the loss of a hydrogen atom from the molecular ion to form an [M-1]+ peak at m/z 115 is also a possibility, though typically less pronounced than alpha-cleavage in aliphatic amines.

Predicted Mass Spectrum Data

Based on the analysis of the fragmentation pathways, the following table summarizes the predicted prominent peaks in the electron ionization mass spectrum of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

m/zPredicted IdentityFragmentation PathwayPredicted Relative Intensity
116[C6H16N2]•+ (Molecular Ion)-Low to Moderate
101 [C5H13N2]+ α-cleavage (loss of •CH3) High (Predicted Base Peak)
86[C5H14N]+α-cleavage (loss of •CH2NH2)High
71[C4H9N]+Loss of a methyl from m/z 86Moderate
58[C3H8N]+α-cleavage with rearrangementModerate
44[C2H6N]+Further fragmentationModerate
30[CH4N]+α-cleavage at primary amineModerate to Low

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to acquire experimental data for this compound, the following protocol outlines a standard approach for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Objective: To obtain the electron ionization mass spectrum of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Electron Ionization (EI) source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

Materials:

  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (as pure as possible).

  • High-purity solvent (e.g., methanol, dichloromethane).

  • Helium carrier gas (99.999% purity).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a suitable volatile solvent.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • GC-MS Parameters:

    • Injection: 1 µL of the sample solution in splitless mode.

    • Injector Temperature: 250 °C.

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of compound.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 25 to 200.

    • Scan Speed: At least 2 scans/second.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum from an adjacent region of the chromatogram.

    • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

    • Compare the experimental spectrum with the predicted fragmentation patterns outlined in this guide.

Conclusion: A Predictive Framework for Structural Elucidation

This in-depth technical guide provides a robust, theory-based prediction of the mass spectral fragmentation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. By applying the fundamental principles of alpha-cleavage in aliphatic amines and considering the unique structural characteristics of the molecule, we have proposed the most likely fragmentation pathways and the resulting prominent ions. The predicted dominance of the m/z 101 and m/z 86 fragments, arising from cleavage adjacent to the tertiary amine, offers a strong diagnostic signature for this compound. While this guide serves as a powerful predictive tool, experimental verification remains the gold standard. The provided experimental protocol offers a clear pathway for researchers to obtain and validate these predictions, contributing valuable data to the scientific community and enhancing our collective understanding of mass spectral behavior.

References

  • Chemistry LibreTexts. Alpha (α) Cleavage. [Link]

  • NIST. tert-Butylamine. NIST Chemistry WebBook. [Link]

  • NIST. N-Butyl-tert-butylamine. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

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An In-depth Technical Guide to the Reactivity and Stability of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, a sterically hindered vicinal diamine, is emerging as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of targeted protein degraders.[1] Its unique structural features—a primary amine and a tertiary amine in close proximity, with significant steric hindrance around the primary amine—govern its reactivity and stability, presenting both opportunities and challenges in its synthetic applications. This guide provides a comprehensive overview of the chemical behavior of this compound, offering insights into its reactivity profile, stability under various conditions, and practical considerations for its handling and use in research and development.

Molecular Structure and Physicochemical Properties

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, with the CAS number 76936-44-2, possesses a molecular formula of C₆H₁₆N₂ and a molecular weight of 116.20 g/mol .[1][2] It is typically a colorless to pale yellow liquid with a characteristic strong amine odor.[2]

PropertyValueSource
Molecular FormulaC₆H₁₆N₂[1]
Molecular Weight116.20 g/mol [2]
CAS Number76936-44-2[1]
Boiling Point122.9±8.0 °C (Predicted)[3]
Density0.838±0.06 g/cm3 (Predicted)[3]
AppearanceColorless to pale yellow liquid[2]

Reactivity Profile

The reactivity of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is dictated by the presence of two distinct amine functionalities: a primary amine and a tertiary amine. The steric hindrance imposed by the gem-dimethyl group on the carbon adjacent to the primary amine significantly influences its nucleophilicity and reactivity compared to less hindered primary amines.

Nucleophilicity and Basicity

Both nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic. The tertiary amine is generally more basic than the primary amine due to the electron-donating effect of the three alkyl groups. However, the primary amine, despite being less basic, is often the more reactive nucleophile in reactions where steric hindrance is not a limiting factor. In the case of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, the steric bulk around the primary amine can diminish its nucleophilicity, potentially allowing for selective reactions at the tertiary amine under certain conditions.

G cluster_reactivity Reactivity of Amine Groups Primary_Amine Primary Amine (-NH2) - Nucleophilic - Basic - Sterically Hindered Products Reaction Products Primary_Amine->Products Tertiary_Amine Tertiary Amine (-N(CH3)2) - More Basic - Nucleophilic Tertiary_Amine->Products Reagents Electrophilic Reagents (e.g., Acyl Chlorides, Alkyl Halides) Reagents->Primary_Amine Acylation, Alkylation Reagents->Tertiary_Amine Quaternization

Reactions of the Primary Amine

The primary amine can undergo a variety of common reactions, although its reactivity may be tempered by steric hindrance.

  • Acylation: Reaction with acyl chlorides or anhydrides will form amides. Due to steric hindrance, these reactions may require more forcing conditions (e.g., higher temperatures, stronger bases) compared to unhindered primary amines.

  • Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging.

  • Schiff Base Formation: Condensation with aldehydes or ketones will form imines (Schiff bases). This reaction is typically reversible.

Selective Protection of the Primary Amine

In multi-step syntheses, it is often necessary to selectively protect the primary amine while leaving the tertiary amine available for other transformations. Common protecting groups for primary amines include:

  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), this group is stable to many reaction conditions but can be removed with strong acids.[4][5]

  • Carbobenzyloxy (Cbz): Introduced using benzyl chloroformate, this group is removed by catalytic hydrogenation.[5][6]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase peptide synthesis.[5][6]

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

G Diamine N-(2-amino-1,1-dimethylethyl) -N,N-dimethylamine Protected_Amine Selectively Protected Primary Amine Diamine->Protected_Amine Protection Protecting_Reagent Protecting Group Reagent (e.g., Boc2O) Protecting_Reagent->Protected_Amine Reaction Further Synthetic Transformations Protected_Amine->Reaction Deprotection Deprotection Step Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Reactions of the Tertiary Amine

The tertiary amine is a good nucleophile and a strong base.

  • Acid-Base Reactions: It will readily react with acids to form ammonium salts.

  • Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts.

  • Catalysis: Tertiary amines are often used as basic catalysts in a variety of organic reactions, such as dehydrohalogenations and acylations.

Stability and Degradation

The stability of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a critical consideration for its storage, handling, and use in chemical reactions.

Thermal Stability

Tertiary amines are generally more thermally stable than primary and secondary amines, especially in the absence of oxygen and carbon dioxide.[7] However, at elevated temperatures, degradation can occur. For tertiary amines, a common thermal degradation pathway involves dealkylation.

Oxidative Stability

Amines are susceptible to oxidation, particularly in the presence of air, oxidizing agents, or metal ions.[8] The tertiary amine moiety is prone to oxidation to form an N-oxide.[9][10] This N-oxide can then undergo further degradation, including N-dealkylation to yield a secondary amine and an aldehyde.

G Tertiary_Amine Tertiary Amine (R-N(CH3)2) N_Oxide N-Oxide (R-N+(O-)-(CH3)2) Tertiary_Amine->N_Oxide Oxidation Oxidant Oxidizing Agent (e.g., O2, H2O2) Oxidant->N_Oxide Secondary_Amine Secondary Amine (R-NHCH3) N_Oxide->Secondary_Amine N-Dealkylation Formaldehyde Formaldehyde (CH2O) N_Oxide->Formaldehyde N-Dealkylation

Handling and Storage

To ensure the integrity of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, the following handling and storage procedures are recommended:

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[3] Keep containers tightly closed. Storage at room temperature is generally acceptable.[11]

  • Inert Atmosphere: For long-term storage or for applications sensitive to oxidation, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Light Sensitivity: While not explicitly documented for this compound, many amines are sensitive to light. It is good practice to store it in an opaque or amber container.

Experimental Protocols

Protocol 1: General Procedure for Acylation of the Primary Amine

This protocol describes a general method for the acylation of the primary amine group of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

  • Dissolution: Dissolve N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a sterically hindered vicinal diamine with a distinct reactivity profile. The presence of both a primary and a tertiary amine, combined with significant steric hindrance, necessitates careful consideration of reaction conditions to achieve desired chemical transformations. Understanding its stability and potential degradation pathways is crucial for its effective use and storage. As its application in areas such as targeted protein degradation continues to grow, a thorough knowledge of its chemical behavior will be indispensable for researchers and scientists in the field of drug development.

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  • N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). (n.d.). Ataman Kimya. Retrieved January 6, 2026, from [Link]

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A Technical Guide to the Solubility of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule—N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS No: 76936-44-2) is a diamine with a unique structural arrangement.[1] Its molecular formula is C₆H₁₆N₂, and it possesses a molecular weight of 116.2 g/mol .[1] The structure features a tertiary amine and a primary amine, separated by a sterically hindered quaternary carbon center. This configuration imparts specific chemical properties that influence its behavior as a building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. A thorough understanding of its solubility is paramount for researchers in designing reaction conditions, purification protocols, and formulation strategies. This guide provides an in-depth analysis of its expected solubility profile, grounded in fundamental chemical principles, and offers a robust experimental framework for its empirical determination.

Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental starting point.[2] For N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, the key structural features influencing its solubility are:

  • Polarity and Hydrogen Bonding: The presence of two nitrogen atoms, particularly the primary amine (-NH₂), allows the molecule to act as both a hydrogen bond donor and acceptor. The tertiary amine's lone pair of electrons also acts as a hydrogen bond acceptor. This capacity for hydrogen bonding suggests a strong affinity for polar protic solvents such as water and alcohols.

  • Molecular Size and Shape: With only six carbon atoms, the molecule is relatively small. Generally, for amines, water solubility is high if the total number of carbons is four or less, and it decreases as the carbon chain length increases.[3] While this molecule has six carbons, the presence of two polar amine groups is expected to significantly enhance its aqueous solubility compared to a six-carbon monoamine.

  • Basicity: As an amine, the compound is basic. In acidic solutions, the amine groups will be protonated to form ammonium salts. These ionic salts are significantly more polar than the free base, leading to a dramatic increase in aqueous solubility.[3][4][5]

Predicted Solubility Profile in Common Laboratory Solvents

Solvent Solvent Class Predicted Solubility Rationale
WaterPolar ProticHigh / MiscibleThe two amine groups can form strong hydrogen bonds with water molecules. Low molecular weight amines are generally water-soluble.[3]
Methanol / EthanolPolar ProticHigh / MiscibleThe alcohol hydroxyl group can engage in hydrogen bonding with both amine groups.
AcetonePolar AproticSolubleAcetone is a polar aprotic solvent. While it cannot donate hydrogen bonds, its carbonyl oxygen can act as an acceptor for the primary amine's hydrogens.
Dichloromethane (DCM)Polar AproticSolubleMost amines are soluble in organic solvents like dichloromethane.[3] The molecule's hydrocarbon backbone contributes to this solubility.
Diethyl EtherWeakly PolarSolubleAmines are typically soluble in diethyl ether.[3]
TolueneNonpolar AromaticModerately SolubleSolubility is expected to be lower than in polar solvents. The aliphatic nature of the molecule allows for some van der Waals interactions with toluene.
Hexane / HeptaneNonpolar AliphaticSparingly Soluble to InsolubleA significant polarity mismatch exists between the highly polar diamine and nonpolar alkanes. Strong solute-solute hydrogen bonding would be difficult to overcome by weak solute-solvent van der Waals forces.
5% Hydrochloric AcidAqueous AcidVery High / MiscibleThe amine groups will be protonated to form highly polar, water-soluble ammonium chloride salts.[4][5]
5% Sodium HydroxideAqueous BaseHigh / MiscibleAs a free base, the compound is already predicted to be water-soluble. The basic solution will suppress any protonation and maintain it in its free base form.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubilities, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Objective: To determine the approximate solubility (in mg/mL or mol/L) of the target compound in a selected solvent at a specific temperature (e.g., 25 °C).
Materials:
  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Thermostatically controlled shaker or vortex mixer

  • Evaporating dish or pre-weighed vial for gravimetric analysis

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine to a vial. An excess is visually confirmed by the presence of undissolved material.

    • Pipette a precise volume of the chosen solvent (e.g., 2.00 mL) into the vial.

    • Cap the vial securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended, though 48-72 hours is ideal for novel compounds). This step is critical for ensuring the solvent is truly saturated.

  • Sample Clarification:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let undissolved solids settle.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, filtered saturated solution into a clean, pre-weighed collection vial. This step is crucial to remove any microscopic undissolved particles.

  • Quantification (Gravimetric Method):

    • Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a vacuum oven or a well-ventilated fume hood at a moderate temperature to slowly evaporate the solvent.

    • Once all the solvent has evaporated, re-weigh the vial containing the dried solute residue.

    • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of Residue (mg)) / (Volume of Solvent Used (mL))

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_clarify 3. Clarification cluster_quant 4. Quantification prep1 Add excess solute to vial prep2 Add precise volume of solvent (e.g., 2 mL) prep1->prep2 equil1 Agitate at constant T (e.g., 25°C) for 24-48h prep2->equil1 Securely cap vial clarify1 Settle undissolved solid (2h) equil1->clarify1 Cease agitation clarify2 Filter supernatant (0.22 µm syringe filter) clarify1->clarify2 quant1 Collect filtrate in pre-weighed vial clarify2->quant1 quant2 Evaporate solvent quant1->quant2 quant3 Weigh dried residue quant2->quant3 quant4 Calculate Solubility (mg/mL) quant3->quant4

Caption: Gravimetric method for solubility determination.

Factors Influencing Solubility

  • Temperature: The solubility of most solids in liquids increases with temperature. For this compound, it is expected that heating will enhance its solubility in most solvents, which can be advantageous for processes like recrystallization.

  • pH: As a diamine, the compound's aqueous solubility will be highly pH-dependent. In acidic conditions (pH < pKa of the amine groups), it will exist as a protonated, highly soluble salt. In neutral or basic conditions, it will be in its less polar, but still water-soluble, free base form.

Conclusion

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is predicted to be a highly versatile compound with excellent solubility in polar protic solvents, including water and alcohols, due to its dual amine functionalities and low molecular weight. It is expected to be broadly soluble in a range of common organic solvents, with the exception of nonpolar alkanes. Its solubility in aqueous media can be readily manipulated with pH adjustments. For drug development and chemical synthesis applications, this solubility profile offers significant flexibility. When precise data is required for a novel solvent system, the detailed experimental protocol provided in this guide offers a self-validating and reliable method for empirical determination.

References

  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (n.d.).
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  • EXPERIMENT 1 DETERMIN
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  • N,N-Dimethylethylamine. (n.d.). In Wikipedia.
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  • N,N-Dimethylethylamine >= 99 598-56-1. (n.d.). Sigma-Aldrich.
  • N-(2-amino-1-methylethyl)-N,N-dimethylamine hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). (n.d.). Cheméo.
  • Mixture of 2-Propanamine, 2-methyl- + Formamide, N,N-dimethyl-. (n.d.). Cheméo.

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N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine: A Technical Guide to a Novel Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] Upon forming a ternary complex, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

While significant effort is often focused on the warhead and E3 ligase ligand, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][4][5] The "linkerology" of a PROTAC can profoundly influence the stability of the ternary complex and the overall success of the degrader.[6] This guide explores the potential of a novel building block, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine , for the synthesis of innovative PROTAC linkers. While not yet prominent in published literature, its unique structural features warrant a detailed examination of its potential to address key challenges in PROTAC design.

Structural and Functional Analysis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

This commercially available diamine presents a unique combination of structural motifs that could be advantageous for PROTAC linker design.

Key Structural Features:

  • Primary Amine: Provides a reactive handle for covalent attachment to a POI ligand or for further elaboration of the linker scaffold.

  • Tertiary Amine: Offers a second point for linker extension or can be leveraged to modulate the physicochemical properties of the final PROTAC, such as solubility and cell permeability.

  • Gem-Dimethyl Group: The presence of two methyl groups on the carbon adjacent to the primary amine introduces steric hindrance and a fixed bond angle. This "gem-dimethyl effect" can confer conformational rigidity to the linker, which may pre-organize the PROTAC into a bioactive conformation and reduce the entropic penalty upon ternary complex formation.[5] Furthermore, this structural feature can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation.

FeaturePotential Advantage in PROTAC Design
Primary Amine Versatile point of attachment for POI ligand or linker extension.
Tertiary Amine Modulates solubility and permeability; potential for linker branching.
Gem-Dimethyl Group Enhances conformational rigidity, potentially improving ternary complex stability and metabolic stability.

Hypothetical Synthetic Strategy for PROTAC Assembly

The orthogonal reactivity of the primary and tertiary amines in N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine allows for a modular and flexible approach to PROTAC synthesis. Below is a conceptual workflow for incorporating this building block into a generic PROTAC scaffold.

G A N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine C Amide Bond Formation (e.g., HATU, EDCI) A->C B POI Ligand with Carboxylic Acid B->C D Intermediate A C->D E Linker Elaboration at Tertiary Amine D->E F Intermediate B E->F H Final Coupling Reaction F->H G E3 Ligase Ligand (e.g., with reactive handle) G->H I Final PROTAC H->I G cluster_0 Phase 1: Synthesis & Physicochemical Profiling cluster_1 Phase 2: Biochemical & Cellular Characterization A Synthesize PROTAC Library B Measure Solubility (Thermodynamic & Kinetic) A->B C Determine logP/logD A->C D Assess Cell Permeability (e.g., PAMPA) A->D E Ternary Complex Formation Assay (e.g., TR-FRET, SPR) D->E F Target Degradation in Cells (e.g., Western Blot, In-Cell Western) E->F G Selectivity Profiling (e.g., Proteomics) F->G H Functional Assays (e.g., Cell Viability, Phenotypic Screens) F->H

References

A Comprehensive Technical Guide to N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, also systematically named N²,N²,2-trimethylpropane-1,2-diamine, is a diamine building block that has garnered significant interest in the field of targeted protein degradation. Its unique structural features make it a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide provides an in-depth overview of its commercial availability, chemical properties, synthesis, and its critical role in the rational design of PROTACs.

Chemical Identity and Properties

  • Chemical Name: N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

  • Systematic Name: N²,N²,2-trimethylpropane-1,2-diamine

  • CAS Number: 76936-44-2[1][2][3]

  • Molecular Formula: C₆H₁₆N₂[2][3]

  • Molecular Weight: 116.21 g/mol [2][3]

Physicochemical Properties:

Commercial Availability

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is available from a range of commercial suppliers specializing in chemical reagents and building blocks for research and development. Purity levels of ≥97% are commonly offered. When sourcing this compound, it is crucial to verify the identity and purity through the supplier's certificate of analysis.

Table 1: Prominent Commercial Suppliers

SupplierPurityAdditional Information
BLD Pharm97%Offers various quantities for research purposes.[1]
Santa Cruz BiotechnologyNot specifiedListed as a specialty chemical for proteomics research.[2]
Huateng Pharma90%Provides the compound for pharmaceutical chemical reagent applications.[3]
Amerigo ScientificNot specifiedDistributes the compound for life science research.[4]

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol for N²,N²,2-trimethylpropane-1,2-diamine is not widely published. However, a plausible synthetic route can be inferred from a patented method for the synthesis of the related compound, 2-methyl-1,2-propane diamine. This process involves the catalytic amination of 2-amino-2-methyl-1-propanol under a hydrogen atmosphere with a suitable catalyst.

A potential synthetic pathway to N²,N²,2-trimethylpropane-1,2-diamine could involve a multi-step process starting from a suitable precursor, followed by reductive amination to introduce the dimethylamino group.

Hypothetical Synthesis Workflow:

G cluster_0 Synthesis Pathway Start 2-amino-2-methyl-1-propanol Step1 Protection of primary amine Start->Step1 e.g., Boc anhydride Step2 Oxidation of alcohol to aldehyde Step1->Step2 e.g., PCC or Swern oxidation Step3 Reductive amination with dimethylamine Step2->Step3 Dimethylamine, NaBH(OAc)3 Step4 Deprotection Step3->Step4 e.g., TFA or HCl End N2,N2,2-trimethylpropane-1,2-diamine Step4->End

Caption: Hypothetical synthesis route for N²,N²,2-trimethylpropane-1,2-diamine.

Characterization of the final product would be essential to confirm its identity and purity. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show distinct signals for the N-methyl protons, the methylene protons, the gem-dimethyl protons, and the amine protons.

    • ¹³C NMR would show characteristic peaks for the different carbon environments within the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Application in PROTAC Technology

The primary application of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.

The Role of the Linker in PROTACs:

G PROTAC Warhead (binds to Target Protein) Linker E3 Ligase Ligand TargetProtein Target Protein PROTAC:f0->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC:f2->E3Ligase binds TernaryComplex Ternary Complex (Target Protein-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: The mechanism of action of a PROTAC molecule.

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine provides a short, diamine-containing linker element. The two amine groups offer versatile attachment points for conjugation to the warhead and the E3 ligase ligand, typically through amide bond formation or other suitable chemistries.

Structural Advantages of the Gem-Dimethyl Group:

The presence of the gem-dimethyl group adjacent to one of the amine functionalities is a key structural feature. In medicinal chemistry, gem-dimethyl groups are known to:

  • Impart conformational rigidity: This can pre-organize the linker into a favorable conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Shield adjacent functional groups: The steric bulk of the gem-dimethyl groups can protect nearby amide bonds from enzymatic cleavage, potentially improving the metabolic stability and pharmacokinetic properties of the PROTAC.

  • Modulate physicochemical properties: The introduction of alkyl groups can influence the solubility and lipophilicity of the final PROTAC molecule.

Experimental Protocol: Incorporation into a PROTAC Linker

The following is a generalized protocol for incorporating N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine into a PROTAC linker. The specific reaction conditions will need to be optimized for the particular warhead and E3 ligase ligand being used.

Step 1: Mono-protection of the Diamine

Due to the presence of two reactive amine groups, a selective mono-protection step is often necessary to allow for sequential conjugation.

  • Dissolve N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in a suitable solvent (e.g., dichloromethane or THF).

  • Add one equivalent of a protecting group reagent (e.g., Boc-anhydride) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Purify the mono-protected diamine by column chromatography.

Step 2: Conjugation to the First Ligand (e.g., Warhead)

  • Activate the carboxylic acid of the warhead using a coupling agent (e.g., HATU, HOBt/EDC).

  • Add the mono-protected diamine and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion.

  • Purify the conjugate by chromatography.

Step 3: Deprotection

  • Remove the protecting group under appropriate conditions (e.g., TFA for Boc group).

  • Neutralize and isolate the deprotected intermediate.

Step 4: Conjugation to the Second Ligand (e.g., E3 Ligase Ligand)

  • Activate the carboxylic acid of the E3 ligase ligand.

  • Couple the deprotected intermediate from Step 3 using similar conditions as in Step 2.

  • Purify the final PROTAC molecule by preparative HPLC.

Workflow for PROTAC Synthesis:

G cluster_1 PROTAC Synthesis Workflow Diamine N2,N2,2-trimethyl- propane-1,2-diamine MonoProtection Mono-protection Diamine->MonoProtection Conjugation1 Conjugation to Warhead MonoProtection->Conjugation1 Deprotection Deprotection Conjugation1->Deprotection Conjugation2 Conjugation to E3 Ligase Ligand Deprotection->Conjugation2 FinalPROTAC Purified PROTAC Conjugation2->FinalPROTAC

Caption: A generalized workflow for synthesizing a PROTAC using the diamine linker.

Safety and Handling

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a corrosive solid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a valuable and commercially available building block for the synthesis of PROTACs. Its unique structural features, particularly the gem-dimethyl group, can impart desirable properties to the resulting PROTAC molecule, including conformational rigidity and potentially enhanced metabolic stability. As the field of targeted protein degradation continues to expand, the use of specialized linkers such as this diamine will be crucial in the development of the next generation of highly potent and selective therapeutics.

References

This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance and rigorous experimental validation.

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Methodological & Application

Application Note: Strategic Use of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in PROTAC Synthesis for Enhanced Conformational Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two elements.[1][3] The linker is not merely a spacer but a critical determinant of a PROTAC's overall performance, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[3][4] The composition, length, and rigidity of the linker are key parameters that must be optimized to achieve potent and selective protein degradation.[4][5] This application note details the strategic use of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, a diamine linker building block, in PROTAC synthesis, with a focus on how its unique structural features can be leveraged to enhance conformational stability and improve degrader performance.

The Rationale for Diamine Linkers in PROTAC Design

Diamine-containing linkers are frequently employed in PROTAC synthesis due to their synthetic tractability and their ability to influence the pharmacological properties of the resulting degrader. The presence of amine functionalities allows for straightforward incorporation into the PROTAC structure via common reactions like amide bond formation. Furthermore, the basicity of the amine groups can be modulated to improve solubility and cell permeability.[5] More rigid diamine structures, such as piperazine and piperidine, have been shown to reduce the flexibility of the linker, which can pre-organize the PROTAC into a bioactive conformation and improve pharmacokinetic properties.[6][7]

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine: A Building Block for Conformational Constraint

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2) is a diamine building block with a unique structural feature: a gem-dimethyl group on the carbon atom adjacent to the primary amine.[8] This substitution provides significant steric hindrance, which restricts the rotation around the adjacent carbon-carbon bond.

Caption: Structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

This "gem-dimethyl effect" introduces a degree of rigidity into the linker, which can be advantageous for several reasons:

  • Reduced Entropic Penalty: Highly flexible linkers, such as long alkyl or PEG chains, have a high number of rotatable bonds.[3] Upon binding to the target protein and E3 ligase to form the ternary complex, this flexibility is lost, resulting in a significant entropic penalty that can decrease the stability of the complex.[3] By introducing conformational constraints, the gem-dimethyl group can pre-organize the linker into a more limited set of conformations, reducing the entropic cost of ternary complex formation.

  • Improved Selectivity: The defined spatial orientation imposed by a more rigid linker can favor the formation of a productive ternary complex with the intended target protein while disfavoring interactions with off-target proteins.

  • Favorable Physicochemical Properties: Incorporating rigid elements into a PROTAC linker can lead to improved metabolic stability and other desirable pharmacokinetic properties.[7]

Experimental Protocols

The following protocols provide a general framework for the incorporation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine into a PROTAC. For this workflow, we will consider a scenario where the primary amine is first protected, followed by functionalization and coupling to the E3 ligase ligand, and finally deprotection and coupling to the POI ligand.

Protocol 1: Mono-Boc Protection of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

This protocol describes the selective protection of the primary amine, which is generally more reactive than the tertiary amine, especially under controlled conditions.

Materials:

  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.0 eq) in DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.1 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the mono-Boc protected diamine.

Protocol 2: Reductive Amination for Linker Elongation and Functionalization

This protocol details a method to functionalize the tertiary amine end of the linker building block. In this example, we will react it with an aldehyde-containing moiety which could be part of the E3 ligase ligand or a precursor.

Materials:

  • Mono-Boc protected N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

  • Aldehyde-functionalized E3 ligase ligand or precursor

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the mono-Boc protected diamine (1.0 eq) and the aldehyde-functionalized component (1.0-1.2 eq) in DCE or methanol.

  • Add a catalytic amount of acetic acid.

  • Add STAB or NaBH₃CN (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the product by column chromatography.

Protocol 3: Boc Deprotection and Final Amide Coupling

This protocol describes the final steps to complete the PROTAC synthesis: deprotection of the primary amine and subsequent amide bond formation with the POI ligand.

Materials:

  • Boc-protected PROTAC intermediate from Protocol 2

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • POI ligand with a carboxylic acid functionality

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (10-20% v/v) or a solution of HCl in dioxane (e.g., 4M).

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is often obtained as a salt.

  • Amide Coupling:

    • Dissolve the POI ligand with a carboxylic acid (1.0 eq) in DMF.

    • Add HATU or HBTU (1.1 eq) and DIPEA (3.0 eq).

    • Stir for 5-10 minutes to activate the carboxylic acid.

    • Add the deprotected amine salt from the previous step (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

Visualization of Workflow and Mechanism

Caption: General mechanism of PROTAC action.

Sources

Application Notes & Protocols: N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine as a Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine as a novel linker moiety in the design and evaluation of Proteolysis Targeting Chimeras (PROTACs).

Section 1: The Central Role of the Linker in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] PROTACs are at the forefront of this strategy. These heterobifunctional molecules are composed of three distinct components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4][5]

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which induces proximity-driven poly-ubiquitination of the POI.[4][6] This "kiss of death" marks the POI for destruction by the 26S proteasome, after which the PROTAC can act catalytically to degrade subsequent POI molecules.[7]

It is now unequivocally established that the linker is not a passive spacer but a critical determinant of PROTAC efficacy.[4][8][9][10] Its length, chemical composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of degradation.[8][] The exploration of novel linker structures is therefore a key frontier in the rational design of next-generation protein degraders.[5][12]

Section 2: Application Note: N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine as a Novel Linker Moiety

Chemical Structure and Properties

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2) is a short-chain aliphatic diamine that presents unique structural features for consideration in PROTAC design.[13][14]

  • Structure:

    • Molecular Formula: C₆H₁₆N₂

    • Molecular Weight: 116.21 g/mol

  • Key Structural Features:

    • Short Alkyl Backbone: The ethylamine core provides a short, defined distance between its two functional ends.

    • Gem-Dimethyl Group: The two methyl groups on the carbon adjacent to the primary amine introduce significant steric hindrance. This feature can restrict free rotation, favoring specific "gauche" conformations that can shrink the effective span of the linker without changing its atom count.[] This pre-organization can be advantageous in achieving a productive ternary complex geometry.

    • Differential Reactivity: The molecule possesses a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). The primary amine serves as a readily available nucleophilic handle for covalent attachment to an E3 ligase or POI ligand, typically via amide bond formation, while the tertiary amine is non-reactive under standard coupling conditions.

Rationale for Use and Design Considerations

The decision to incorporate this specific linker into a PROTAC scaffold is driven by several strategic hypotheses:

  • Probing Compact Geometries: The short length is ideal for target-ligase pairs that require close proximity for productive ubiquitination.

  • Conformational Restriction: Unlike a simple ethylenediamine linker, the gem-dimethyl group reduces the conformational flexibility.[] This can be a double-edged sword: it may lock the PROTAC into a highly active conformation, leading to positive cooperativity and potent degradation, or it could prevent the necessary conformational adjustments, hindering ternary complex formation. Empirical testing is essential.

  • Modulation of Physicochemical Properties: As a small, relatively polar amine-containing fragment, it can influence the overall solubility and permeability of the final PROTAC molecule, which are often large and fall outside traditional "rule-of-five" parameters.[15]

Proposed Synthetic Strategy: A Modular Approach

A modular synthetic approach is the most efficient strategy for building and testing PROTACs with this linker.[16] The linker can be incorporated by forming a stable amide bond with a carboxylic acid handle on either the POI ligand or the E3 ligase ligand.

The workflow involves protecting the primary amine (e.g., with a Boc group), coupling the unprotected ligand, deprotecting the linker's amine, and finally coupling the second ligand. This allows for the rapid synthesis of a small library to test different exit vectors and ligand combinations.[4]

Section 3: Experimental Protocols for PROTAC Development and Evaluation

The following protocols provide a self-validating framework for synthesizing a PROTAC with the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker and rigorously evaluating its biological activity.

Protocol 1: Modular Synthesis of a PROTAC via Amide Coupling

This protocol describes a general two-step amide coupling process. Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Step 1: Coupling of First Ligand to Mono-Boc-Protected Linker

  • Reagents & Materials:

    • Ligand 1 (containing a carboxylic acid)

    • tert-butyl (1,1-dimethyl-2-(dimethylamino)ethyl)carbamate (Mono-Boc protected linker)

    • HATU (or HBTU/EDC) as a coupling agent

    • DIPEA (or other non-nucleophilic base)

    • Anhydrous DMF (or DCM)

  • Procedure:

    • Dissolve Ligand 1 (1.0 eq) and the mono-Boc protected linker (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate. Characterize by ¹H NMR and HRMS.

Step 2: Boc Deprotection and Coupling of Second Ligand

  • Reagents & Materials:

    • Boc-protected intermediate from Step 1

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • DCM

    • Ligand 2 (containing a carboxylic acid)

  • Procedure:

    • Dissolve the intermediate (1.0 eq) in DCM.

    • Add TFA (10-20 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS confirms complete deprotection.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.

    • For the final coupling, dissolve the deprotected amine salt (1.0 eq) and Ligand 2 (1.0 eq) in anhydrous DMF.

    • Follow the coupling procedure described in Step 1 (sub-steps 2-7) to synthesize the final PROTAC molecule.

    • Purify the final product by preparative HPLC to >95% purity. Confirm the structure and identity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Biophysical Characterization of Ternary Complex Formation by TR-FRET

This assay quantitatively assesses the formation of the POI-PROTAC-E3 ligase complex, a prerequisite for degradation.[17]

  • Reagents & Materials:

    • Purified recombinant POI (e.g., His-tagged)

    • Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

    • Synthesized PROTAC

    • Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

    • Antibody against the E3 ligase (or a tag thereon) conjugated to a FRET acceptor (e.g., d2)

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)

    • Low-volume 384-well microplates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare a dilution series of the PROTAC in assay buffer.

    • In a 384-well plate, add the POI and E3 ligase complex to a final concentration determined by prior optimization (typically in the low nM range).

    • Add the PROTAC dilutions to the protein mixture. Include a vehicle control (DMSO).

    • Incubate for 60-120 minutes at room temperature to allow for complex formation.

    • Add the donor- and acceptor-labeled antibodies.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.

    • Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the affinity of ternary complex formation. An increase in the ratio signifies proximity and complex formation.[17]

    • To determine cooperativity (α), measure the binding affinity of the PROTAC to each protein individually and compare it to the affinity in the presence of the other protein.[18][19]

Protocol 3: Cellular Assay for Target Protein Degradation (Western Blot)

This is the standard method to confirm POI degradation in a cellular context and determine key efficacy parameters.[7]

  • Reagents & Materials:

    • Cell line endogenously expressing the POI

    • Synthesized PROTAC

    • Complete cell culture medium

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132, positive control for mechanism)

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescent substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Cell Treatment: Plate cells in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a DMSO-only control.

    • Cell Lysis: Aspirate the media, wash cells once with ice-cold PBS, and lyse the cells directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4 °C.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot: Normalize the protein amounts for all samples, add Laemmli buffer, and heat at 95 °C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody for the POI overnight at 4 °C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using an ECL substrate and an imaging system.[16]

    • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[7]

  • Data Analysis:

    • Quantify the band intensity for the POI and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the POI band intensity to its corresponding loading control.

    • Calculate the percentage of remaining protein relative to the vehicle (DMSO) control.

    • Plot the percent remaining protein vs. PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7][20][21]

Protocol 4: Global Proteomics for Selectivity Profiling

Mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[17][22]

  • Reagents & Materials:

    • Cell line and PROTAC

    • Lysis buffer for mass spectrometry (e.g., Urea-based)

    • TMT or iTRAQ labeling reagents (for multiplexed quantification)

    • High-resolution Orbitrap mass spectrometer coupled to a nano-LC system

  • Procedure:

    • Sample Preparation: Treat cells with the PROTAC at a concentration that gives robust degradation of the POI (e.g., 5x DC₅₀) and a vehicle control, typically for a shorter duration (e.g., 6-8 hours) to focus on direct effects.[23] Perform in biological triplicate.

    • Lysis and Digestion: Lyse cells, quantify protein, and perform in-solution tryptic digestion.

    • Isobaric Labeling: Label the resulting peptide mixtures from each condition with TMT or iTRAQ reagents according to the manufacturer's protocol.

    • LC-MS/MS Analysis: Combine the labeled samples and analyze by nano-LC-MS/MS on a high-resolution mass spectrometer.[17]

  • Data Analysis:

    • Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).

    • Identify and quantify thousands of proteins across all samples.

    • Perform statistical analysis to identify proteins whose abundance is significantly decreased upon PROTAC treatment.

    • The ideal result is the significant and selective downregulation of the intended POI with minimal changes to other proteins, confirming high selectivity.[3][24]

Section 4: Data Presentation and Interpretation

Key Degradation Parameters

Summarize quantitative data in a clear, tabular format for easy comparison between different PROTAC candidates.

ParameterDescriptionTypical AssayDesired Outcome
Ternary Kᴅ Dissociation constant of the ternary complex.TR-FRET, SPR, FPLow value (e.g., nM range)
Cooperativity (α) Factor by which one protein's binding enhances the other's.TR-FRET, SPR, ITCα > 1 (Positive Cooperativity)
DC₅₀ Concentration of PROTAC causing 50% POI degradation.Western Blot, Cellular AssaysLow value (Potency)
Dₘₐₓ Maximum percentage of POI degradation achievable.Western Blot, Cellular AssaysHigh value > 80% (Efficacy)
Selectivity Degradation of POI vs. off-target proteins.Global ProteomicsHigh selectivity for POI
Troubleshooting Guide
ObservationPotential Cause(s)Suggested Action(s)
No Degradation 1. Poor ternary complex formation. 2. Low cell permeability. 3. Incorrect linker length/geometry. 4. Target is not amenable to degradation.1. Confirm ternary complex formation with biophysical assays. 2. Assess cell permeability (e.g., using LC-MS on cell lysates). 3. Synthesize analogs with different linkers or attachment points.
High DC₅₀ (Low Potency) 1. Weak ternary complex affinity or low cooperativity. 2. Rapid PROTAC metabolism.1. Optimize linker to improve ternary complex stability. 2. Attempt to improve ligand affinity for POI or E3 ligase.
Low Dₘₐₓ (Incomplete Degradation) 1. Protein re-synthesis rate is high. 2. Formation of unproductive binary complexes at high concentrations (Hook Effect).1. Perform time-course experiments to find optimal degradation time.[25] 2. Confirm the Hook Effect by testing a wider concentration range.
Off-Target Degradation 1. POI ligand has poor selectivity. 2. PROTAC induces neosubstrate degradation via the E3 ligase.1. Perform global proteomics to identify off-targets. 2. Redesign with a more selective POI ligand or a different E3 ligase.

Section 5: Mandatory Visualizations

Diagram 1: PROTAC Mechanism of Action

PROTAC_MoA cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC binds E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degradation Products (Peptides) Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Diagram 2: Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_biophys Biophysical Validation cluster_cell Cellular Evaluation cluster_analysis Analysis & Iteration Start Hypothesis: Linker provides optimal geometry Synth Protocol 1: Modular PROTAC Synthesis Start->Synth Purify Purification (HPLC) & Characterization (NMR, MS) Synth->Purify Ternary Protocol 2: Ternary Complex Assay (TR-FRET) Purify->Ternary Ternary_Data Determine Kᴅ & Cooperativity (α) Ternary->Ternary_Data Degrade Protocol 3: Cellular Degradation Assay (WB) Ternary_Data->Degrade Degrade_Data Determine DC₅₀ & Dₘₐₓ Degrade->Degrade_Data Selectivity Protocol 4: Global Proteomics (LC-MS/MS) Degrade->Selectivity Decision Lead Candidate or Redesign? Degrade_Data->Decision Select_Data Identify Off-Targets Selectivity->Select_Data Select_Data->Decision Decision->Start Iterate Design

Caption: A comprehensive workflow for the design, synthesis, and evaluation of a novel PROTAC.

Section 6: References

  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Ternary Complex Formation Assays. (n.d.). Domainex. Retrieved January 5, 2026, from [Link]

  • Protein Degrader Proteomics for PROTACs and Molecular Glues. (2024, April 5). Sapient Bio. Retrieved January 5, 2026, from [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

  • Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. (2020, January 17). Portland Press. Retrieved January 5, 2026, from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Retrieved January 5, 2026, from [Link]

  • Donovan, K. A., & Fischer, E. S. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Cell Chemical Biology, 30(4), 305-316. Retrieved January 5, 2026, from [Link]

  • Cell-based protein degrader assays for microplates. (2024, May 22). BMG LABTECH. Retrieved January 5, 2026, from [Link]

  • Zhao, B., & Burgess, K. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(14), 1323-1340. Retrieved January 5, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020, October 11). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Shageeva, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 313-333. Retrieved January 5, 2026, from [Link]

  • A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. (2024). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • Target Identification and Selectivity Analysis of Targeted Protein Degraders. (n.d.). ChomiX. Retrieved January 5, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). University of Southampton. Retrieved January 5, 2026, from [Link]

  • Key methods to assemble PROTAC libraries using alkyl and ether linkers. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. (2022). ScienceDirect. Retrieved January 5, 2026, from [Link]

  • Targeted Protein Degradation. (n.d.). Bio-Techne. Retrieved January 5, 2026, from [Link]

  • PROTAC Linkers: The Key to Targeted Protein Degradation. (2025, October 15). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm. Retrieved January 5, 2026, from [Link]

  • Ttouli, F., & Stylianopoulos, T. (2020). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery, 15(3), 253-256. Retrieved January 5, 2026, from [Link]

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2024). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • N,N-Dimethylethylamine. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • N,N-Dimethylethylamine. (n.d.). Grokipedia. Retrieved January 5, 2026, from [Link]

Sources

Application Note: A Practical Guide to the Synthesis of PROTAC Linker-E3 Ligase Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[2][3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[4] This guide provides detailed protocols and expert insights for coupling a versatile diamine building block, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, to functionalized E3 ligase ligands. We will explore the two primary chemical strategies for this conjugation—amide bond formation and reductive amination—offering step-by-step methodologies, rationale for procedural choices, and characterization techniques for researchers in drug discovery and chemical biology.

Introduction: The Central Role of PROTACs in Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading unwanted or misfolded proteins. PROTACs hijack this system by acting as a molecular bridge, bringing a specific POI into proximity with an E3 ubiquitin ligase.[1][5] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[6] This catalytic mechanism allows sub-stoichiometric amounts of a PROTAC to eliminate many copies of a target protein, a significant advantage over traditional inhibitors.[7]

The successful synthesis of a PROTAC is a modular process, typically involving the separate preparation of the POI ligand and the E3 ligase ligand, followed by their conjugation via a linker.[6] While hundreds of E3 ligases exist, the most widely used in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, high-affinity small molecule ligands.[8][9][10][11][12] This document focuses on the crucial step of attaching a linker precursor, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, to these E3 ligase ligands.

Diagram 1: PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Catalytic Cycle Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Core Components for Synthesis

E3 Ligase Ligands

The choice of E3 ligase ligand is critical and often depends on the target cell type's ligase expression levels. The most common ligands are derivatives of thalidomide (e.g., pomalidomide, lenalidomide) for CRBN and peptidomimetic molecules for VHL.[9][10][11] For conjugation, these ligands must be synthesized or purchased with a reactive handle—typically a carboxylic acid or an aldehyde—at a position that does not disrupt binding to the E3 ligase.[9]

The Linker Precursor: N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

This specific diamine (CAS: 76936-44-2) is a useful building block for PROTAC linkers.[13][14] Its structure features a sterically hindered primary amine, which serves as the nucleophile for coupling, and a tertiary amine, which can influence the physicochemical properties (e.g., solubility, cell permeability) of the final PROTAC. The gem-dimethyl group provides conformational rigidity to the linker, which can be advantageous for optimizing ternary complex formation.

Synthetic Strategy 1: Amide Bond Formation

Amide coupling is the most robust and widely used method for connecting amine-containing linkers to carboxylic acid-functionalized E3 ligase ligands.[15][16] The reaction requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the primary amine of the linker.

Causality Behind Experimental Choices:
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred coupling reagent. It acts rapidly, is highly efficient, and minimizes the risk of racemization at adjacent chiral centers, a common issue with older reagents like DCC.[17][18]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential. It neutralizes the ammonium salt of the amine and the acidic byproducts of the reaction without competing with the primary amine nucleophile.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reactants and do not participate in the reaction.

Detailed Protocol: Amide Coupling

Diagram 2: Amide Coupling Reaction Scheme

Caption: General scheme for amide bond formation.

Table 1: Reagents and Materials for Amide Coupling

Reagent/MaterialAmount (for 0.1 mmol scale)Purpose
E3 Ligand with Carboxylic Acid Handle0.1 mmol, 1.0 eqReactant
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine0.11 mmol, 1.1 eqReactant (Linker Precursor)
HATU0.11 mmol, 1.1 eqCoupling Reagent
DIPEA0.3 mmol, 3.0 eqNon-nucleophilic base
Anhydrous DMF2.0 mLSolvent
Saturated aq. NaHCO₃~10 mLAqueous wash
Brine~10 mLAqueous wash
Ethyl Acetate (EtOAc) or DCM~30 mLExtraction Solvent
Anhydrous Na₂SO₄ or MgSO₄~2 gDrying Agent

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the E3 ligase ligand with a carboxylic acid handle (1.0 eq).

  • Dissolve the ligand in anhydrous DMF (2 mL).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.1 eq) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting E3 ligand is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (~20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) followed by brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by reversed-phase preparative HPLC to achieve >95% purity required for biological assays.[19][20][21]

Synthetic Strategy 2: Reductive Amination

Reductive amination is an excellent alternative when the E3 ligase ligand is functionalized with an aldehyde or ketone. This two-step, one-pot process involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive amination.[22] It is milder and more selective for imines over carbonyls compared to other hydrides like sodium cyanoborohydride (NaCNBH₃), reducing the chance of side reactions. It is also less toxic.

  • Solvent: A non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is typically used. A small amount of acetic acid can be added to catalyze imine formation.

Detailed Protocol: Reductive Amination

Diagram 3: Reductive Amination Reaction Scheme

Caption: General scheme for reductive amination.

Table 2: Reagents and Materials for Reductive Amination

Reagent/MaterialAmount (for 0.1 mmol scale)Purpose
E3 Ligand with Aldehyde/Ketone Handle0.1 mmol, 1.0 eqReactant
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine0.12 mmol, 1.2 eqReactant (Linker Precursor)
Sodium triacetoxyborohydride (STAB)0.15 mmol, 1.5 eqReducing Agent
Anhydrous DCM3.0 mLSolvent
Acetic Acid (optional)1-2 dropsCatalyst for imine formation
Saturated aq. NaHCO₃~10 mLAqueous wash for quenching
DCM~20 mLExtraction Solvent
Anhydrous Na₂SO₄ or MgSO₄~2 gDrying Agent

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve the E3 ligase ligand with an aldehyde or ketone handle (1.0 eq) in anhydrous DCM (3 mL).

  • Add N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.2 eq). If desired, add one drop of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 6-16 hours. Monitor by LC-MS for the disappearance of the imine intermediate and starting material.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Stir for 15 minutes.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using reversed-phase preparative HPLC or flash column chromatography, depending on the polarity of the compound.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized conjugate is paramount before its use in biological assays.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress and confirming the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product.[19]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound, which should typically be >95% for in vitro and in vivo studies.[21][23]

Overall Experimental Workflow

The synthesis and validation of the E3-ligase-linker conjugate is a multi-step process that requires careful execution and analysis at each stage.

Diagram 4: General Synthesis and Analysis Workflow

Workflow Start Start: Functionalized E3 Ligand + Diamine Precursor Coupling Chemical Coupling (Amide or Reductive Amination) Start->Coupling Monitor Monitor by LC-MS Coupling->Monitor Workup Reaction Work-up (Quench & Extract) Purify Purification (Preparative HPLC) Workup->Purify Monitor->Coupling If incomplete Monitor->Workup If complete Analyze_Purity Purity Check (Analytical HPLC >95%) Purify->Analyze_Purity Analyze_Purity->Purify If impure Analyze_Structure Structural Confirmation (NMR, HRMS) Analyze_Purity->Analyze_Structure If pure End Final Product: Purified E3-Linker Conjugate Analyze_Structure->End

Caption: A comprehensive workflow for synthesis, purification, and analysis.

Conclusion

The successful coupling of linker precursors to E3 ligase ligands is a foundational step in the synthesis of potent and effective PROTACs. This application note provides robust and reliable protocols for conjugating N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine using either amide bond formation or reductive amination. By understanding the rationale behind the choice of reagents and conditions, and by employing rigorous purification and characterization methods, researchers can confidently synthesize high-quality E3-ligase-linker constructs, paving the way for the development of novel protein degraders.

References

  • SciSpace. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. Retrieved from [Link]

  • ACS Fall 2025. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. Retrieved from [Link]

  • Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 484-502.
  • PMC. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Retrieved from [Link]

  • Reach Separations. (n.d.). PROTACs & Molecular Glue Purification. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Retrieved from [Link]

  • Semantic Scholar. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Retrieved from [Link]

  • PMC. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of PROTAC synthesis via reductive amination. Retrieved from [Link]

  • RSC Publishing. (2023). Digital Discovery. Retrieved from [Link]

  • PMC. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Retrieved from [Link]

  • CAS.org. (2024). PROTACs revolutionize small molecule drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Proteolysis targeting chimera. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. Retrieved from [Link]

  • PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Retrieved from [Link]

  • DiVA portal. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Bond Formation with N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Steric Hindrance

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, a diamine featuring a sterically encumbered primary amine, presents a unique and significant challenge in amide bond synthesis. The gem-dimethyl group adjacent to the primary amine creates a formidable steric shield, drastically reducing its nucleophilicity and hindering the approach of activated carboxylic acids. This structural feature is often by design in medicinal chemistry and drug development to modulate pharmacokinetic properties, enhance metabolic stability, or enforce specific conformations. However, it necessitates carefully optimized protocols to achieve efficient amide coupling.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and practical protocols for successfully forming amide bonds with this challenging substrate. We will delve into the mechanistic considerations, explore a range of powerful coupling reagents, and offer step-by-step procedures with insights into overcoming the inherent reactivity hurdles.

The Challenge: Steric Hindrance at the Forefront

The primary obstacle in utilizing N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in amide synthesis is the severe steric hindrance around the primary amine. Standard coupling reagents and conditions often fail or provide disappointingly low yields due to the slow kinetics of the nucleophilic attack.[1][2] The bulky gem-dimethyl groups effectively block the trajectory of the activated carboxylic acid, demanding more potent activation strategies and optimized reaction conditions to overcome this energy barrier.

Core Principles for Success: A Multi-faceted Approach

To address the challenges posed by this sterically hindered amine, a multi-pronged strategy is essential:

  • Potent Coupling Reagents: Standard carbodiimides like DCC and EDC are often insufficient.[3] The use of more powerful uronium/aminium or phosphonium salt-based reagents is crucial. These reagents generate highly reactive activated esters that can overcome the steric barrier.[3]

  • Acyl Fluoride Intermediates: Converting the carboxylic acid to a highly reactive acyl fluoride is an effective strategy for extremely hindered couplings.[1][3][4][5][6] Acyl fluorides are less sterically demanding than other activated species, facilitating the approach of the hindered amine.[1]

  • Optimized Reaction Conditions: Elevated temperatures can provide the necessary activation energy to drive the reaction forward.[1][4][5] Microwave-assisted synthesis can also be a powerful tool to accelerate these sluggish reactions.[3]

  • Strategic Solvent and Base Selection: The choice of solvent is critical for ensuring all reactants are fully solvated.[3] A non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), is essential to prevent competition with the primary amine substrate.[1]

Recommended Coupling Protocols

The following protocols are designed to provide a starting point for the successful amide coupling of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine with a variety of carboxylic acids. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: High-Activity Uronium/Aminium Salt Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically demanding reactions.[7]

Materials:

  • Carboxylic Acid

  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 - 1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.2 - 1.5 eq) in anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism of HATU-mediated Amide Coupling:

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Activated_Ester OAt-Active Ester RCOOH->Activated_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + Amine Amine Hindered Amine (R'-NH2) Amide Amide (R-CONHR') Tetrahedral_Intermediate->Amide Byproducts Byproducts Tetrahedral_Intermediate->Byproducts HOAt

Caption: HATU activates the carboxylic acid to form a highly reactive OAt-ester.

Protocol 2: Robust Phosphonium Salt Coupling (PyBOP)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful phosphonium-based coupling reagent suitable for hindered substrates.

Materials:

  • Carboxylic Acid

  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

  • PyBOP

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), PyBOP (1.1 - 1.2 eq), and DIPEA (2.0 - 3.0 eq) in anhydrous DCM or DMF.

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.2 - 1.5 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Gentle heating may be required for particularly challenging substrates.

  • Monitor the reaction progress.

  • Work-up and purify as described in Protocol 1.

Experimental Workflow for Amide Coupling:

Amide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Carboxylic Acid, Coupling Reagent, & Base Activation Pre-activation (if applicable) Reactants->Activation Amine_Addition Add Hindered Amine Activation->Amine_Addition Stirring Stir at RT or Heat Amine_Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amide Purify->Product

Caption: A general workflow for amide bond formation with hindered amines.

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

For the most challenging substrates, in situ formation of an acyl fluoride can be highly effective.[3][4][5][6] Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be employed.[1][6]

Materials:

  • Carboxylic Acid

  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

  • TFFH or BTFFH

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add TFFH (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride.

  • In a separate flask, dissolve N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.2 - 1.5 eq) in anhydrous DCM.

  • Add the amine solution to the acyl fluoride mixture.

  • Stir the reaction at room temperature for 12-24 hours. For exceptionally difficult couplings, heating to reflux in a sealed tube may be necessary.

  • Monitor the reaction progress.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Data and Troubleshooting

Coupling ReagentClassKey AdvantagesPotential Issues
HATU Uronium/AminiumHigh reactivity, excellent for hindered systems.Can cause guanidinylation of the amine if used in large excess.[8]
PyBOP PhosphoniumHigh reactivity, no guanidinylation side products.Byproducts can sometimes be difficult to remove.
TFFH/BTFFH Fluorinating AgentForms highly reactive, sterically small acyl fluorides, ideal for the most challenging couplings.[1][6]Requires careful handling of fluorinating agents.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Insufficient activation or reaction temperature.

    • Solution: Increase the amount of coupling reagent and/or base. Increase the reaction temperature or consider using microwave irradiation.[1][3] Ensure all reagents and solvents are anhydrous.

  • Side Product Formation:

    • Cause: Guanidinylation with uronium reagents or side reactions at elevated temperatures.

    • Solution: Use a phosphonium reagent like PyBOP. Avoid excessive heating if possible.

  • Difficulty in Purification:

    • Cause: Reagent byproducts.

    • Solution: Follow the aqueous work-up procedures carefully to remove water-soluble byproducts.

Conclusion

The successful formation of amide bonds with the sterically hindered N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a challenging yet achievable goal. By understanding the principles of overcoming steric hindrance and employing potent coupling reagents and optimized protocols, researchers can effectively incorporate this valuable building block into their synthetic targets. The choice of coupling strategy will depend on the specific carboxylic acid substrate and the experimental constraints. The protocols provided herein offer a solid foundation for navigating the synthetic challenges associated with this unique diamine.

References

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 942-945. [Link]

  • Organic & Biomolecular Chemistry. (2015).
  • Organic & Biomolecular Chemistry. (2015).
  • BenchChem. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Improving the efficiency of coupling reactions with hindered amines.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(1), 25-28. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]

  • National Institutes of Health. (2019). Ynamide Coupling Reagents: Origin and Advances. [Link]

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Application Notes and Protocols for the Selective N-Acylation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Selective N-acylation of polyfunctional amines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The ability to differentiate between multiple amine functionalities within the same molecule is critical for building molecular complexity in a controlled and efficient manner. This guide focuses on the selective N-acylation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, a compound featuring both a primary and a tertiary amine. The inherent differences in the steric and electronic environments of these two functional groups provide a handle for achieving high selectivity in acylation reactions. This document provides a detailed exploration of the principles governing this selectivity and offers robust protocols for achieving mono-acylation at the primary amine position.

Scientific Principles of Selective Acylation

The selective acylation of the primary amine in N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is governed by a combination of electronic and steric factors. Understanding these principles is paramount for designing and optimizing reaction conditions.

Basicity and Nucleophilicity:

In the gas phase, the basicity of amines generally follows the order: tertiary > secondary > primary.[1][2] This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom.[1][3] However, in a solution, this order is often scrambled, with secondary amines typically being the most basic, followed by primary and then tertiary amines.[1][4] This is due to the interplay of the inductive effect, solvation effects (hydrogen bonding with the solvent), and steric hindrance around the nitrogen atom.[4][5]

While basicity and nucleophilicity are related, they are not always directly proportional. Nucleophilicity is a kinetic phenomenon, referring to the rate at which a nucleophile attacks an electrophile. In the context of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, the primary amine is generally a better nucleophile than the tertiary amine for several reasons:

  • Steric Hindrance: The primary amine is sterically more accessible than the tertiary amine, which is shielded by three alkyl groups (two methyl and one larger alkyl group).[4] This steric bulk around the tertiary nitrogen significantly impedes its ability to approach and attack the electrophilic carbonyl carbon of the acylating agent.[6]

  • Solvation: In protic solvents, the primary amine can be more effectively solvated, which can influence its reactivity. However, in the aprotic solvents typically used for acylation, the steric factor becomes the dominant determinant of nucleophilicity.

Controlling Reaction Conditions:

To favor mono-acylation at the primary amine and prevent di-acylation or acylation of the tertiary amine, several reaction parameters can be controlled:

  • Stoichiometry: Using a slight excess of the diamine relative to the acylating agent can help to minimize di-acylation.

  • Temperature: Conducting the reaction at low temperatures (e.g., 0 °C or below) reduces the overall reaction rate and enhances the kinetic selectivity for the more reactive primary amine.

  • Rate of Addition: Slow, dropwise addition of the acylating agent to the solution of the diamine ensures that the acylating agent is always present in low concentration, further minimizing the chance of di-acylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective N-acylation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine using two common classes of acylating agents: an acyl chloride and a carboxylic anhydride.

Protocol 1: Selective N-Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes a general procedure for the selective N-benzoylation of the primary amine.

Materials:

  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

  • Benzoyl Chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Acyl Chloride Addition: Dissolve benzoyl chloride (1.0 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.

Protocol 2: Selective N-Acylation using a Carboxylic Anhydride (e.g., Acetic Anhydride)

This protocol outlines the selective N-acetylation of the primary amine.

Materials:

  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.0 eq.) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Anhydride Addition: Add acetic anhydride (1.0 eq.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Anhydride)
Acylating Agent Benzoyl ChlorideAcetic Anhydride
Stoichiometry (Diamine:Acylating Agent) 1 : 11 : 1
Base Triethylamine (1.1 eq.)None (or optional non-nucleophilic base)
Solvent Anhydrous DCMAnhydrous DCM or THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 4 hours3 - 4 hours
Workup Aqueous washAqueous wash
Purification Column ChromatographyColumn Chromatography

Visualizations

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation cluster_workup Workup & Purification start Dissolve Diamine in Anhydrous Solvent cool Cool to 0 °C start->cool base Add Base (Protocol 1) cool->base For Acyl Chloride add_acyl Dropwise Addition of Acylating Agent cool->add_acyl For Anhydride base->add_acyl react Stir at 0 °C to RT add_acyl->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Purified Mono-acylated Product purify->product Reaction_Mechanism reactant N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (Primary amine is more nucleophilic and less hindered) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->intermediate product Selectively N-Acylated Product intermediate->product Collapse of Intermediate (Loss of Cl-) salt [Base-H]+Cl- product->salt Proton transfer base Base (e.g., Et3N) base->salt

Caption: Mechanism of selective N-acylation at the primary amine.

References

  • Quora. (2018, April 7). What is the order of basicity of primary, secondary, and tertiary amines?[Link]

  • Land of Learning. (2024, July 8). Basicity order of amines? Primary | secondary | tertiary. YouTube. [Link]

  • Learn CBSE Forum. (2019, June 18). Explain the order of basicity for primary, secondary and tertiary amines. [Link]

  • ChemistryStudent. (n.d.). Amines (A-Level). [Link]

  • Fife, T. H., & Bembi, R. (1997). Steric Effects in the Hydrolysis of N-Acylimidazoles. Journal of the American Chemical Society.
  • Newman, M. S., & Fones, W. S. (1949). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society.
  • Sumoto, K., et al. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin.
  • Hubner, G., et al. (2007). Selective acylation of primary amines in peptides and proteins. Proteomics.
  • Henni, A., et al. (2022). Experimental determination of dissociation constants (pKa) for N-(2-aminoethyl)-1,3-propanediamine, 2-methylpentamethylene diamine, N,N-dimethyldipropylenetriamine, 3,3'-diamino-N-methyldipropyl-amine, Bis[2-(N,N-dimethylamino)ethyl]ether, 2-[2-(dimethyl-amino)ethoxy] ethanol, 2-(dibutylamino) ethanol, and N-propylethanol-amine and modeling with artificial neural network. AIChE Journal.
  • Gopi, H. N., et al. (2013). Thioacids mediated selective and mild N-acylation of amines. The Journal of Organic Chemistry.
  • Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.
  • Smith, M. B. (2020). N-Acylation Reactions of Amines. In March's Advanced Organic Chemistry.
  • Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.
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  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Williams, R. (n.d.).
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The Versatile Diamine Building Block: Applications of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Targeted Therapies

In the rapidly evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that enable precise therapeutic interventions is paramount. N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, a structurally unique vicinal diamine, has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation. Its distinct substitution pattern, featuring a quaternary carbon center, offers specific conformational constraints that are proving to be highly advantageous in the rational design of sophisticated drug candidates.

This technical guide provides an in-depth exploration of the applications of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in medicinal chemistry. We will delve into its primary role as a linker component in Proteolysis Targeting Chimeras (PROTACs), provide detailed synthetic protocols, and discuss the causality behind its utility in this innovative therapeutic modality. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their own discovery programs.

Core Application: A Scaffold for Proteolysis Targeting Chimeras (PROTACs)

The most significant application of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in modern medicinal chemistry is as a foundational component for the linkers used in PROTACs.[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[3] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4]

The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by dictating the geometry of the ternary complex formed between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[4][5] The unique gem-dimethyl substitution on the ethylamine backbone of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine imparts a degree of conformational rigidity to the linker, which can be advantageous in pre-organizing the PROTAC molecule for optimal ternary complex formation.

Experimental Protocols

Protocol 1: Synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

The synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine can be achieved through a multi-step sequence starting from 2-amino-2-methyl-1-propanol. The following protocol is a representative method adapted from related syntheses of substituted diamines.[5]

Workflow for the Synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

start 2-Amino-2-methyl-1-propanol step1 Protection of Amine (e.g., Boc) start->step1 Boc2O, Et3N step2 Oxidation of Alcohol to Aldehyde step1->step2 DMP or Swern Oxidation step3 Reductive Amination with Dimethylamine step2->step3 HN(CH3)2, NaBH(OAc)3 step4 Deprotection of Boc Group step3->step4 TFA or HCl in Dioxane end_product N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine step4->end_product

Caption: Synthetic workflow for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Step 1: Protection of the Primary Amine

  • To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

Causality: The Boc protecting group is used to prevent the primary amine from reacting in the subsequent oxidation and reductive amination steps, ensuring selective functionalization of the hydroxyl group.

Step 2: Oxidation of the Alcohol

  • To a solution of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (DMP, 1.5 eq).

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with DCM, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude tert-butyl (1-oxo-2-methylpropan-2-yl)carbamate.

Causality: DMP is a mild oxidizing agent suitable for converting the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid and is compatible with the Boc protecting group.

Step 3: Reductive Amination

  • Dissolve the crude aldehyde from the previous step in 1,2-dichloroethane (DCE).

  • Add dimethylamine (2.0 M solution in THF, 2.0 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield tert-butyl (1-(dimethylamino)-2-methylpropan-2-yl)carbamate.

Causality: Reductive amination is a highly efficient method for forming C-N bonds. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion formed in situ from the aldehyde and dimethylamine.

Step 4: Deprotection

  • Dissolve the purified product from Step 3 in a solution of 4 M HCl in 1,4-dioxane.

  • Stir at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

  • The free base can be obtained by neutralization with a suitable base.

Causality: Acidic conditions are required to remove the Boc protecting group. The use of HCl in dioxane provides the deprotected amine as its hydrochloride salt, which is often a stable, crystalline solid that is easy to handle.

Protocol 2: Incorporation into a PROTAC Linker

This protocol outlines the general steps for using N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine as a linker component in the synthesis of a PROTAC. This example assumes the synthesis of a mono-Boc protected version of the diamine, which is a common strategy in PROTAC linker chemistry.

Workflow for PROTAC Synthesis using the Diamine Linker

poi_ligand POI Ligand with Carboxylic Acid amide_coupling Amide Bond Formation poi_ligand->amide_coupling diamine_linker Mono-Boc Protected N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine diamine_linker->amide_coupling HATU, DIPEA deprotection Boc Deprotection amide_coupling->deprotection TFA final_protac Final PROTAC deprotection->final_protac e3_ligand E3 Ligase Ligand with Activated Ester e3_ligand->final_protac Amide/Urea Formation

Caption: General workflow for incorporating the diamine into a PROTAC molecule.

Step 1: Synthesis of Mono-Boc Protected Diamine

A mono-protected version of the diamine is required for sequential coupling. This can be achieved by careful control of stoichiometry during the Boc protection step or through a multi-step synthesis where one amine is introduced after the other is protected.

Step 2: Coupling to the POI Ligand

  • To a solution of the POI ligand containing a carboxylic acid moiety (1.0 eq) in dimethylformamide (DMF), add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir for 10 minutes at room temperature.

  • Add the mono-Boc protected N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.2 eq).

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality: HATU is a highly effective peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction.

Step 3: Deprotection of the Linker

  • Dissolve the product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA, 10-20% v/v).

  • Stir at room temperature for 1-2 hours.

  • Monitor by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group, exposing the primary amine for the next coupling step.

Step 4: Coupling to the E3 Ligase Ligand

  • Dissolve the deprotected intermediate from Step 3 in DMF.

  • Add DIPEA to neutralize the trifluoroacetate salt.

  • Add the E3 ligase ligand which has been pre-activated (e.g., as an NHS ester or with a suitable leaving group for nucleophilic substitution).

  • Stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Causality: The final coupling step joins the two halves of the PROTAC. The choice of reaction (e.g., amide bond formation, urea formation) will depend on the functional groups present on the E3 ligase ligand and the linker.

Data Presentation

PropertyValue
IUPAC Name N1,N1,N2,N2-tetramethyl-2-methylpropane-1,2-diamine
Synonyms N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine
CAS Number 76936-44-2
Molecular Formula C₈H₂₀N₂
Molecular Weight 144.26 g/mol
Primary Application Protein Degrader Building Block

Conclusion and Future Perspectives

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine represents a valuable and specialized building block in the medicinal chemist's toolbox. Its primary application as a linker component in the synthesis of PROTACs and other targeted protein degraders highlights the growing importance of linkerology in drug design. The conformational constraints imposed by the gem-dimethyl group can lead to more potent and selective degraders. As the field of targeted protein degradation continues to expand, we anticipate that this and other structurally unique diamines will play an increasingly important role in the development of next-generation therapeutics for a wide range of diseases. Further research into the synthesis of derivatives of this diamine will undoubtedly open up new avenues for optimizing the pharmacokinetic and pharmacodynamic properties of these innovative drugs.

References

  • A kind of 2 methyl 1,2 propane diamine and its prepar
  • Method for synthesizing 2-methyl-1,2-propane diamine. CN103626664B.
  • Troup, R. I. et al. Current strategies for the design of PROTAC linkers: a critical review. PMC. Published online 2020. [Link]

  • Ciulli, A. et al. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. PMC. Published March 19, 2021. [Link]

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Application Notes and Protocols for Protecting Group Strategies: N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the selective protection of the primary amine of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. This diamine presents a unique synthetic challenge due to the steric hindrance surrounding the primary amino group, a consequence of the adjacent gem-dimethyl substituted carbon. This document explores the strategic selection of amine protecting groups, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We offer in-depth, step-by-step protocols for the introduction and removal of these groups, tailored to address the specific reactivity of this sterically encumbered substrate. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively incorporate this valuable building block into complex multi-step syntheses.

Introduction: Navigating the Challenges of a Sterically Hindered Diamine

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a versatile building block in medicinal chemistry and materials science, offering a unique combination of a primary and a tertiary amine within a compact, sterically defined framework.[1][2] The successful incorporation of this moiety into larger molecules frequently necessitates the selective protection of its nucleophilic primary amine to prevent undesired side reactions during subsequent synthetic transformations.[3]

However, the neopentyl-like environment of the primary amine, created by the gem-dimethyl group on the adjacent carbon, poses a significant steric impediment. This steric hindrance can dramatically decrease the nucleophilicity of the primary amine, rendering standard protection protocols sluggish or ineffective. Therefore, a careful and informed selection of the protecting group and optimization of reaction conditions are paramount for achieving high yields and purity.

This guide provides a comprehensive overview of protecting group strategies specifically adapted for this challenging substrate, focusing on the widely used Boc, Cbz, and Fmoc protecting groups. We will delve into the rationale behind the choice of reagents and reaction conditions, providing detailed, actionable protocols for both protection and deprotection reactions.

Strategic Selection of a Primary Amine Protecting Group

The choice of a suitable protecting group is a critical decision in any multi-step synthesis and should be guided by several key factors:[4][5]

  • Ease of Introduction: The protecting group should be introduced in high yield under conditions that are mild enough to be compatible with the rest of the molecule. For our substrate, this means overcoming the steric hindrance of the primary amine.

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Ease of Removal (Deprotection): The protecting group should be readily cleavable in high yield under conditions that do not affect other functional groups in the molecule.[5]

  • Orthogonality: In more complex syntheses, it may be necessary to employ multiple protecting groups that can be removed selectively without affecting each other.[6][7][8]

Below is a comparative analysis of the most common amine protecting groups and their applicability to N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability to a wide range of reaction conditions and its facile removal under acidic conditions.[9][10][11]

  • Advantages:

    • Stable to basic, hydrogenolytic, and many nucleophilic conditions.

    • Deprotection is typically clean, yielding the amine salt, carbon dioxide, and isobutylene.[11][12]

  • Challenges for this Substrate:

    • Introduction of the Boc group onto a sterically hindered amine can be slow and may require elevated temperatures or the use of a catalyst.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.[13][14][15]

  • Advantages:

    • Stable to acidic and basic conditions.

    • Orthogonal to the Boc group.[13]

    • Deprotection via hydrogenolysis is mild and often quantitative.[13][16]

  • Challenges for this Substrate:

    • The protecting group reagent, benzyl chloroformate, is highly reactive and moisture-sensitive.

    • Catalytic hydrogenolysis may not be compatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or some aromatic systems.[17]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is extensively used in solid-phase peptide synthesis and is prized for its base-lability, allowing for deprotection under very mild conditions.[18][19][20][21]

  • Advantages:

    • Stable to acidic and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz groups.[13][18]

    • Deprotection with a mild base, typically piperidine, is rapid and efficient.[19][21][22]

  • Challenges for this Substrate:

    • The Fmoc group is sensitive to basic conditions, which limits the scope of subsequent reactions.

    • The bulky Fmoc-Cl or Fmoc-OSu reagent may react slowly with the sterically hindered amine.

The following diagram illustrates the decision-making process for selecting a suitable protecting group for the primary amine of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

G start Start: Need to protect the primary amine of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine q1 Are there any acid-sensitive groups in the molecule or will the subsequent steps involve strong acids? start->q1 q2 Are there any reducible groups (e.g., alkenes, alkynes) or will subsequent steps involve catalytic hydrogenation? q1->q2 No boc Consider Boc protection. (Acid-labile) q1->boc Yes q3 Are there any base-sensitive groups in the molecule or will subsequent steps involve basic conditions? q2->q3 No cbz Consider Cbz protection. (Hydrogenolysis-labile) q2->cbz Yes fmoc Consider Fmoc protection. (Base-labile) q3->fmoc Yes end Proceed to appropriate protocol q3->end No boc->end cbz->end fmoc->end

Caption: Decision workflow for selecting a protecting group.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific reaction scale and the nature of other functional groups present in the molecule.

Boc Protection of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

This protocol is adapted from standard procedures for the Boc protection of primary amines, with modifications to account for the steric hindrance.[9][23][24]

G reactant H2N(CH2)C(CH3)2N(CH3)2 reagent (Boc)2O, Et3N ————— THF, 40 °C product BocHN(CH2)C(CH3)2N(CH3)2 reagent->product

Caption: Boc protection reaction scheme.

Materials and Reagents:

  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask, add triethylamine (1.5 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected diamine.

Troubleshooting:

  • Slow or incomplete reaction: Increase the reaction temperature to 50-60 °C or add a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Be aware that DMAP can also catalyze the formation of the di-Boc protected product if the reaction is left for too long.

  • Formation of di-Boc product: Use a smaller excess of (Boc)₂O (e.g., 1.05-1.1 eq).

Deprotection of the Boc Group

The Boc group is readily removed under acidic conditions.[12][25]

G reactant BocHN(CH2)C(CH3)2N(CH3)2 reagent TFA, DCM ————— rt product H3N+(CH2)C(CH3)2N(CH3)2 · TFA- reagent->product

Caption: Boc deprotection reaction scheme.

Procedure:

  • Dissolve the N-Boc protected diamine (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to obtain the free amine.

Cbz Protection of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

This protocol utilizes benzyl chloroformate for the Cbz protection of the primary amine.[26][27]

G reactant H2N(CH2)C(CH3)2N(CH3)2 reagent Cbz-Cl, NaHCO3 ————— Dioxane/H2O, 0 °C to rt product CbzHN(CH2)C(CH3)2N(CH3)2 reagent->product

Caption: Cbz protection reaction scheme.

Procedure:

  • Dissolve N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.0 eq) in a 1:1 mixture of dioxane and water (0.2 M).

  • Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of the Cbz Group

Catalytic hydrogenolysis is the most common method for Cbz deprotection.[13][14][16]

G reactant CbzHN(CH2)C(CH3)2N(CH3)2 reagent H2, Pd/C ————— MeOH, rt product H2N(CH2)C(CH3)2N(CH3)2 reagent->product

Caption: Cbz deprotection reaction scheme.

Procedure:

  • Dissolve the N-Cbz protected diamine (1.0 eq) in methanol (0.1 M).

  • Add 10% palladium on carbon (Pd/C, 10 mol % Pd).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu.[18][28][29]

G reactant H2N(CH2)C(CH3)2N(CH3)2 reagent Fmoc-OSu, NaHCO3 ————— Acetone/H2O, rt product FmocHN(CH2)C(CH3)2N(CH3)2 reagent->product

Caption: Fmoc protection reaction scheme.

Procedure:

  • Dissolve N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.0 eq) in a 1:1 mixture of acetone and water (0.2 M).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 eq) in acetone dropwise.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Deprotection of the Fmoc Group

The Fmoc group is cleaved with a secondary amine base.[18][19][22]

G reactant FmocHN(CH2)C(CH3)2N(CH3)2 reagent 20% Piperidine in DMF ————— rt product H2N(CH2)C(CH3)2N(CH3)2 reagent->product

Caption: Fmoc deprotection reaction scheme.

Procedure:

  • Dissolve the N-Fmoc protected diamine (1.0 eq) in a 20% solution of piperidine in dimethylformamide (DMF, 0.1 M).[21][22]

  • Stir the reaction at room temperature for 30 minutes to 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • The crude product can be purified by column chromatography or by an acidic workup to remove the dibenzofulvene-piperidine adduct, followed by basification and extraction.

Data Summary and Comparison

The following table provides a comparative summary of the protecting group strategies discussed.

Protecting GroupProtection Reagent(s)Typical Conditions for ProtectionDeprotection ConditionsOrthogonality
Boc (Boc)₂O, Base (e.g., Et₃N)THF, 40-60 °C, 12-24 hStrong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysis
Cbz Cbz-Cl, Base (e.g., NaHCO₃)Dioxane/H₂O, 0 °C to rt, 4-6 hCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base
Fmoc Fmoc-OSu, Base (e.g., NaHCO₃)Acetone/H₂O, rt, 4-8 h20% Piperidine in DMFStable to acid and hydrogenolysis

Conclusion

The selective protection of the sterically hindered primary amine of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a crucial step for its successful application in multi-step organic synthesis. While the steric hindrance presents a challenge, it can be overcome by the careful selection of a protecting group and the optimization of reaction conditions. This guide provides a detailed overview of the use of Boc, Cbz, and Fmoc protecting groups for this purpose, including adapted, step-by-step protocols for their introduction and removal. The choice of the optimal protecting group will ultimately depend on the specific requirements of the overall synthetic route, particularly the stability of the protecting group to the conditions of subsequent reactions. The protocols and strategies outlined herein provide a solid foundation for researchers to effectively utilize this valuable synthetic building block.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

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  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Fiveable. (n.d.). Fmoc Deprotection Definition. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • IntechOpen. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • American Chemical Society. (2020, March 20). Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Retrieved from [Link]

  • National Institutes of Health. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 9). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0216646A2 - N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained.
  • PubChem. (n.d.). N,N-Dimethylethylenediamine. Retrieved from [Link]

Sources

Topic: Analytical Strategies for Monitoring Reactions of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2) is a diamine building block characterized by a sterically hindered primary amine and an accessible tertiary amine.[1] Its unique structure makes it a valuable component in the synthesis of complex molecules, including ligands, catalysts, and potential pharmaceutical agents. The successful synthesis and development of molecules incorporating this scaffold depend critically on the ability to accurately monitor reaction progress. Effective reaction monitoring allows for precise determination of reaction endpoints, optimization of conditions to maximize yield and minimize impurities, and the generation of kinetic data to understand reaction mechanisms.

This guide provides a detailed overview of robust analytical methods for monitoring reactions involving N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. We will explore three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each method, we will delve into the underlying principles, provide detailed, field-tested protocols, and discuss data interpretation, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Chemical Structure Chemical Structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine(Self-generated)
Molecular Formula C₆H₁₆N₂[1]
Molecular Weight 116.21 g/mol [1]
Key Features Neopentyl-like diamine, one primary (1°) amine, one tertiary (3°) amine, gem-dimethyl group-
Chromophore None (lacks UV absorbance)-
Volatility Moderate-

Core Principles of Method Selection

The choice of an analytical method is not arbitrary; it is dictated by the specific requirements of the chemical transformation being studied. A senior scientist must weigh several factors to select the optimal approach.

  • Reaction Chemistry: The nature of the reaction is paramount. An acylation of the primary amine will produce a product with significantly different polarity and mass than the starting material. In contrast, a salt formation at the tertiary amine might be better monitored by a technique sensitive to changes in the electronic environment, like NMR.

  • Sensitivity and Selectivity: For tracking low-level impurities or working with dilute reaction mixtures, a highly sensitive technique like LC-MS or GC-MS is preferable. NMR is generally less sensitive but offers unparalleled structural information.

  • Kinetic vs. Endpoint Analysis: To understand reaction rates and mechanisms, a non-invasive, real-time technique like NMR is ideal.[2][3] For simple endpoint determination (i.e., has the starting material been consumed?), chromatographic methods that rely on time-point sampling are often sufficient and more accessible.

  • Matrix Effects: The reaction mixture itself—including solvents, reagents, and catalysts—can interfere with analysis. For example, non-volatile salts can contaminate a GC injector, making HPLC a better choice. The high selectivity of mass spectrometry can often overcome matrix interferences.[4]

Method 1: RP-HPLC with Pre-Column Derivatization

Principle of Causality: N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine lacks a native chromophore, rendering it invisible to standard UV-Vis detectors. To overcome this, we introduce a chromophore by reacting the primary amine with a derivatizing agent. Dansyl chloride is an excellent choice as it reacts specifically with primary (and secondary) amines under mild alkaline conditions to form a highly fluorescent and UV-active derivative, enabling sensitive detection.

Application: Monitoring the conversion of the starting diamine in an amide coupling reaction.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Collect Reaction Aliquot (e.g., 10 µL) B 2. Quench Reaction (e.g., in Acetonitrile) A->B C 3. Derivatize with Dansyl-Cl (Alkaline Buffer, 60°C) B->C D 4. Neutralize & Dilute C->D E 5. Inject onto RP-HPLC System D->E F 6. Chromatographic Separation (C18 Column, Gradient Elution) E->F G 7. Detect via UV or Fluorescence F->G H 8. Integrate Peak Areas G->H I 9. Calculate % Conversion (vs. Calibration Curve) H->I

Caption: Workflow for HPLC-based reaction monitoring.

Detailed Protocol: Monitoring an Amide Coupling
  • Preparation of Reagents:

    • Dansyl Chloride Stock (1.5 mg/mL): Dissolve 15 mg of dansyl chloride in 10 mL of acetone. Store in an amber vial at 4°C.

    • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of NaHCO₃ in 100 mL of ultrapure water. Adjust pH if necessary.

    • Quenching/Dilution Solvent: Acetonitrile.

  • System Suitability Testing (SST):

    • Rationale: SST ensures the chromatographic system is performing adequately before analyzing samples.

    • Prepare a standard of the dansylated starting material. Make five replicate injections.

    • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor between 0.9 and 1.5.

  • Calibration Curve Construction:

    • Rationale: A calibration curve is essential for quantifying the amount of starting material remaining in the reaction.

    • Prepare a series of at least five standards of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine at known concentrations (e.g., 1-100 µg/mL).

    • Derivatize each standard using the procedure in Step 4.

    • Inject each derivatized standard and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥0.995.

  • Sample Preparation and Derivatization:

    • At each time point, withdraw 10 µL of the reaction mixture.

    • Immediately quench the aliquot in 490 µL of acetonitrile to stop the reaction and create a 1:50 dilution.

    • Transfer 50 µL of the quenched sample to a clean vial.

    • Add 100 µL of the Sodium Bicarbonate Buffer.

    • Add 100 µL of the Dansyl Chloride Stock solution. Vortex briefly.

    • Heat the vial at 60°C for 30 minutes in a heating block.

    • Cool to room temperature and add 750 µL of acetonitrile to bring the final volume to 1 mL.

  • HPLC Conditions:

ParameterCondition
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% to 95% B over 10 min, hold 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm or Fluorescence (Ex: 330 nm, Em: 530 nm)
  • Data Analysis:

    • Integrate the peak corresponding to the dansylated starting material.

    • Using the calibration curve equation, calculate the concentration of the starting material at each time point.

    • Calculate the percent conversion: Conversion (%) = (1 - [Analyte]t / [Analyte]t=0) * 100.

Method 2: GC-MS with Derivatization

Principle of Causality: The primary amine and resulting amide product are polar and have low volatility, making them unsuitable for direct GC analysis. Silylation is a common derivatization technique where active hydrogens on amines and amides are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process dramatically increases volatility and thermal stability, enabling separation by GC. Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering superior selectivity over other detectors.[5]

Application: To confirm reaction completion and identify potential side-products or impurities.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Collect Reaction Aliquot B 2. Evaporate Solvent (Under N2 Stream) A->B C 3. Derivatize with MTBSTFA (Acetonitrile, 70°C) B->C D 4. Inject onto GC-MS System C->D E 5. Chromatographic Separation (e.g., DB-5ms Column) D->E F 6. EI Ionization & Mass Analysis E->F G 7. Analyze Total Ion Chromatogram (TIC) F->G H 8. Identify Peaks via Mass Spectra Library Search G->H I 9. Quantify using Internal Standard G->I

Caption: Workflow for GC-MS-based reaction monitoring.

Detailed Protocol: Impurity Profiling
  • Preparation of Reagents:

    • Derivatizing Agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Solvent: Anhydrous Acetonitrile.

    • Internal Standard (IS) Stock: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., dodecane) in acetonitrile. The IS should not react with the derivatizing agent or co-elute with any components.

  • Method Validation (Trustworthiness):

    • Rationale: Before analyzing unknown samples, the method's linearity and reproducibility must be established.

    • Prepare calibration standards containing known concentrations of the starting material and the expected product, each spiked with a fixed concentration of the internal standard.

    • Derivatize and analyze each standard. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. An r² of ≥0.99 is desirable.

  • Sample Preparation and Derivatization:

    • Withdraw a 20 µL aliquot of the reaction mixture.

    • If the reaction solvent is non-volatile (e.g., DMF), perform a liquid-liquid extraction into a volatile solvent (e.g., ethyl acetate) first.

    • Transfer the aliquot (or extract) to a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous acetonitrile, 10 µL of the Internal Standard Stock, and 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 280°C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min
MS Transfer Line 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50 - 550 m/z
  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to see all separated components.

    • Identify the peaks for the derivatized starting material, product, and internal standard based on their retention times and mass spectra.

    • Search the mass spectrum of any unknown peaks against a spectral library (e.g., NIST) to tentatively identify impurities or side-products.

    • Quantify the starting material and product using the internal standard method and the previously generated calibration curve.

Method 3: ¹H NMR Spectroscopy

Principle of Causality: ¹H NMR spectroscopy is a powerful quantitative tool that provides direct structural information without the need for separation or derivatization.[6] The technique is non-destructive and can be used for real-time monitoring.[3] The structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is ideal for ¹H NMR analysis, as it possesses several unique proton environments with distinct chemical shifts:

  • Singlet for the six protons of the -N(CH₃)₂ group.

  • Singlet for the six protons of the -C(CH₃)₂ group.

  • Singlet for the two protons of the -CH₂- group. Upon reaction (e.g., acylation of the primary amine), the chemical shift of the adjacent -CH₂- protons will change significantly, providing a clear spectroscopic handle to track the reaction's progress.

Application: Real-time kinetic analysis of a reaction.

Data Analysis Logic: NMR Kinetics

NMR_Kinetics A 1. Acquire Time-Series ¹H NMR Spectra B 2. Process Spectra (Phase & Baseline Correction) A->B C 3. Identify Characteristic Peaks (Reactant, Product, Internal Standard) B->C D 4. Integrate Peak Areas C->D E 5. Normalize Integrals (Relative to Internal Standard) D->E F 6. Calculate Concentration vs. Time E->F G 7. Plot Kinetic Profile F->G

Caption: Logical flow for kinetic analysis using NMR data.

Detailed Protocol: Real-Time Monitoring
  • Preparation:

    • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves all reactants and products and does not react with them.

    • Internal Standard (IS): Select an inert internal standard with a simple, sharp singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or hexamethyldisiloxane). Its concentration must be known precisely.

    • Rationale: The IS provides a stable reference against which all other peak integrals can be normalized, correcting for any variations in sample concentration or instrument parameters.

  • Sample Preparation for NMR:

    • In a clean vial, dissolve a known mass of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine and the internal standard in the chosen deuterated solvent (approx. 0.6 mL).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire an initial (t=0) spectrum to confirm the starting concentrations and peak positions.

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube from the spectrometer. Add the second reactant (e.g., an acylating agent) to initiate the reaction.

    • Quickly cap, invert to mix, and re-insert the tube into the spectrometer.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). Modern spectrometers can automate this process.

  • NMR Acquisition Parameters:

ParameterSettingRationale
Pulse Program Standard 1D (e.g., zg30)Simple, fast acquisition.
Relaxation Delay (d1) > 5 x T₁Ensures full relaxation of protons for accurate quantification.
Number of Scans 4 to 16Balances signal-to-noise with time resolution.
Acquisition Time ~2-3 secondsAdequate resolution.
  • Data Processing and Analysis:

    • Apply identical phasing and baseline correction to all spectra in the time series.

    • Calibrate the chemical shift of each spectrum to the internal standard peak.

    • Integrate the characteristic peak for the starting material (e.g., the -CH₂- singlet) and a newly appearing characteristic peak for the product. Also, integrate the internal standard peak.

    • Calculate the relative molar amount of the starting material at each time point (t) using the following formula: Relative Moles (SM)t = (Integral(SM)t / # Protons(SM)) / (Integral(IS) / # Protons(IS))

    • Plot the concentration or relative moles of the starting material versus time to generate the kinetic profile.

Method Comparison Summary

FeatureRP-HPLC with DerivatizationGC-MS with Derivatization¹H NMR Spectroscopy
Principle Separation by polaritySeparation by volatilityNuclear spin resonance
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Low (µg/mL to mg/mL)
Sample Prep Multi-step (quench, derivatize)Multi-step (evaporate, derivatize)Minimal (dissolve, add IS)
Analysis Time ~15-20 min per sample~20-30 min per sample~5-10 min per time point
Information Quantitative (concentration)Quantitative & Qualitative (ID)Quantitative & Structural
Nature DestructiveDestructiveNon-destructive, real-time
Best For Routine purity checks, quantificationImpurity identification, high sensitivityKinetic studies, mechanism elucidation

Conclusion

The selection of an analytical method for monitoring reactions of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine should be a deliberate process guided by the specific scientific question at hand. For routine monitoring of reaction completion and purity, RP-HPLC with pre-column derivatization offers a robust and sensitive solution. When definitive identification of unknown impurities or trace-level analysis is required, the selectivity and sensitivity of GC-MS are unparalleled. For gaining a fundamental understanding of reaction kinetics and mechanism, ¹H NMR stands out as the superior technique, providing real-time, non-invasive structural and quantitative data. By employing these methods judiciously, researchers can accelerate drug development and process optimization with confidence and precision.

References

Sources

Topic: Purification of Products Derived from N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of robust methodologies for the purification of N¹,N¹-dimethyl-2-methylpropane-1,2-diamine, referred to herein by its common descriptor N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, and its derivatives. This class of compounds, characterized by a sterically hindered vicinal diamine structure containing both a primary and a tertiary amine, presents unique purification challenges due to high polarity, basicity, and potential for interaction with common purification media. This document outlines detailed protocols for non-chromatographic bulk purification techniques, including fractional distillation and salt crystallization, as well as high-resolution chromatographic methods on modified stationary phases. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles to empower researchers to adapt these methods to a wide range of derivatives.

Introduction: The Purification Challenge

The target molecule, N¹,N¹-dimethyl-2-methylpropane-1,2-diamine [(CH₃)₂NC(CH₃)₂CH₂NH₂], is a foundational structure in various fields, including the synthesis of novel ligands for catalysis and as a building block in pharmaceutical development. The purification of this diamine and its derivatives is frequently complicated by several factors:

  • High Polarity: The presence of two amine functionalities imparts significant water solubility and poor affinity for non-polar organic solvents, complicating extractive workups.

  • Strong Basicity: Amines are prone to strong interactions with acidic materials. Standard silica gel chromatography often results in irreversible adsorption, significant peak tailing, and even on-column degradation.[1]

  • Atmospheric Reactivity: Like many aliphatic amines, these compounds can react with atmospheric carbon dioxide to form carbamate salts, introducing a new, often-unforeseen impurity.

  • Complex Impurity Profiles: Synthetic routes can yield a mixture of unreacted starting materials, mono-aminated intermediates, and over-alkylated byproducts, which often possess similar physicochemical properties to the desired product.

This guide provides a systematic approach to overcoming these challenges, beginning with the critical first step of analytical characterization.

Initial Assessment of the Crude Product

Before attempting any purification, a thorough understanding of the crude reaction mixture is paramount. This initial analysis dictates the most efficient purification strategy, preventing wasted time and loss of valuable material.

Protocol 2.1: Impurity Profile Analysis

  • Thin-Layer Chromatography (TLC):

    • Rationale: TLC provides a rapid, qualitative assessment of the mixture's complexity. However, standard silica plates can be problematic for amines.

    • Method:

      • Prepare a TLC plate by first eluting it with a 10% triethylamine (TEA) in ethyl acetate solution and allowing it to dry completely. This pre-treatment neutralizes the acidic silica surface.[2]

      • Spot the crude material and elute with a mobile phase such as Dichloromethane/Methanol/Ammonium Hydroxide (89:10:1).

      • Visualize spots using a potassium permanganate stain, which is highly effective for amines.

      • Observation: Severe streaking indicates strong plate interaction, reinforcing the need for modified chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Rationale: Ideal for identifying volatile impurities and byproducts in low to medium molecular weight amines.

    • Method: Utilize a capillary column designed for amine analysis, such as an Agilent CP-Volamine, which is inert and provides excellent separation of polar compounds like water, ammonia, and various amines.[3]

    • Data Interpretation: Compare fragmentation patterns to known standards or databases to identify starting materials and common byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: ¹H NMR provides a quantitative overview of the major components in the crude mixture.

    • Method: Dissolve an aliquot of the crude material in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The presence of distinct N-H and C-H signals can help quantify the ratio of product to key impurities.

Analytical Technique Primary Purpose Typical Conditions/Notes
TLC Rapid qualitative assessmentSilica pre-treated with base; Mobile phase: DCM/MeOH/NH₄OH
GC-MS Identification of volatile impuritiesAmine-specific column (e.g., CP-Volamine); Thermal detector (TCD) or FID
LC-MS Analysis of non-volatile derivativesReversed-phase C18 column; High pH mobile phase (e.g., H₂O/ACN with NH₄OH)
¹H NMR Quantitative ratio of major componentsCDCl₃ or D₂O solvent; Integration of characteristic peaks

Non-Chromatographic Purification Strategies

For multi-gram scale purification, non-chromatographic methods are often the most practical and cost-effective first step.

Fractional Vacuum Distillation

Distillation separates compounds based on differences in boiling points and is highly effective for removing non-volatile impurities (like salts or catalysts) or more volatile ones (like solvents or low-boiling byproducts).[4] For amines, distillation under reduced pressure is critical to prevent thermal decomposition, which can occur at the high temperatures required for atmospheric boiling.[5]

Workflow for Fractional Vacuum Distillation

crude Crude Amine Mixture dist_flask Distillation Flask (add boiling chips) crude->dist_flask column Fractionating Column (e.g., Vigreux) dist_flask->column Heat gently vacuum Vacuum Source (with trap) dist_flask->vacuum Apply vacuum condenser Condenser column->condenser column->vacuum Apply vacuum receiver Receiving Flask(s) (in ice bath) condenser->receiver Collect fractions condenser->vacuum Apply vacuum receiver->vacuum Apply vacuum

Caption: Workflow for fractional vacuum distillation.

Protocol 3.1.1: Purification by Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge: Charge the distillation flask with the crude amine and a few boiling chips or a magnetic stir bar.

  • Vacuum: Slowly apply vacuum, ensuring the system is stable. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect fractions based on the boiling point at the operating pressure.

    • Fore-run: Collect the initial low-boiling fraction, which typically contains residual solvents and volatile impurities.

    • Main Fraction: Collect the product at its expected boiling point.

    • Residue: Leave a small amount of material in the distillation flask to avoid distilling to dryness, which can lead to the formation of explosive peroxides or tar.

  • Storage: Immediately transfer the purified amine to a clean, dry, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Purification via Salt Crystallization

This is an exceptionally powerful technique for purifying amines.[6] By converting the basic amine into a salt using a suitable acid, its solubility profile is dramatically altered. The resulting salt can often be crystallized from a solvent system in which the impurities remain dissolved.[7][8] Hydrochloride salts are most common, but others (oxalate, tartrate) can also be effective.

Workflow for Purification via Salt Crystallization

cluster_regeneration Optional: Free Base Regeneration start Crude Amine in Solvent (e.g., Isopropanol) add_acid Add Acid Solution (e.g., HCl in Ether) dropwise with stirring start->add_acid precipitate Precipitate/Crystallize (Cool in ice bath) add_acid->precipitate filter Filter Solid Salt (Vacuum filtration) precipitate->filter wash Wash Salt with Cold, Anhydrous Solvent filter->wash dry Dry Salt Under Vacuum wash->dry dissolve Dissolve Salt in H₂O dry->dissolve If free base is needed basify Add Strong Base (e.g., aq. NaOH) dissolve->basify extract Extract with Organic Solvent basify->extract dry_extract Dry & Evaporate Solvent extract->dry_extract pure_amine Pure Free Amine dry_extract->pure_amine

Caption: General workflow for amine purification via salt crystallization.

Protocol 3.2.1: Purification via Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent, such as isopropanol or diethyl ether.

  • Acidification: While stirring vigorously, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise. The amine hydrochloride salt will typically begin to precipitate immediately. Monitor the pH of the solution to ensure slight acidity.

  • Crystallization: Once addition is complete, cool the mixture in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified amine hydrochloride salt under high vacuum.

  • (Optional) Free Base Regeneration: If the free amine is required, dissolve the salt in water, basify with a strong base (e.g., 5M NaOH) to pH >12, and extract the free amine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

High-Resolution Chromatographic Purification

When distillation or crystallization fails to provide the required purity, chromatography is the method of choice. For basic amines, modifications to standard protocols are essential.

Flash Chromatography with a Treated Mobile Phase

The primary issue with silica gel is its acidic surface (pKa ~4.5), which strongly binds basic amines. This can be overcome by adding a small amount of a volatile competing base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[1] This base effectively neutralizes the most acidic silanol sites, allowing the amine product to elute with improved peak shape.

Mechanism of Action: Treated vs. Untreated Silica

cluster_untreated Untreated Silica cluster_treated TEA-Treated System silica_u Si-OH interaction_u Si-O⁻ ⋯ H₃N⁺-R (Strong Interaction -> Tailing) amine_u R-NH₂ silica_t Si-OH neutralized_silica Si-O⁻ ⋯ HNEt₃⁺ (Blocked Site) tea Et₃N elution R-NH₂ (Weak Interaction -> Elution) amine_t R-NH₂

Caption: Effect of a basic modifier in silica gel chromatography.

Protocol 4.1.1: Flash Chromatography Protocol

  • Solvent System Selection: Using the pre-treated TLC method described in Protocol 2.1, determine an optimal solvent system (e.g., Dichloromethane/Methanol) that provides good separation. Add 0.5-1% triethylamine or ammonium hydroxide to the chosen mobile phase.

  • Column Packing: Pack a flash chromatography column with silica gel slurried in the mobile phase containing the basic additive.

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the mobile phase. This is crucial to ensure the entire silica bed is neutralized.[9]

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble materials, pre-adsorb the compound onto a small amount of silica gel and load the dry powder.

  • Elution: Run the chromatography, collecting fractions and monitoring by TLC.

  • Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. Note that TEA (Boiling Point: 89.5 °C) may require co-evaporation with a solvent like toluene for complete removal.

Safety and Handling

Aliphatic amines are hazardous materials requiring strict safety protocols.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.[11][12]

  • Ventilation: Conduct all manipulations in a certified chemical fume hood to avoid inhaling the corrosive and pungent vapors.[13]

  • Storage: Store purified amines in tightly sealed containers under an inert atmosphere (N₂ or Ar) in a cool, well-ventilated area away from acids and oxidizing agents.[11]

  • Disposal: Dispose of amine waste according to local environmental regulations.[11]

Troubleshooting

Problem Probable Cause Solution
Product streaks on TLC, even with TEA. The product is extremely polar and basic.Increase the polarity of the mobile phase (more MeOH) and/or the concentration of the basic additive (up to 2%). Consider using amine-functionalized silica.[14]
Low recovery after distillation. Product decomposition at high temperature.Ensure the vacuum is sufficiently low (<1 mmHg). Use a shorter path distillation apparatus (e.g., Kugelrohr) to minimize residence time at high temperature.
Amine salt oils out instead of crystallizing. Incorrect solvent choice; presence of water.Ensure all solvents and glassware are anhydrous. Screen a wider range of solvents for crystallization (e.g., ethyl acetate, acetonitrile).[8][15] Try a different counter-ion (e.g., form the oxalate salt).
Purified amine turns yellow/brown on storage. Air oxidation or reaction with CO₂.Ensure the product is stored under a robust inert atmosphere in an amber bottle. If necessary, re-distill or pass through a short plug of basic alumina before use.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Amide Coupling Reactions with N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide coupling reactions involving the sterically hindered amine, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve even the most challenging coupling issues.

Frequently Asked Questions (FAQs)

Q1: What makes N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine a "difficult" substrate for amide coupling?

The primary challenge with this amine is severe steric hindrance.[1][2][3] The primary amine (the nucleophile) is attached to a quaternary carbon atom bearing two methyl groups (a gem-dimethyl group). This bulky arrangement physically obstructs the approach of the activated carboxylic acid, significantly slowing down the rate of nucleophilic attack and leading to low reaction yields.[2][4]

To visualize this, consider the structure of the amine:

Figure 1. Steric hindrance around the primary amine.
Q2: Why is the direct condensation of a carboxylic acid and an amine generally inefficient?

Directly mixing a carboxylic acid and an amine is often ineffective because of a competing acid-base reaction.[5][6] The basic amine deprotonates the acidic carboxylic acid, forming a non-reactive ammonium carboxylate salt.[7][8] To achieve amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of a coupling reagent.[6]

Q3: What are the main classes of coupling reagents, and which are best for this amine?

For sterically demanding couplings, the choice of reagent is critical. Standard carbodiimides are often too weak.[1][2]

Reagent ClassExamplesReactive IntermediateSuitability for Hindered Amines
Carbodiimides DCC, DIC, EDCO-acylisoureaLow. Often fails or gives poor yields due to the low reactivity of the intermediate.[1][2]
Phosphonium Salts PyBOP, PyAOPOBt or OAt esterHigh. Significantly more effective than carbodiimides. PyAOP is often superior for challenging cases.[1][9]
Aminium/Uronium Salts HBTU, HCTU, HATU, COMUOBt, O-6-ClBt, or OAt esterVery High. Generally considered the most powerful class. HATU and COMU form highly reactive OAt esters and are often the reagents of choice.[1][9][10]

Troubleshooting Guide: Low Coupling Yields

This section addresses specific experimental failures and provides a logical workflow for optimization.

G start Low Yield Observed q1 What coupling reagent are you using? start->q1 a1_carb Carbodiimide (EDC, DCC) q1->a1_carb Weak a1_onium Onium Salt (HATU, etc.) q1->a1_onium Strong sol1 Switch to a potent onium salt like HATU or COMU. a1_carb->sol1 q2 What are your reaction conditions? a1_onium->q2 sol1->q2 a2_time Time: 1-4 hours Temp: Room Temp q2->a2_time sol2 Increase reaction time to 12-24h. Consider gentle heating (40-50°C) or microwave assistance. a2_time->sol2 q3 What solvent are you using? sol2->q3 a3_dmf DMF q3->a3_dmf sol3 Switch to NMP for better solvation. Consider a DCM/DMF/NMP mixture. a3_dmf->sol3 q4 Is coupling still incomplete? sol3->q4 sol4 Perform a second coupling (double coupling) with fresh reagents. q4->sol4 Yes end_node Yield Optimized q4->end_node No q5 Still facing issues? sol4->q5 sol5 Convert carboxylic acid to an acyl fluoride using TFFH or DAST. This is a highly effective but more advanced strategy. q5->sol5 Yes q5->end_node No sol5->end_node

Figure 2. Troubleshooting workflow for low coupling yields.
Q: My yield is low using a standard carbodiimide reagent (EDC/DCC) with HOBt. What should I do?

A: This is the most common failure mode. The O-acylisourea intermediate formed by carbodiimides is not reactive enough to overcome the steric barrier of the target amine.[1][2]

Solution: Switch to a more powerful coupling reagent. An aminium/uronium salt like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent first choice.[7][9] HATU reacts with the carboxylic acid to form a highly reactive OAt-ester, which is much more susceptible to nucleophilic attack by a hindered amine.[1]

G RCOOH R-COOH (Carboxylic Acid) ActivatedEster Highly Reactive OAt-Ester RCOOH->ActivatedEster Activation Step HATU HATU + Base (e.g., DIPEA) HATU->ActivatedEster Activation Step HinderedAmine Hindered Amine (H₂N-R') Amide R-CO-NH-R' (Desired Amide) HinderedAmine->Amide Coupling Step ActivatedEster->Amide Coupling Step Byproducts Urea + HOAt Byproducts

Figure 3. Simplified HATU-mediated coupling mechanism.
Q: I'm using HATU, but my yield is still suboptimal. How can I further optimize the reaction?

A: If a potent reagent like HATU isn't giving complete conversion, the issue likely lies with reaction kinetics or conditions.

Solutions:

  • Increase Reaction Time and Temperature: Steric hindrance slows the reaction rate.[1] Extend the reaction time from a typical 1-4 hours to 12-24 hours (overnight).[1] Gentle heating to 40-50°C can also help overcome the activation energy barrier, but should be monitored to prevent side reactions.[1]

  • Optimize the Solvent: Poor solvation can lead to aggregation, which further hinders the reaction.[1] While DMF is common, N-methylpyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult couplings.[1] For extremely challenging cases, a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

  • Check Base Stoichiometry: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the acid formed and facilitate the reaction.[7] Typically, 2-3 equivalents are used. Ensure your base is fresh and anhydrous.

  • Perform a Double Coupling: In solid-phase synthesis, a common and effective method is to perform the coupling, wash away the excess reagents, and then repeat the coupling step with a fresh batch of activated amino acid and reagents.[1] This can drive the reaction to completion.[1]

Q: I've tried everything above and the coupling remains problematic. Is there a "last resort" option?

A: Yes. For extremely hindered couplings where even the most potent onium salts fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][11] Acyl fluorides are relatively small, minimizing steric clash, yet are highly reactive towards amines.[11]

Reagents: You can use reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) to generate the acyl fluoride in situ.[11] The subsequent coupling often proceeds more efficiently, sometimes with heating.[11][12]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a robust starting point for coupling a generic carboxylic acid to N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.1 equiv)

  • HATU (1.1 equiv)[7]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[7]

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous NMP.

  • Stir the solution for 1-5 minutes to allow for pre-activation of the carboxylic acid.[7]

  • Add DIPEA (2.5 equiv) to the mixture and stir for another minute.

  • Add a solution of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.1 equiv) in a small amount of NMP to the reaction flask.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where Protocol 1 fails to provide a satisfactory yield.[1][11]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.2 equiv)

  • TFFH (1.1 equiv)

  • A non-nucleophilic base (e.g., DIPEA or 2,6-lutidine, 2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Acyl Fluoride Formation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add the base (e.g., DIPEA, 2.5 equiv) followed by TFFH (1.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes. Formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Amine Coupling: Add N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.2 equiv) to the solution containing the activated acyl fluoride.

  • Stir the reaction at room temperature, or heat to reflux (approx. 40°C for DCM), for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec. Coupling Reagents.
  • Salo, H. M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11449-11455. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Patil, P. O., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(18), 151817. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Synfacts. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 415-418. [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

Sources

Technical Support Center: Troubleshooting Side Products in Syntheses with N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2), a versatile diamine building block and ligand. Its unique structure, featuring a sterically hindered primary amine and a sterically accessible tertiary amine, makes it highly valuable in complex syntheses. However, this dual functionality can also lead to unexpected side reactions. This guide provides in-depth troubleshooting advice, mechanistic explanations, and analytical protocols to help you identify and mitigate the formation of common side products, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive impurities I should be aware of in the starting material?

A1: Commercial batches of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine can contain several impurities that may interfere with sensitive reactions. These often arise from the manufacturing process or degradation during storage. Key impurities include residual starting materials like dimethylamine, degradation products from exposure to air and moisture, and potentially aldehydes or organic acids from excipients or packaging materials.[1][2] It is crucial to assess the purity of the diamine before use, especially in stoichiometric-sensitive reactions like organolithium chemistry.

Q2: How can I purify the diamine before my reaction?

A2: For critical applications, purification via distillation under reduced pressure is recommended. Due to its relatively low boiling point, this can be achieved with standard laboratory equipment. Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the tertiary amine during heating. For removal of non-volatile impurities, a simple filtration through a plug of activated basic alumina can be effective.

Q3: What are the primary modes of undesired reactivity for this diamine?

A3: The two primary sources of side products stem from the reactivity of the tertiary amine.

  • N-Oxidation: The lone pair on the tertiary nitrogen is susceptible to oxidation by atmospheric oxygen or other oxidants in the reaction mixture, forming the corresponding N-oxide.[3][4][5][6]

  • N-Quaternization: The tertiary amine can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) in the reaction mixture to form a quaternary ammonium salt.[7][8][9] This salt can then potentially undergo further reactions, such as Hofmann elimination.[10][11]

Q4: How does this diamine behave with strong bases like n-Butyllithium?

A4: This diamine is often used as a ligand to break up oligomeric aggregates of organolithium reagents, enhancing their reactivity.[12][13][14][15] However, it's important to remember that the primary amine has an acidic proton. If the stoichiometry is not carefully controlled, the organolithium reagent can deprotonate the primary amine, consuming the base and forming a lithium amide, which may alter the intended course of the reaction.

Troubleshooting Guide: From Observation to Solution

This section is designed to help you diagnose potential issues based on common experimental observations.

Observation 1: Low yield of the desired product with a complex, polar crude mixture.

If your reaction results in a low yield and your crude NMR or LC-MS analysis shows multiple unexpected polar byproducts, one of the following side reactions may be occurring.

  • Potential Cause A: N-Oxidation of the Tertiary Amine

    The tertiary amine functionality is easily oxidized to an N-oxide, especially if the reaction is exposed to air or if solvents are not properly degassed.[6] Amine oxides are highly polar, often water-soluble compounds that can complicate purification.[6]

    • Mechanistic Insight: Oxidation can occur via various pathways, including reaction with atmospheric oxygen, peroxides present in ethereal solvents (like THF or diethyl ether), or other oxidizing agents.[3][6] Hydrogen peroxide is a common reagent used for this transformation.[3][4][5]

    • How to Investigate:

      • LC-MS Analysis: The N-oxide will have a molecular weight 16 Da higher than the starting diamine (M+16). It will also have a significantly shorter retention time on a reverse-phase column due to its increased polarity.

      • NMR Spectroscopy: Compare the crude ¹H NMR to the starting diamine. The formation of the N-oxide causes a characteristic downfield shift of the protons adjacent to the nitrogen. Expect the N-methyl singlet and the methylene protons to shift downfield.

    • Proposed Solution:

      • Rigorously degas all solvents before use.

      • Maintain a strict inert atmosphere (N₂ or Argon) throughout the entire experimental setup and duration.

      • Test ethereal solvents for the presence of peroxides and purify them if necessary.

  • Potential Cause B: N-Quaternization and Subsequent Hofmann Elimination

    If your reaction involves electrophiles such as alkyl halides or sulfonates, the nucleophilic tertiary amine can compete with your intended nucleophile, leading to the formation of a quaternary ammonium salt.[7][8][9][16] This side product is a salt and will be highly polar.

    • Mechanistic Insight: This is a classic SN2 reaction, often called Menshutkin or quaternization.[7][9] If the resulting quaternary salt is heated, especially in the presence of a base, it can undergo Hofmann elimination, an E2 reaction that typically forms the least substituted alkene (the "Hofmann product") and releases trimethylamine.[10][11][17][18][19]

    • How to Investigate:

      • Mass Spectrometry: Look for a peak corresponding to the mass of the diamine plus the mass of the electrophile's cationic portion.

      • NMR Spectroscopy: In the ¹H NMR, the formation of a quaternary ammonium salt will cause a significant downfield shift of the N-methyl and adjacent methylene protons. If Hofmann elimination occurs, look for new alkene signals (typically 5-6 ppm) and potentially a new singlet for the liberated trimethylamine.

    • Proposed Solution:

      • Control stoichiometry carefully. Avoid using a large excess of the electrophile.

      • Lower the reaction temperature to favor the desired reaction pathway, which may have a lower activation energy.

      • If possible, choose a more sterically hindered electrophile to disfavor attack by the tertiary amine.

G cluster_observe Observation cluster_hypothesize Hypothesis Generation cluster_investigate Investigation & Analysis cluster_solve Solution & Mitigation observe Low Yield & Complex Polar Mixture in Crude hypo1 Potential Cause A: N-Oxidation observe->hypo1 hypo2 Potential Cause B: N-Quaternization +/- Elimination observe->hypo2 investigate1 LC-MS: Look for M+16 ¹H NMR: Downfield shifts near tertiary amine hypo1->investigate1 Is it oxidation? investigate2 MS: Look for M + Electrophile ¹H NMR: Quat salt shifts, potential alkene signals hypo2->investigate2 Is it alkylation? solve1 Use degassed solvents Maintain inert atmosphere Check for peroxides investigate1->solve1 N-Oxide Confirmed solve2 Control stoichiometry Lower reaction temperature Consider steric hindrance investigate2->solve2 Quat Salt / Alkene Confirmed

Key Side Product Formation Mechanisms

Understanding the pathways to these impurities is key to preventing them.

Mechanism 1: N-Oxidation

The lone pair of electrons on the tertiary nitrogen atom attacks an oxygen atom from an oxidizing agent (e.g., O₂, H₂O₂, m-CPBA). This forms a new N-O coordinate covalent bond, resulting in the N-oxide.[6]

G

Mechanism 2: Quaternization and Hofmann Elimination

This is a two-step process. First, the tertiary amine acts as a nucleophile and attacks an electrophile (e.g., methyl iodide), forming a quaternary ammonium salt.[9] Second, a base removes a beta-hydrogen, initiating an E2 elimination where the bulky quaternary ammonium group acts as the leaving group, favoring the formation of the less-substituted alkene.[10][18]

G

Analytical Protocols

Protocol 1: Baseline Purity Check by GC-MS

This method is suitable for identifying volatile impurities in the starting material.

  • Sample Preparation: Prepare a 1 mg/mL solution of the diamine in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Column: Use a standard non-polar column (e.g., DB-5ms or equivalent).

  • Injector: 250 °C, Split ratio 50:1.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detector: Scan from m/z 35 to 350.

  • Analysis: Compare the resulting chromatogram to a reference standard if available. Look for peaks other than the main component and identify them by their mass spectra.

Protocol 2: Reaction Monitoring by LC-MS for Polar Side Products

This method is ideal for tracking the formation of N-oxides and quaternary salts.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in 1 mL of 50:50 Acetonitrile/Water.

  • LC Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

  • MS Detector: Use Electrospray Ionization in positive mode (ESI+). Scan from m/z 50 to 500.

  • Analysis: Monitor the expected m/z values for your starting material, desired product, and potential side products (M+16 for N-oxide, M+Electrophile for quaternized product).

Data Summary: Expected Analytical Signatures
CompoundMolecular FormulaMolecular Weight (Monoisotopic)Expected LC-MS Ion (M+H)⁺Key ¹H NMR Features
Starting Diamine C₆H₁₆N₂116.1313117.139Singlet for 6H (N(CH₃)₂), Singlet for 6H (C(CH₃)₂), Singlet for 2H (-CH₂-)
N-Oxide Side Product C₆H₁₆N₂O132.1262133.134Downfield shift of N(CH₃)₂ and -CH₂- signals compared to starting material.
Quaternized Side Product (with CH₃I) C₇H₁₉N₂⁺131.1548131.155Significant downfield shift of N(CH₃)₂ (now N⁺(CH₃)₃) and -CH₂- signals.

References

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of tertiary amines. Retrieved from [Link]

  • Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved from [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Journal of the American Chemical Society, 129(34), 10340–10341.
  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. HELDA. Retrieved from [Link]

  • Unacademy. (n.d.). Quaternary Amines: Chemical reactions and applications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • Reddit. (2022). Quaternization of an aqueous tertiary amine. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]

  • MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]

  • Allen Career Institute. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of p-amino-N,N-dimethyl aniline phosphate.
  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. Langmuir. Retrieved from [Link]

  • All 'Bout Chemistry. (2016). OrganoLithium Reagents. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from [Link]

  • National Institutes of Health. (2004). Highly functionalized organolithium reagents for enantiomerically pure alpha-amino acid synthesis. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1-phenylethyl)dimethylamine. Retrieved from [Link]

  • ABL Technology. (n.d.). N-(2-Amino-1, 1-dimethylethyl)-n, n-dimethylamine, min 98%, 5 grams. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of dimethylethyl amine.
  • ResearchGate. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of dimethylaminoethanol by acid treatment and distillation.
  • Wikipedia. (n.d.). N,N-Dimethylethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying N,N-dimethylaminopropylamine.
  • NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylamine. Retrieved from [Link]

  • Tri-iso. (n.d.). Sterically Hindered Aliphatic Diamines. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Amines - Analysis of impurities in ethylene diamine. Retrieved from [Link]

  • Tri-iso. (n.d.). Sterically Hindered Aromatic Diamines. Retrieved from [Link]

  • Tri-iso. (n.d.). Aromatic Diamines. Retrieved from [Link]

  • NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine. WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N,N',N'-Tetramethyl-1,3-diaminopropane. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Temperature for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during reaction optimization, with a core focus on temperature control. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. The primary synthetic route considered here is the reductive amination of 2-amino-2-methylpropanal with dimethylamine, a common and efficient method for forming such amine structures.

Q1: My reaction has stalled, and I see incomplete consumption of my starting aldehyde. How should I adjust the temperature?

A1: A stalled reaction is a classic indicator that the activation energy barrier is not being overcome, meaning the temperature is likely too low. Reductive amination is a two-step process within a single pot: (1) formation of an imine intermediate and (2) reduction of the imine to the final amine. Both steps are temperature-dependent.

Causality:

  • Imine Formation: The initial reaction between the aldehyde (2-amino-2-methylpropanal) and dimethylamine to form a hemiaminal, followed by dehydration to an iminium ion, is an equilibrium-driven process.[1] Lower temperatures can significantly slow the rate of dehydration, preventing the formation of the key intermediate that gets reduced. Some reactions will not proceed at all at room temperature and require heating to drive the equilibrium toward the imine.[2]

  • Reduction Step: The activity of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation) is also temperature-dependent. At low temperatures, the hydride transfer or catalytic turnover may be too slow to be practical.

Troubleshooting Protocol:

  • Confirm Reagent Viability: Before adjusting temperature, ensure your dimethylamine source and reducing agent are active and were added correctly.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress after each increase by a suitable analytical method (TLC, LC-MS, or GC-MS).

  • Hold and Monitor: Maintain the new temperature for 1-2 hours before concluding its effect. Reaction kinetics can sometimes be slow to respond.

  • Identify Optimum Range: Continue this incremental increase until the reaction proceeds at a reasonable rate. Be cautious of overshooting, as excessively high temperatures can lead to side reactions (see Q2). An optimal temperature range for many reductive aminations is often found between 40-80 °C, but this is highly system-dependent.[2][3]

Q2: The starting material is consumed, but my yield of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is low, and I see several significant impurities. Is temperature the culprit?

A2: Yes, temperature is a very likely cause. Observing high conversion but low yield points directly to the formation of side products, a common consequence of excessive reaction temperatures.

Causality:

  • Side Reactions: Higher temperatures provide the necessary activation energy for undesired reaction pathways. In this specific synthesis, potential side reactions include:

    • Over-methylation: If a source of formaldehyde is present as an impurity or formed in situ, the primary amine of the starting material or product could be further methylated (Eschweiler-Clarke type reaction).

    • Aldol Condensation: The starting aldehyde, 2-amino-2-methylpropanal, could potentially undergo self-condensation.

    • Decomposition: The starting materials, intermediates, or even the final product may decompose at elevated temperatures. For instance, thermal degradation of other amino alcohols is a known issue.[4]

  • Reducing Agent Reactivity: Some reducing agents can reduce the starting aldehyde directly to an alcohol if the rate of reduction becomes competitive with the rate of imine formation. This is often exacerbated at higher temperatures.

Troubleshooting Protocol:

  • Characterize Impurities: If possible, use mass spectrometry or NMR to identify the major impurities. Knowing their structure provides crucial clues about the side reactions occurring.

  • Systematic Temperature Reduction: Repeat the reaction at a lower temperature. A good starting point is 10-15 °C below the temperature that produced the impurities.

  • Controlled Reagent Addition: Instead of adding all reagents at once, consider a slow, controlled addition of the reducing agent at a moderate temperature. This keeps the concentration of the active reducing species low, favoring the reduction of the imine as it is formed and minimizing the reduction of the starting aldehyde.

  • Optimize the Temperature Range: Conduct a temperature optimization study to find the "sweet spot" that maximizes the yield of the desired product while minimizing impurity formation.

Table 1: Example of a Temperature Optimization Study
RunTemperature (°C)Reaction Time (h)Conversion of Aldehyde (%)Purity of Product (%)Primary Side Product (%)
125 (Room Temp)2445>98<1
2401298953
3604>998810
4802>997522

This table illustrates a typical outcome where increasing temperature speeds up the reaction (lower reaction time) but hurts purity, indicating an optimal temperature likely exists around 40-50 °C for this hypothetical system.

Q3: My reaction is exothermic and difficult to control upon scaling up. How can I use temperature control to manage this?

A3: Exothermic reactions are a significant safety concern during scale-up. The heat generated can accelerate the reaction rate, which in turn generates more heat, potentially leading to a dangerous thermal runaway.

Causality:

  • Heat of Reaction: Both imine formation and, particularly, the reduction step are often exothermic. In a large-scale reactor, the surface-area-to-volume ratio is much lower than in laboratory glassware, making it harder to dissipate this heat.

  • Runaway Reaction: If the rate of heat generation exceeds the rate of heat removal, the temperature will rise uncontrollably, leading to vigorous outgassing, pressure buildup, and potentially violent decomposition of the reaction mixture.

Troubleshooting and Safety Protocol:

  • Initial Low Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to moderate the initial rate.

  • Controlled Addition (Portion-wise or Slow Feed): Do not mix all reagents at once. The best practice is to add the most reactive component (often the reducing agent) slowly over time to the mixture of the other reagents. This allows the cooling system to keep pace with the heat being generated.

  • Utilize a Cooling Bath: Ensure you have an adequate cooling system (e.g., an ice bath, cryocooler) ready to actively cool the reactor.

  • Monitor Internal Temperature: Always monitor the internal temperature of the reaction, not the bath temperature. A rapid increase in the internal temperature is a clear warning sign.

  • "Hold" Periods: After the addition is complete, allow the reaction to slowly warm to the desired final temperature (e.g., room temperature or slightly above) while monitoring for any delayed exotherm.

Scale-Up Temperature Control Workflow

G cluster_2 Reaction Completion A Combine Aldehyde & Amine in Solvent B Cool Reactor to 0-5 °C A->B C Prepare Reducing Agent in Solution D Add Reducing Agent Slowly via Addition Funnel C->D E Monitor Internal Temp (T_int) D->E F Maintain T_int < 15 °C E->F F->D Adjust Addition Rate G Addition Complete H Allow to Warm Slowly to Target Temp (e.g., 25 °C) G->H I Hold at Target Temp and Monitor for Completion H->I

Caption: Workflow for managing exotherms during scale-up.

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for optimizing the synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine?

A: For a typical reductive amination, a good starting point is room temperature (20-25 °C). This provides a safe baseline. Monitor the reaction for 2-4 hours. If little to no conversion is observed, you can begin to warm the reaction gently. A systematic approach, as outlined in the troubleshooting section, is the best path to finding the optimal temperature for your specific conditions (solvent, reducing agent, concentration).

Q: How does temperature specifically influence the reaction rate?

A: The relationship between temperature and reaction rate is generally described by the Arrhenius equation. As a rule of thumb, for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature. This is because a higher temperature increases the kinetic energy of the molecules, leading to more frequent and more energetic collisions, which increases the likelihood that any given collision will overcome the activation energy barrier to react.

Q: Can the choice of reducing agent affect the optimal reaction temperature?

A: Absolutely. Different reducing agents have different levels of reactivity and thermal stability.

  • Sodium Triacetoxyborohydride (STAB): It is mild and often effective at room temperature, making it a popular choice. It is less sensitive to acidic conditions that favor imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): Also widely used, but it is highly toxic and works best under slightly acidic conditions (pH ~6-7). Its reactivity is also temperature-dependent.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This method can require a wider range of temperatures, from ambient to elevated (e.g., 50-100 °C), and is also dependent on hydrogen pressure.[5] The catalyst's activity can be highly sensitive to temperature.

Q: What is the general workflow for a temperature screening study?

A: A parallel synthesizer is ideal, but if unavailable, you can run experiments sequentially. The key is to change only one variable at a time (temperature).

G A Define Temperature Range (e.g., 20°C, 40°C, 60°C, 80°C) B Set up Identical Reactions (Same Reagents, Conc., Stirring) A->B C Run each reaction at a defined temperature B->C D Monitor all reactions at fixed time points (e.g., 1h, 4h, 12h) C->D E Quench and Analyze (LC-MS, GC, NMR for Yield and Purity) D->E F Plot Yield/Purity vs. Temp to find optimum E->F

Caption: Standard workflow for a temperature optimization study.

References

  • ResearchGate. Reductive amination reaction temperature.

  • ResearchGate. Effect of temperature on the reductive amination of LA to MPD over Pd/C catalyst.

  • ResearchGate. Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst.

  • Wikipedia. Reductive amination.

  • ResearchGate. Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation.

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Technical Support Center: Solubility Enhancement for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving solubility challenges with N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine-based compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working to optimize the delivery and efficacy of this important class of molecules. Here, we provide in-depth, evidence-based troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Fundamental Principles: Understanding the Solubility of Your Compound

Compounds based on the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine scaffold are diamines, possessing both a primary and a tertiary amine. Their aqueous solubility is fundamentally governed by their ionization state, which is directly related to the pH of the solution and the pKa of each amine group.

  • Primary Amine (R-NH₂): Typically has a pKa in the range of 9.5-11.0.[1]

  • Tertiary Amine (R-N(CH₃)₂): Typically has a pKa in the range of 10-11.[2]

At a pH below their pKa, these amine groups will be protonated (R-NH₃⁺, R-HN(CH₃)₂⁺), forming charged species that are significantly more soluble in aqueous media than the neutral free base.[3] This behavior is the cornerstone of most solubility enhancement strategies for this class of compounds. The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation.[4][5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, presented in a question-and-answer format.

Question 1: "My compound, dissolved in DMSO, is precipitating when I add it to my aqueous phosphate-buffered saline (PBS) at pH 7.4 for a biological assay. What's happening and how can I fix it?"

Answer:

This is a classic case of a compound "crashing out" of solution. Your compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer at neutral pH. At pH 7.4, which is well below the pKa of both amine groups, your compound should theoretically be protonated and soluble. However, precipitation suggests that the intrinsic solubility of the free base is very low, and the final concentration in your assay exceeds the solubility limit of the protonated form, or that the kinetics of dissolution are slow.

Immediate Corrective Actions:

  • Lower the Final Concentration: The simplest first step is to reduce the final concentration of your compound in the assay.

  • pH Adjustment: Ensure your PBS is correctly buffered. If possible, perform the assay in a buffer with a slightly lower pH (e.g., pH 6.8) to further favor the doubly protonated, more soluble species. According to the Biopharmaceutics Classification System (BCS), high solubility is defined as the highest dose strength being soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[7]

  • Use of Co-solvents: If the assay can tolerate it, consider adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent to the final aqueous solution.[8] Common co-solvents include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[9][10] These agents reduce the polarity of the water, which can help keep lipophilic compounds in solution.[8][11]

Long-Term Strategy: Generate a pH-Solubility Profile

To prevent this issue in the future, you must characterize your compound. A pH-solubility profile will reveal the pH at which your compound has maximum solubility and help you select appropriate buffer systems for all future experiments.

Question 2: "I've created a hydrochloride (HCl) salt of my compound, but the solubility is still not adequate for my in-vivo studies. Are all salts the same?"

Answer:

No, not all salt forms confer the same degree of solubility enhancement. While salt formation is a highly effective method for increasing the dissolution rate of basic drugs, the choice of the counterion is critical.[12][13] The final solubility of a salt depends on factors like the crystal lattice energy of the solid salt, the pKa of the counterion, and potential common ion effects.[14]

Troubleshooting & Strategy:

  • Conduct a Salt Screen: A systematic salt screening study is the recommended approach. This involves reacting your basic compound with a variety of pharmaceutically acceptable acids to form different salts and then comparing their properties.

  • Counterion Selection: For basic drugs, you should select acidic counterions. The general rule is that the pKa of the counterion should be at least 2 pH units lower than the pKa of your drug to ensure stable salt formation.[15][16]

  • Evaluate Different Salt Properties: Don't just focus on solubility. The ideal salt form should also have good crystallinity, a high melting point, low hygroscopicity (moisture absorption), and chemical stability.[14] Sometimes, a salt with slightly lower solubility but superior stability and handling properties is a better development candidate.

Common Acid Counterions for Basic Drugs Potential Advantages/Disadvantages
Hydrochloride (HCl) Low molecular weight, commonly used. Can be hygroscopic.
Sulfate (H₂SO₄) Can form di-salts with diamines, potentially increasing solubility.
Mesylate (Methanesulfonic acid) Often forms stable, crystalline salts. May offer higher solubility than HCl.[16]
Tartrate, Fumarate, Citrate Organic acids; can offer different crystal packing and solubility profiles.
Embonate, Tosylate Large, relatively insoluble counterions used for creating slow-release or depot formulations.[15]

Question 3: "My lead compound is classified as BCS Class II (low solubility, high permeability). What is the most effective general strategy to improve its oral bioavailability?"

Answer:

For a BCS Class II compound, the rate-limiting step for absorption is drug dissolution in the gastrointestinal (GI) tract.[7][17] Therefore, your primary goal is to increase the dissolution rate.

Recommended Strategy Workflow:

The following diagram outlines a decision-making process for enhancing the solubility of a BCS Class II basic compound.

BCS_Class_II_Strategy cluster_start Initial State cluster_investigate Physicochemical Characterization cluster_strategy Solubilization Strategy cluster_evaluation Evaluation & Selection start BCS Class II Compound (Low Solubility, High Permeability) pka Determine pKa of Amine Groups start->pka Is the compound ionizable? Yes, it's a basic amine. ph_sol Generate pH-Solubility Profile pka->ph_sol salt Salt Formation Screening (HCl, Mesylate, Tartrate, etc.) ph_sol->salt pH-dependent solubility observed amorph Amorphous Solid Dispersion (with polymers like PVP, HPMC) ph_sol->amorph Salt formation fails or is unstable eval Evaluate Solubility, Dissolution Rate, Stability, and Hygroscopicity salt->eval amorph->eval particle Particle Size Reduction (Micronization, Nanonization) particle->eval If intrinsic solubility is the primary barrier select Select Lead Formulation for In-Vivo Bioavailability Studies eval->select

Caption: Decision workflow for enhancing solubility of a BCS Class II basic compound.

  • Salt Formation: This is often the most effective and first-line approach.[13] Creating a salt dramatically increases the dissolution rate, which is exactly what a BCS Class II compound needs.

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[18][19]

  • Amorphous Solid Dispersions: If salt formation and particle size reduction are insufficient, creating an amorphous solid dispersion is a powerful technique. This involves dispersing the drug in a hydrophilic polymer matrix, which prevents crystallization and presents the drug to the GI fluid in a high-energy, more soluble amorphous state.

Frequently Asked Questions (FAQs)

Q: How do I experimentally determine a pH-solubility profile? A: This is typically done using a shake-flask method. Excess solid compound is added to a series of buffers at different pH values (e.g., from pH 2 to pH 8). The samples are agitated at a constant temperature until equilibrium is reached (usually 24-48 hours). The suspension is then filtered, and the concentration of the dissolved drug in the filtrate is measured, typically by HPLC-UV. Plotting the logarithm of solubility against pH gives you the profile.

Q: Can the tertiary amine in my compound cause stability issues? A: Yes, tertiary amines can be susceptible to oxidation, leading to the formation of an N-oxide. This is a potential degradation pathway that should be monitored during stability studies. The stability of your compound should be assessed under stressed conditions (e.g., heat, humidity, light) as per ICH guidelines.[20][21][22]

Q: What is the "common ion effect" and how can it affect my salt formulation? A: The common ion effect can reduce the solubility of an ionic salt. For example, the solubility of a hydrochloride salt can be suppressed in the stomach, which has a high concentration of chloride ions from gastric HCl. This is a factor to consider when selecting a salt form and predicting its in-vivo performance.[12]

Q: Are there any excipients I should be cautious about when formulating these compounds? A: Be mindful of excipients that could react with the amine groups. For example, reducing sugars (like lactose) can potentially react with the primary amine via the Maillard reaction, especially under heat and humidity, leading to discoloration and degradation. Also, anionic excipients could potentially interact with the cationic (protonated) drug, affecting its dissolution.

Detailed Experimental Protocol: Salt Screening

This protocol provides a general workflow for conducting a small-scale salt screening to identify promising salt forms for your N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine-based compound.

Objective: To prepare and characterize multiple salt forms to identify candidates with optimal solubility and physicochemical properties.

Materials:

  • Your compound (free base)

  • A selection of acid counterions (e.g., HCl in isopropanol, methanesulfonic acid, L-tartaric acid, sulfuric acid)

  • A variety of crystallization solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, water)

  • Filtration apparatus, vials, analytical balance, pH meter

  • Characterization equipment: HPLC-UV, DSC (Differential Scanning Calorimetry), TGA (Thermogravimetric Analysis), XRPD (X-Ray Powder Diffraction)

Methodology:

  • Stoichiometric Mixing:

    • Dissolve a known amount of your free base (e.g., 50 mg) in a suitable solvent (e.g., ethanol).

    • In a separate vial, prepare a solution of the acid counterion. For a diamine, you can target a 1:1 or 1:2 molar ratio of drug-to-acid.

    • Add the acid solution dropwise to the free base solution while stirring.

  • Crystallization:

    • If a precipitate forms immediately, it can be isolated.

    • If no solid forms, attempt to induce crystallization by:

      • Slow evaporation of the solvent.

      • Cooling the solution (refrigeration).

      • Adding an anti-solvent (a solvent in which the salt is insoluble).

  • Isolation and Drying:

    • Isolate the resulting solid by vacuum filtration.

    • Wash the solid with a small amount of cold solvent to remove impurities.

    • Dry the solid under vacuum at a controlled temperature.

  • Characterization:

    • Aqueous Solubility: Perform a shake-flask solubility test on the new salt form in purified water and relevant buffers (e.g., pH 6.8).

    • Solid-State Analysis (XRPD): Confirm that a new crystalline form has been created. A unique diffraction pattern compared to the free base indicates salt formation.

    • Thermal Analysis (DSC/TGA): Determine the melting point and check for the presence of solvates or hydrates. A sharp, high melting point is often indicative of a stable crystalline form.

    • Hygroscopicity: Store a small amount of the salt at high relative humidity (e.g., 75% RH) and measure the weight gain over time to assess its tendency to absorb water.

  • Selection:

    • Compile the data for all successful salt forms into a table.

    • Select the lead salt candidate based on the best overall profile of solubility, crystallinity, thermal stability, and low hygroscopicity.

References

  • Biopharmaceutics Classification System (BCS). (n.d.). In Wikipedia. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Yalkowsky, S. H., & Te, E. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available from: [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach. Available from: [Link]

  • Babu, R. J., & Dudhipala, N. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 13(9), 1357. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview. Available from: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Available from: [Link]

  • Biorelevant.com. (n.d.). What is the BCS (Biopharmaceutical Classification System)? Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Thorat, S. (2018). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. Available from: [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Available from: [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Available from: [Link]

  • Koussis, A. I., et al. (2009). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of chemical information and modeling, 49(11), 2541-2553. Available from: [Link]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available from: [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Available from: [Link]

  • Schofield, M. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. NSF. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available from: [Link]

  • Slideshare. (n.d.). Solubility enhancement and cosolvency by madhavi. Available from: [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Available from: [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Available from: [Link]

  • Pharmapproach. (2024). Solubility enhancement techniques. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE FOR SOLUBILITY ENHANCEMENT. Available from: [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available from: [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline: Specifications. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • Semantic Scholar. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Available from: [Link]

  • ResearchGate. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Available from: [Link]

  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

  • ResearchGate. (2014). (PDF) Principles of Salt Formation. Available from: [Link]

  • CK-12 Foundation. (2023). Physical Properties of Amines. Available from: [Link]

  • Kühn, C., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Advances, 4(95), 53066-53081. Available from: [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Available from: [Link]

  • Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Available from: [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Available from: [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

  • LookChem. (n.d.). N,N-Dimethylethylamine. Available from: [Link]

  • ChemBK. (n.d.). N,N-Dimethyl(2-hydroxyethyl)amine. Available from: [Link]

  • N,N-Dimethylethylamine. (n.d.). In Wikipedia. Retrieved from [Link]

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N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this vicinal diamine under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction to the Molecule and its Stability Considerations

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a unique diamine featuring a primary amine and a tertiary amine in a vicinal (1,2-) arrangement. A key structural feature is the sterically bulky tertiary butyl group attached to the carbon bearing the primary amine. This steric hindrance, combined with the electronic properties of the two distinct amine functionalities, governs its reactivity and stability.[1] Understanding its behavior under acidic and basic conditions is critical for its application in synthesis, formulation, and drug development, where pH can significantly impact shelf-life and impurity profiles.

This guide will delve into the potential degradation pathways, provide protocols for stability assessment, and offer solutions to common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Q1: Which of the two amine groups in N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is more basic?

The tertiary amine is generally expected to be more basic than the primary amine in the gas phase due to the electron-donating inductive effect of the two methyl groups, which increases the electron density on the nitrogen atom.[2] However, in an aqueous solution, the order of basicity can be more complex due to the interplay of inductive effects, solvation (hydrogen bonding with water), and steric hindrance.[3][4] The bulky tert-butyl group may sterically hinder the solvation of the protonated primary amine, potentially affecting its stability and thus its effective basicity in solution.[5]

Q2: What are the likely degradation pathways for this molecule under acidic conditions?

While specific degradation pathways for this exact molecule are not extensively published, based on general chemical principles, the following are plausible:

  • Protonation: Both amine groups will be protonated in acidic conditions, forming the corresponding ammonium salts. This generally increases the stability of the molecule towards certain types of degradation.

  • N-Dealkylation: Under harsh acidic conditions and elevated temperatures, slow N-dealkylation of the tertiary amine could potentially occur, leading to the formation of N-(2-amino-1,1-dimethylethyl)-N-methylamine and formaldehyde.[6][7]

  • No significant hydrolysis of the C-N or C-C bonds is expected under typical acidic conditions due to the stability of these bonds.

Q3: What degradation products might I expect under basic conditions?

Under standard basic conditions, the molecule is expected to be relatively stable. The free base form will be present. However, under forcing conditions (strong base, high temperature), potential degradation could involve:

  • Oxidation: Amines are susceptible to oxidation, which can be accelerated at higher pH. The tertiary amine could oxidize to an N-oxide.

  • Elimination Reactions: While less likely, extreme conditions could promote elimination reactions, particularly given the sterically hindered nature of the molecule.

Q4: How does the tert-butyl group influence the stability of the molecule?

The tert-butyl group imparts significant steric hindrance around the primary amine.[5] This can:

  • Slow down reactions involving the primary amine due to the physical blockage of the reactive site.[1]

  • Influence the basicity in aqueous media by hindering solvation of the conjugate acid.[3]

  • Potentially inhibit certain degradation pathways that require nucleophilic attack at or near the primary amine.

Q5: Can I use a standard Reverse-Phase HPLC method to assess the stability of this compound?

Yes, but with important considerations. Due to the basic nature of the amines, peak tailing can be a significant issue on standard silica-based C18 columns. To achieve good peak shape and separation from potential degradation products, the following are recommended:

  • Use a mobile phase with a pH that ensures the consistent protonation state of the amines (e.g., low pH with an additive like formic acid or trifluoroacetic acid).

  • Employ a column with end-capping or a hybrid particle technology designed for good peak shape with basic analytes.

  • Consider derivatization of the amines to improve their chromatographic properties and detection sensitivity if needed.[5]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) in HPLC Analysis - Secondary interactions between the basic amine groups and residual silanols on the silica-based column packing. - Inappropriate mobile phase pH.- Use a mobile phase with a low pH (e.g., 2.5-3.5) containing an ion-pairing agent or buffer (e.g., 0.1% formic acid). - Employ a specialized column for basic compounds (e.g., "base-deactivated" or hybrid particle columns). - Increase the ionic strength of the mobile phase.
Inconsistent Results in Stability Studies - Inadequate control of experimental conditions (pH, temperature, light exposure). - Contamination of reagents or solvents. - Sample adsorption to container surfaces.- Use calibrated equipment and precisely controlled environmental chambers. - Use high-purity reagents and solvents. - Consider using silanized glassware or polypropylene vials for sample storage and preparation.
No Degradation Observed in Forced Degradation Studies - Stress conditions are not harsh enough. - The molecule is inherently very stable under the tested conditions.- Increase the concentration of the stressor (acid/base), the temperature, or the duration of the study.[8] - For photostability, ensure the light source provides both UV and visible light at sufficient intensity.[8] - If no degradation is seen even under very harsh conditions, this indicates high intrinsic stability.
Formation of Multiple, Unidentified Peaks - Complex degradation pathways are occurring. - Secondary degradation of initial products. - Interaction with excipients or formulation components.- Use a high-resolution analytical technique like LC-MS to identify the mass of the degradation products.[9] - Perform time-course studies to identify primary versus secondary degradation products. - Analyze a placebo formulation under the same stress conditions to rule out excipient degradation.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[10][11]

Objective: To generate degradation products of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine under various stress conditions.

Materials:

  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter, calibrated

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Store at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Store at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH.

    • Before analysis, neutralize the sample with an equivalent amount of HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store the solid compound and the stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound.[8]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.[4][12][13]

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm (base-deactivated)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Gradient Program:

Time (min)% Mobile Phase B
05
2050
2590
3090
315
355

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve all degradation peaks from the parent peak in the forced degradation samples.

Part 4: Visualizations

Potential Degradation Pathways

The following diagram illustrates potential, chemically plausible degradation pathways for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine under forced degradation conditions. These are hypothetical and require experimental confirmation.

G cluster_acid Acidic Conditions (Forced) cluster_base Basic/Oxidative Conditions (Forced) A N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine B Protonated Diamine A->B Protonation (fast) C N-dealkylation Product (e.g., N-methyl secondary amine) B->C N-Dealkylation (Harsh conditions) D N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine E N-Oxide (Tertiary Amine) D->E Oxidation

Caption: Potential degradation pathways under stress conditions.

Forced Degradation Workflow

This diagram outlines the logical workflow for conducting a forced degradation study.

Workflow start Prepare 1 mg/mL Stock Solution acid Acid Stress (0.1M & 1M HCl, 60°C) start->acid base Base Stress (0.1M & 1M NaOH, 60°C) start->base oxid Oxidative Stress (3% H2O2, RT) start->oxid therm Thermal Stress (Solid & Solution, 80°C) start->therm photo Photo Stress (ICH Q1B) start->photo analyze Analyze All Samples by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze report Identify Degradants & Establish Degradation Profile analyze->report

Caption: Workflow for a comprehensive forced degradation study.

References

  • Allen. (n.d.). Explain why the order of basicity for methyl amine, N, N - dimethyl amine and N, N, N - trimethyl amine changes in gasous and a aqueous medium. Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why are tertiary amines less basic than secondary and primary amines in water than when vapourised? Retrieved from [Link]

  • Transtutors. (n.d.). Amines Basicity Structure Homework Help. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • NIOSH. (1994). Amines, Aliphatic. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]

  • ResearchGate. (2000). Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. Retrieved from [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ACS Publications. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.3: Basicity of Amines. Retrieved from [Link]

  • MDPI. (2022). N-Dealkylation of Amines. Molecules. Retrieved from [Link]

  • NIH. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Retrieved from [Link]

  • MDPI. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Technical Support Center: PROTAC Synthesis with N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine Linker

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker. This guide is designed to offer practical, experience-driven solutions to common challenges encountered in the lab.

Introduction to the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine Linker

The N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker is a short, aliphatic diamine linker that provides a degree of conformational constraint due to the gem-dimethyl group adjacent to one of the amine functionalities. Its basic tertiary amine can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability.[1] Understanding its reactivity and potential interactions is key to successful PROTAC synthesis.

I. Synthesis & Coupling Reactions: Troubleshooting Guide

This section addresses common issues encountered during the crucial amide bond formation steps when incorporating the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker.

Question 1: I'm observing low yield during the amide coupling of my E3 ligase/target protein ligand (with a carboxylic acid) to the primary amine of the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker. What are the likely causes and how can I improve the reaction efficiency?

Low coupling efficiency is a frequent challenge in multi-step PROTAC synthesis.[2][3] Several factors related to the reagents, reaction conditions, and the linker itself can be at play.

Potential Causes & Solutions:

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid.[4]

    • Recommendation: If standard carbodiimide reagents like DCC or EDC are giving low yields, consider switching to more potent uronium- or phosphonium-based reagents.[5][6] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are excellent choices known for their high efficiency and reduced side reactions.[6] PyBOP is another strong alternative.[5] The use of additives like HOBt or Oxyma Pure with carbodiimides can also enhance efficiency and minimize racemization.[5]

  • Steric Hindrance: The gem-dimethyl group on the linker, while providing conformational rigidity, can sterically hinder the approach of the activated carboxylic acid to the primary amine.

    • Recommendation: To overcome this, ensure your reaction conditions are optimized for a longer duration or slightly elevated temperature (e.g., room temperature to 40°C) to provide sufficient energy for the coupling to occur. Monitor the reaction progress closely using LC-MS.

  • Suboptimal Reaction Conditions:

    • Anhydrous Conditions: Amide coupling reactions are highly sensitive to water, which can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and reduced yield.[2] Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., DMF, NMP, or DCM).[4]

    • Base Selection: An appropriate non-nucleophilic base is crucial to deprotonate the amine and neutralize acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is a common choice.[6] Use at least 2-3 equivalents. If your starting materials are TFA salts, the acid can neutralize the base, so adding excess base is recommended.[4]

    • Reagent Stoichiometry: Ensure you are using a slight excess of the linker and coupling reagents (typically 1.1 to 1.5 equivalents relative to the carboxylic acid-containing component).[4]

dot

Caption: Troubleshooting workflow for low amide coupling yield.

Question 2: My LC-MS analysis shows the formation of a side product where my ligand has coupled to the tertiary amine of the linker instead of the primary amine. Why is this happening and how can I prevent it?

While the primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine, under certain conditions, unwanted side reactions can occur. This is less common but can be problematic with highly reactive electrophiles.

Potential Causes & Solutions:

  • Over-activation of the Carboxylic Acid: Using excessively harsh coupling conditions or highly reactive intermediates (like acid chlorides) can sometimes lead to less selective reactions.

    • Recommendation: Stick to well-established coupling reagents like HATU or COMU which offer a good balance of reactivity and selectivity.[6] Avoid converting your carboxylic acid to a highly reactive acid chloride unless absolutely necessary.

  • Reaction Temperature: Higher temperatures can sometimes overcome the activation energy for less favorable reaction pathways.

    • Recommendation: Perform the coupling reaction at a controlled temperature, starting at 0°C and slowly warming to room temperature. This can improve the selectivity for the more reactive primary amine.

Protocol 1: Optimized Amide Coupling to the Primary Amine

StepActionDetails
1Preparation Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.
2Reagent Addition Add the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
3Reaction Stir the mixture at room temperature for 12-24 hours.
4Monitoring Monitor the reaction progress by LC-MS to check for the consumption of starting material and formation of the desired product.
5Work-up Once complete, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.
6Purification Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the residue by flash column chromatography.

II. Purification Challenges

The presence of the basic tertiary amine in the linker can introduce specific challenges during the purification of the final PROTAC.

Question 3: My final PROTAC is difficult to purify using standard silica gel chromatography. It either streaks badly on the column or I have very low recovery. What's causing this and what are my alternatives?

The basic tertiary amine in your PROTAC can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatographic performance.

Potential Causes & Solutions:

  • Strong Amine-Silica Interaction: The Lewis basicity of the tertiary amine leads to strong adsorption onto the acidic silica gel stationary phase.

    • Recommendation 1: Modify the Mobile Phase. Add a small amount of a basic modifier to your mobile phase to compete with your PROTAC for binding to the silica. A common strategy is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., DCM/Methanol). This will often result in sharper peaks and better recovery.

    • Recommendation 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-propylated silica.

    • Recommendation 3: Reverse-Phase HPLC. For final purification, reverse-phase preparative HPLC is often the most effective method for PROTACs.[4] A C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid is a standard starting point. The acidic modifier will protonate the tertiary amine, improving peak shape and solubility in the mobile phase.

dot

Caption: Strategies to overcome PROTAC purification challenges.

III. Characterization and Stability

Confirming the structure and assessing the stability of your final PROTAC is a critical last step.

Question 4: I'm having trouble getting a clean NMR spectrum of my final PROTAC. The peaks corresponding to the protons near the tertiary amine are broad. Is this normal?

Yes, this can be a common observation, particularly if the sample is analyzed in a neutral solvent like CDCl3.

Potential Causes & Solutions:

  • Amine-Solvent Interactions and Conformational Dynamics: The lone pair on the tertiary amine can interact with trace acidic impurities in the solvent, and the molecule may be undergoing conformational exchange on the NMR timescale, leading to peak broadening.

    • Recommendation 1: Acidify the NMR Sample. Add a drop of deuterated acetic acid (CD3COOD) or trifluoroacetic acid (TFA-d) to your NMR sample. Protonation of the tertiary amine will lock it into a single conformational state (the ammonium salt) and typically results in much sharper NMR signals.

    • Recommendation 2: Use a Different Solvent. Switching to a more polar solvent like DMSO-d6 or MeOD can sometimes improve spectral resolution.

IV. FAQs

Q1: Is it necessary to protect the tertiary amine on the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker during coupling reactions?

In most standard amide coupling reactions (e.g., with HATU, HBTU), protection of the tertiary amine is not necessary. The primary amine is significantly more nucleophilic, providing excellent chemoselectivity. Protection would add unnecessary steps to the synthesis.

Q2: Can the tertiary amine of the linker interfere with downstream biological assays?

Potentially. The basic nature of the tertiary amine can affect the overall physicochemical properties of the PROTAC, including its charge state at physiological pH, solubility, and potential for off-target interactions. It's a factor to consider during the linker design phase and when interpreting biological data.[7]

Q3: My PROTAC has poor aqueous solubility. Could the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker be the cause?

While the amine group can be protonated and increase solubility in acidic aqueous media, the overall linker is short and aliphatic. If your E3 ligase and target protein ligands are highly lipophilic, this short linker may not be sufficient to impart good aqueous solubility.[2] In such cases, considering a more hydrophilic linker, such as a PEG-based linker, might be a better strategy.[8][9]

References

  • Testa, A., et al. Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry, 2023. [Link]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2020. [Link]

  • Troup, R. I., et al. (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate, 2020. [Link]

  • Maple, H. J., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 2023. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Stevens, R., et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 2022. [Link]

  • Ciulli, A. A beginner's guide to PROTACs and targeted protein degradation. University of Dundee, 2019. [Link]

  • Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis. [Link]

  • Nalawansha, D. A., & Crews, C. M. PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 2020. [Link]

  • The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • Wikipedia. N,N-Dimethylethylamine. [Link]

  • MDPI. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]

  • Warner, D. L., et al. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 2018. [Link]

  • PubChem. N,N-Dimethylethylenediamine. [Link]

  • Lee, H., et al. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. ChemMedChem, 2024. [Link]

  • Belcher, B. P., Ward, C. C., & Nomura, D. K. Targeted Protein Degradation: Elements of PROTAC Design. Biochemistry, 2021. [Link]

  • Iska, V. B. R., et al. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 2019. [Link]

  • PubChem. (2-Amino-1-phenylethyl)dimethylamine. [Link]

  • Lippert, J. W., III. (PDF) Amide bond formation using amino acid fluorides. ResearchGate, 2005. [Link]

  • ResearchGate. N,N-Dimethyl-2-phenylpropan-1-amine - new designer agent found in athlete urine and nutritional supplement | Request PDF. [Link]

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how to prevent di-acylation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective N-acylation of diamines. Here, we address common challenges and provide practical, field-proven strategies to control and prevent undesired di-acylation, ensuring the successful synthesis of your target mono-acylated products.

A Note on N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

A common query we receive concerns the prevention of di-acylation for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. It is crucial to understand the structure of this molecule. It possesses a primary amine (-NH2) and a tertiary amine (-N(CH3)2).

Acylation reactions, such as those with acyl chlorides or anhydrides, require a replaceable hydrogen on the nitrogen atom to form an amide bond.[1] Primary and secondary amines have these replaceable hydrogens, but tertiary amines do not.[2]

Therefore, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine can only undergo mono-acylation at the primary amine group. The tertiary amine group is non-reactive under standard acylation conditions. Di-acylation on the nitrogen atoms is not a possible side reaction for this specific substrate.

This guide will focus on the more general and frequently encountered challenge of preventing di-acylation in symmetrical diamines , which possess two reactive amine functionalities of the same type (e.g., two primary or two secondary amines). The principles and protocols discussed are widely applicable in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is di-acylation a common problem with symmetrical diamines?

A1: When a symmetrical diamine is treated with one equivalent of an acylating agent, a statistical mixture of unreacted diamine, mono-acylated product, and di-acylated product is often formed.[3] This is because the reactivity of the second amino group in the mono-acylated product is often comparable to that of the starting diamine. In some cases, rapid acylation can lead to localized high concentrations of the acylating agent, favoring di-acylation before the mono-acylated product can diffuse away.[2]

Q2: What are the primary strategies to favor mono-acylation over di-acylation?

A2: The main strategies revolve around manipulating the relative reactivity of the two amino groups or controlling the reaction kinetics. The most common and effective methods include:

  • Controlling Stoichiometry and Slow Addition: Carefully limiting the amount of the acylating agent and adding it slowly to a solution of the diamine.[4]

  • In Situ Mono-Protonation: Temporarily deactivating one amino group by converting it into an ammonium salt with one equivalent of acid.[1][5]

  • Use of Protecting Groups: Chemically blocking one amino group with a removable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[4][6]

  • Complexation with Lewis Acids: Using a bulky Lewis acid, like 9-borabicyclo[3.3.1]nonane (9-BBN), to selectively coordinate to one of the amine functionalities.[6][7]

  • Reaction Condition Optimization: Adjusting parameters like temperature, solvent, and concentration to favor the kinetics of mono-acylation.

Q3: How do I choose the best method for my specific diamine and acylating agent?

A3: The choice of method depends on several factors, including the scale of your reaction, the value of your starting materials, the stability of your compounds to acidic or basic conditions, and the available purification techniques.

  • For simple, inexpensive diamines on a large scale, in situ mono-protonation is often a cost-effective and efficient choice.[5]

  • For valuable or complex diamines where maximizing the yield of the mono-acylated product is critical, the use of a protecting group strategy is highly reliable, though it involves more steps.[6]

  • The slow addition method is a good starting point for many systems as it is procedurally simple and avoids the need for additional reagents for protection and deprotection.[4]

Troubleshooting Guide

Problem: I am still getting a significant amount of di-acylated product even with a 1:1 stoichiometry.

  • Possible Cause: The acylation reaction is very fast, leading to di-acylation at the point of addition where the acylating agent is locally in excess.

  • Solution:

    • Dilution and Slow Addition: Ensure both the diamine and the acylating agent solutions are sufficiently dilute. Add the acylating agent's solution dropwise or via a syringe pump over a prolonged period (e.g., 1-4 hours) to maintain a very low concentration of the electrophile in the reaction mixture.[8]

    • Low Temperature: Perform the addition and the entire reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the reaction rate, which can improve selectivity.[6]

Problem: My mono-acylated product is difficult to separate from the unreacted diamine.

  • Possible Cause: The polarity of the mono-acylated product and the diamine may be too similar for easy separation by standard column chromatography.

  • Solution:

    • Acidic Wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic diamine will be protonated and move into the aqueous layer, while the less basic mono-amido product remains in the organic phase. Neutralize the aqueous layer and extract to recover the unreacted diamine if needed.

    • Protecting Group Strategy: If purification remains a challenge, consider a protecting group strategy. The significant change in molecular weight and polarity after protection and deprotection often simplifies purification.

Problem: The yield of my mono-acylated product is low.

  • Possible Cause: The acylating agent may be unstable under the reaction conditions, or side reactions may be occurring.

  • Solution:

    • Acylating Agent Stability: Ensure the acylating agent is of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to moisture or air.

    • In Situ Protonation Check: If using the mono-protonation method, ensure that exactly one equivalent of acid is used. An excess of acid can protonate both amino groups, rendering the diamine unreactive.

    • Alternative Acylating Agents: If using a highly reactive acyl chloride, consider switching to a less reactive acylating agent like an anhydride or an active ester. This can sometimes improve selectivity and reduce side reactions.

Detailed Experimental Protocols

Protocol 1: Selective Mono-acylation via Slow Addition

This protocol is a general method that avoids protecting groups and relies on kinetic control. It is particularly useful for reactions where the diamine is readily available.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Diamine Dissolve Diamine (1.0 eq) in Solvent ReactionVessel Reaction Vessel at 0°C Diamine->ReactionVessel AcylatingAgent Dissolve Acylating Agent (0.95 eq) in Solvent SlowAddition Add Acylating Agent Solution Dropwise over 2-4 hours AcylatingAgent->SlowAddition ReactionVessel->SlowAddition Stir Stir at 0°C for 1h, then warm to RT overnight SlowAddition->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Work-up (Acid/Base Washes) Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for selective mono-acylation by slow addition.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the symmetrical diamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or THF) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Acylating Agent Solution: In a separate flask, dissolve the acylating agent (e.g., acyl chloride, 0.95 equivalents) in the same solvent.

  • Slow Addition: Transfer the acylating agent solution to the dropping funnel and add it to the stirred diamine solution dropwise over a period of 2-4 hours. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then remove the ice bath and let the mixture warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of mono- and di-acylated products.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove unreacted diamine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-Boc Protection via In Situ Mono-protonation

This is a highly efficient method for preparing mono-Boc protected diamines, which can then be used in subsequent reactions.[5][9]

Mechanism Diagram:

G Diamine H₂N-R-NH₂ (Diamine) MonoProtonated H₂N-R-NH₃⁺Cl⁻ (Mono-protonated Salt) Diamine->MonoProtonated + HCl HCl HCl (1 eq) MonoBoc Boc-HN-R-NH₂ (Mono-Boc Product) MonoProtonated->MonoBoc + (Boc)₂O (Selective Reaction) DiBoc Boc-HN-R-NH-Boc (Di-Boc Product) MonoProtonated->DiBoc Further Reaction (Suppressed) Boc2O (Boc)₂O

Caption: In situ mono-protonation for selective mono-Boc protection.

Step-by-Step Procedure:

  • Preparation: Dissolve the symmetrical diamine (1.0 equivalent) in methanol (or a methanol/water mixture) in a round-bottom flask and cool to 0 °C.[5]

  • Mono-protonation: To this solution, add exactly one equivalent of a solution of HCl (e.g., HCl gas dissolved in methanol, or a standardized aqueous solution). Alternatively, Me3SiCl (1.0 equivalent) can be added dropwise, which generates HCl in situ.[9] Stir the mixture for 30 minutes at 0 °C to allow for equilibration.

  • Acylation: Add di-tert-butyl dicarbonate ((Boc)2O, 1.0 equivalent) dissolved in a minimal amount of the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and an organic solvent like diethyl ether to the residue. The di-Boc product and any unreacted (Boc)2O will be in the ether layer.

  • Isolation: Basify the aqueous layer with NaOH to a pH > 12. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts from the basified aqueous layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the mono-Boc protected diamine, often in high purity without the need for column chromatography.[5]

Data on Reaction Condition Effects

The selectivity of mono-acylation is highly dependent on the reaction conditions. The following table summarizes trends observed for the acylation of symmetrical diamines.

ParameterConditionEffect on Mono-acylation SelectivityRationaleReference
Stoichiometry Acylating Agent : Diamine < 1 (e.g., 0.95:1)Increases Statistically favors mono-acylation by limiting the acylating agent.[10]
Acylating Agent : Diamine > 1Decreases Excess acylating agent drives the reaction towards the di-acylated product.[10]
Temperature Low Temperature (e.g., 0 °C to -20 °C)Increases Slows the reaction rate, allowing for better control and minimizing over-reaction.[6]
High TemperatureDecreases Increases reaction rates, often reducing selectivity.[10]
Concentration High DilutionIncreases Reduces the probability of a mono-acylated molecule encountering another acylating agent molecule.[2]
High ConcentrationDecreases Increases the frequency of molecular collisions, potentially leading to more di-acylation.[2]
Solvent Aprotic (e.g., DCM, THF)Variable Generally good solvents for the reaction, but selectivity depends heavily on other factors.[6]
Protic (e.g., EtOH/H₂O) with AcidIncreases In the presence of one equivalent of acid, helps to solvate the protonated amine, enhancing the deactivating effect.[5]
Addition Rate Slow (e.g., Syringe Pump)Increases Maintains a low, steady concentration of the acylating agent, preventing localized excesses.[8]
Fast (e.g., Bolus Addition)Decreases Creates localized high concentrations of the acylating agent, leading to rapid di-acylation.[2]

Analytical Methods for Monitoring and Quantification

Accurate analysis of the reaction mixture is key to optimizing for mono-acylation.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of the reaction. The mono- and di-acylated products will typically have different Rf values from the starting diamine.

  • High-Performance Liquid Chromatography (HPLC): Provides excellent separation of the starting material, mono-acylated product, and di-acylated product. Coupled with a mass spectrometer (LC-MS), it allows for definitive identification and quantification of each component.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The integration of characteristic peaks can be used to determine the ratio of mono- to di-acylated product in the crude reaction mixture. For example, the signals for the protons adjacent to the newly formed amide bond will be different from those next to the free amine.

    • ¹³C NMR: Can also be used for quantitative analysis, especially when ¹H NMR signals overlap.[1]

References

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Arkat USA, Inc. (2019). Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. [Link]

  • Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines. [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • ACS Publications. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]

  • Asynt. (n.d.). A practical experiment to teach students continuous flow and physico-chemical methods: acetylation of ethylene diamine in liquid bi-phase. [Link]

  • Organic Syntheses. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. [Link]

  • ACS Publications. (2020). Monoacylation of Symmetrical Diamines in Charge Microdroplets. [Link]

  • ResearchGate. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]

  • Royal Society of Chemistry. (2023). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. [Link]

  • Arkivoc. (2019). Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. [Link]

  • ResearchGate. (2009). Mono-acylation of symmetric diamines in the presence of water. [Link]

  • ResearchGate. (2014). Development and validation of analytical method for mono, di and triacetin analysis by HPLC/UV–Vis/DAD detection with 13C NMR identification. [Link]

  • Royal Society of Chemistry. (2023). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. [Link]

  • Royal Society of Chemistry. (2023). Supporting Information: Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. [Link]

  • ResearchGate. (2009). Mono-acylation of symmetric diamines in the presence of water. [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ResearchGate. (2005). Review: Derivatization in mass spectrometry 2. Acylation. [Link]

  • New Era Instruments. (n.d.). The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol. [Link]

Sources

Technical Support Center: Optimizing Catalyst Choice for Reactions of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the catalytic reactions of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered diamine. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your catalyst choice and reaction conditions.

The unique structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, featuring a sterically encumbered primary amine adjacent to a gem-dimethyl group and a tertiary amine within the same molecule, presents specific challenges in achieving high selectivity and yield. This guide provides expert insights and evidence-based strategies to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the catalytic N-alkylation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Q1: I am observing very low to no conversion in my N-alkylation reaction. What are the likely causes and how can I improve the yield?

Low conversion is a common problem when working with sterically hindered amines. Several factors can contribute to this issue:

  • Inappropriate Catalyst Choice: The steric bulk around the primary amine can prevent effective binding to the catalyst's active site. Catalysts with bulky ligands may further exacerbate this issue.

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the attempted reaction conditions to overcome the high activation energy associated with alkylating a hindered amine.

  • Catalyst Poisoning: The tertiary amine moiety of the substrate can act as a ligand, coordinating to the metal center of the catalyst and inhibiting its activity.

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent play a crucial role. Insufficient temperature may not provide enough energy to overcome the steric hindrance, while an inappropriate solvent can hinder solubility or catalyst performance.

Troubleshooting Steps:

  • Catalyst Screening: Experiment with a range of catalysts known for their effectiveness with hindered substrates. Consider catalysts with less bulky ligands or those known to be less susceptible to amine coordination.[1]

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the reaction without causing significant decomposition.

  • Solvent Selection: Switch to a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP to improve the solubility of reactants and facilitate higher reaction temperatures.[2]

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes compensate for lower catalyst turnover.

  • Consider a Different Alkylating Agent: If using alkyl halides, switching from chlorides to bromides or iodides can increase reactivity. Alternatively, using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism with a suitable catalyst can be a greener and effective alternative.[3]

Q2: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired mono-alkylated product?

Over-alkylation is a classic challenge in amine alkylation, as the mono-alkylated product is often more nucleophilic than the starting primary amine.[4] However, with a sterically hindered primary amine, this can sometimes be less of an issue. If you are still observing di-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a significant excess of the diamine substrate relative to the alkylating agent. This statistically favors the mono-alkylation product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly over several hours using a syringe pump can help maintain a low concentration of the alkylating agent in the reaction mixture, thereby reducing the likelihood of the mono-alkylated product reacting further.

  • Lower Reaction Temperature: While higher temperatures can improve conversion, they can also decrease selectivity. Once a reasonable conversion is achieved, try lowering the temperature to see if mono-selectivity improves.

  • Choose a Bulky Alkylating Agent: If your synthesis allows, using a bulkier alkylating agent can sterically disfavor the second alkylation step.

  • Employ a Protecting Group Strategy: Protecting the primary amine with a suitable protecting group (e.g., Boc), followed by alkylation of the tertiary amine (if desired), and then deprotection is a reliable but longer route to achieve selectivity.[5][6][7]

Q3: I suspect the tertiary amine in my substrate is interfering with the catalyst. How can I mitigate this?

Catalyst inhibition by the tertiary amine is a valid concern. Here are some approaches to address this:

  • Catalyst Choice: Some catalytic systems are more tolerant to Lewis basic functional groups than others. For instance, certain Buchwald-Hartwig amination catalysts with specific ligands have shown good performance with substrates containing basic nitrogen atoms.[1][8]

  • Protonation of the Tertiary Amine: In some cases, adding a mild, non-nucleophilic acid to the reaction mixture can protonate the more basic tertiary amine, preventing it from coordinating to the catalyst. This strategy requires careful optimization to avoid protonating the primary amine, which would render it non-nucleophilic.

  • Use of Heterogeneous Catalysts: Heterogeneous catalysts can sometimes be less susceptible to poisoning by soluble components.[9][10] They also offer the advantage of easier separation from the reaction mixture.

Comparative Guide to Catalyst Selection

The choice of catalyst is paramount for the successful N-alkylation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. The following table provides a comparison of promising catalytic systems.

Catalyst SystemAlkylating AgentAdvantagesDisadvantagesKey Considerations
Palladium-based (Buchwald-Hartwig) Aryl/Alkyl HalidesHigh functional group tolerance; effective for hindered amines with appropriate ligands.[1][8]Can be sensitive to air and moisture; ligand cost can be high.Ligand choice is critical; sterically demanding ligands are often required.[1]
Copper/Zirconium Nanoparticles Dimethyl CarbonateGreen and selective for methylation; heterogeneous and reusable.[11]May require higher temperatures; limited to methylation with DMC.Catalyst preparation and characterization are important for reproducibility.
Ruthenium-based (Borrowing Hydrogen) AlcoholsAtom-economical (water is the only byproduct); avoids the use of alkyl halides.[3][12]Often requires high temperatures; catalyst may be expensive.Chemo-selectivity can be an issue with other reducible functional groups.[12]
Iridium-based (Borrowing Hydrogen) AlcoholsHighly active for N-alkylation with alcohols.[13]Cost of iridium; potential for side reactions.Ligand design is crucial for catalyst stability and activity.
Reductive Amination (e.g., NaBH(OAc)₃) Aldehydes/KetonesMild reaction conditions; high functional group tolerance; avoids over-alkylation.[14][15][16]Requires a stoichiometric reductant; may not be suitable for all substrates.Choice of reducing agent is key to success.[16]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Buchwald-Hartwig Amination

This protocol is a starting point for screening different palladium catalysts and ligands for the arylation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

  • To an oven-dried Schlenk tube, add the palladium precatalyst (0.02 mmol), the phosphine ligand (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the aryl halide (1.0 mmol) and N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.2 mmol) followed by anhydrous toluene (2 mL).

  • Stir the reaction mixture at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and analyze the crude product by LC-MS and ¹H NMR to determine conversion and selectivity.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of an aldehyde with N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

  • To a round-bottom flask, add the aldehyde (1.0 mmol) and N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.1 mmol) in 1,2-dichloroethane (5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low Conversion Observed catalyst Is the catalyst appropriate for hindered amines? start->catalyst temp Is the reaction temperature high enough? catalyst->temp Yes solution1 Screen alternative catalysts (e.g., different ligands, metals) catalyst->solution1 No solvent Is the solvent optimal? temp->solvent Yes solution2 Increase reaction temperature incrementally temp->solution2 No poisoning Could catalyst poisoning by the tertiary amine be an issue? solvent->poisoning Yes solution3 Switch to a higher boiling point polar aprotic solvent solvent->solution3 No solution4 Consider catalysts less prone to amine coordination or use a protecting group poisoning->solution4 Yes

Caption: A decision tree for troubleshooting low conversion in N-alkylation reactions.

Diagram 2: Strategies for Achieving Mono-selectivity

mono_selectivity_strategies title Achieving Mono-selectivity stoichiometry Stoichiometry Control Use excess diamine title->stoichiometry slow_addition Slow Addition Add alkylating agent via syringe pump title->slow_addition temp_control Temperature Control Lower reaction temperature title->temp_control protecting_group Protecting Group Strategy Protect primary amine before alkylation title->protecting_group

Caption: Key strategies to enhance mono-selectivity in N-alkylation.

References

Sources

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine reaction workup and extraction issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling the reaction workup and extraction of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. This molecule, with its vicinal primary and tertiary diamine structure, presents unique challenges due to its high basicity and potential for significant water solubility, especially when protonated. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these complexities and ensure high-yield recovery of your target compound.

Frequently Asked Questions (FAQs)

Q1: My product, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, appears to be completely lost in the aqueous layer after extraction. How can I recover it?

This is the most common issue encountered with this and similar highly polar, low molecular weight diamines. The root cause is the high pKa of the amine functional groups. In neutral or even mildly basic aqueous solutions, one or both amines can be protonated, forming a salt that is exceptionally soluble in water and will not partition into most organic solvents.[1]

Core Directive: To extract the amine, you must convert it to its non-ionic, "free base" form.

Solution:

  • Aggressive Basification: Adjust the pH of the aqueous layer to pH > 12 using a strong base like 50% w/v NaOH or solid K₂CO₃. This ensures both the primary and tertiary amine groups are fully deprotonated, minimizing their water solubility. Always check the pH with high-range pH strips after mixing thoroughly.

  • Employ the "Salting-Out" Technique: The free base may still have residual water solubility. Adding a saturated salt solution (brine) or solid NaCl to the aqueous phase will increase the ionic strength of the solution, decrease the solubility of the organic amine, and force it into the organic layer.[2][3] This technique is critical for maximizing recovery.[4]

  • Solvent Choice: Use a polar, water-immiscible organic solvent. Dichloromethane (DCM) or chloroform are often effective. Repeat the extraction multiple times (e.g., 3-5 times) with fresh solvent, as the partition coefficient may still be low.

Q2: I'm encountering a persistent emulsion at the aqueous-organic interface that won't separate. What are the best methods to break it?

Emulsion formation is frequent when working with amphiphilic molecules like amines, which can act as surfactants.[5] Vigorous shaking during extraction is a common cause.[6]

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 20-30 minutes. Sometimes, emulsions will break on their own.[7]

  • Mechanical Agitation: Gently swirl or stir the mixture with a glass rod at the interface to encourage coalescence.[5]

  • Add Brine: Introduce a saturated NaCl solution. This increases the ionic strength of the aqueous phase, which can disrupt the emulsion.[6] This is often the most effective first step.

  • Change Solvent Volume: Diluting the organic layer by adding more extraction solvent (5-10X) can sometimes resolve the issue.[7]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified droplets.[6][7]

  • Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method for forcing phase separation.[5]

Q3: What is the optimal pH range for the workup, and how does it affect my product?

The pH of the aqueous phase is the most critical parameter controlling the location of your amine product.[8] The behavior of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is dictated by the protonation state of its two amine centers.

  • Acidic Wash (pH < 4): At a low pH, both amine groups will be protonated, forming a dicationic salt (R-NH₃⁺ and R-N⁺H(CH₃)₂). In this state, the molecule is extremely water-soluble.[9] This is useful for an initial "acid wash" to remove any non-basic organic impurities from your crude product. The product will remain in the aqueous phase.

  • Extraction (pH > 12): To extract the product into an organic solvent, the pH must be raised significantly to deprotonate both amine groups, forming the neutral free base. This minimizes its affinity for the aqueous phase.

  • Back-Extraction (pH < 4): If your organic layer contains acidic or neutral impurities, you can perform a "back-extraction." Extract your product into an organic solvent at high pH, then wash that organic layer with an acidic solution (e.g., 1M HCl). Your amine will become protonated and move back into the new aqueous layer, leaving the impurities behind in the organic phase.[10][11] You can then re-isolate the amine by basifying this acidic solution and re-extracting.

Diagram of pH-Dependent Partitioning

G cluster_0 Process States A Crude Reaction Mixture B Aqueous Layer (Amine Salt) A->B Add 1M HCl (pH < 4) & Organic Solvent C Organic Layer (Impurities) A->C Add 1M HCl (pH < 4) & Organic Solvent D Organic Layer (Amine Free Base) B->D Add NaOH (pH > 12) & Fresh Organic Solvent E Aqueous Layer (Salts) B->E Add NaOH (pH > 12) & Fresh Organic Solvent F Purified Product D->F Dry & Evaporate

Caption: Workflow illustrating pH-driven separation.

Troubleshooting Guides & Protocols

Protocol 1: Standard Liquid-Liquid Extraction of the Amine Free Base

This protocol is designed to isolate the amine from the reaction mixture, assuming the desired product is the free base.

  • Solvent Removal: If your reaction was run in a water-miscible solvent (e.g., THF, ethanol), remove it first under reduced pressure. Re-dissolve the residue in a minimal amount of a suitable organic extraction solvent like Dichloromethane (DCM).

  • Acid Wash (Optional): To remove non-basic impurities, add an equal volume of 1 M HCl to the organic solution in a separatory funnel. Shake gently, allow the layers to separate, and discard the organic layer. Your product is now in the aqueous layer as the hydrochloride salt.

  • Basification: Cool the aqueous layer in an ice bath. Slowly and carefully add 50% w/v NaOH solution with swirling until the pH is > 12. Use high-range pH strips to confirm. This step is exothermic.

  • Salting-Out: Add solid NaCl or KCl to the aqueous phase until saturation to reduce the solubility of the amine.[3]

  • Extraction: Add an equal volume of fresh DCM. Stopper the funnel and invert gently 10-15 times, venting frequently. Avoid vigorous shaking to prevent emulsions.[6]

  • Separation: Allow the layers to separate completely. Drain the lower organic layer.

  • Repeat: Repeat the extraction (Step 5 & 6) at least two more times with fresh DCM.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The use of potassium carbonate (K₂CO₃) is also highly effective as it is a basic drying agent and will not react with the amine.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude amine.

Data Table: Common Extraction Solvents
SolventDensity (g/mL)Polarity IndexSuitability for AminesComments
Dichloromethane (DCM)1.333.1ExcellentHigh density (bottom layer), good solvent for many organics. Volatile.
Chloroform1.494.1ExcellentSimilar to DCM but more toxic.[12]
Diethyl Ether0.712.8GoodLow boiling point, forms peroxides. Tends to form emulsions.
Ethyl Acetate0.904.4CautionCan undergo acylation with primary/secondary amines.[12] Best avoided unless product is a tertiary amine.
Toluene0.872.4Poor-FairGenerally not polar enough for this diamine, but may work in some cases.
Tetrahydrofuran (THF)0.894.0Not SuitableWater-miscible; cannot be used for standard LLE unless salting-out is employed to force phase separation.[12]
Q4: My final product is a low-boiling oil and difficult to purify. How can I isolate it more effectively?

For low molecular weight amines that are liquids or oils at room temperature, purification by chromatography can be difficult and distillation may lead to losses. Isolating the product as a stable, crystalline salt is often a superior strategy.[13]

Protocol: Isolation as a Hydrochloride Salt

  • After drying the combined organic extracts (from Protocol 1, Step 8), concentrate the solution to about one-quarter of its original volume.

  • Cool the solution in an ice bath.

  • Slowly, add a solution of 2 M HCl in diethyl ether or dioxane dropwise while stirring.

  • A precipitate (the amine hydrochloride salt) should form. If no precipitate appears, the solution may be too dilute; try evaporating more solvent or adding a less polar co-solvent like hexane to induce precipitation.[13][14]

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether or hexane to remove soluble impurities, and dry under vacuum.

This salt can be stored long-term and is often easier to handle and weigh than the free base oil. The free base can be regenerated at any time by dissolving the salt in water and adding a strong base.[1]

Troubleshooting Workflow Diagram

G start Begin Workup check_pH Adjust Aqueous Phase to pH > 12 start->check_pH add_solvent Add Organic Solvent (e.g., DCM) & Saturated Brine check_pH->add_solvent mix Gently Mix/Invert Funnel add_solvent->mix check_emulsion Emulsion Formed? mix->check_emulsion break_emulsion Troubleshoot Emulsion: 1. Wait 2. Add more brine 3. Filter via Celite check_emulsion->break_emulsion Yes separate Separate Layers check_emulsion->separate No break_emulsion->separate repeat_ext Repeat Extraction 2x separate->repeat_ext dry Combine & Dry Organic Layers (e.g., K2CO3) repeat_ext->dry isolate Isolate Product: Evaporate or Precipitate as Salt dry->isolate end End isolate->end

Caption: A decision-making workflow for extraction.

References

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, RSC Publishing.
  • Workup: Amines. Department of Chemistry, University of Rochester.
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.
  • Tips & Tricks: Emulsions. Department of Chemistry, University of Rochester.
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil.
  • Contamination in Amine Systems. Refining Community.
  • An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis. Inês M. Valente, Manuela M. Moreira, Pâmela.
  • Common amine system corrosion issues and how to solve them. Vysus Group.
  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • Extraction solvent for amines in an aqueous reaction solution? Reddit r/chemistry.
  • Damage Review and Risk Assessment of Midstream Amine Processing Units.
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
  • Amine workup. Reddit r/Chempros.
  • Emulsion Problem Encountered in Extractions. BrainKart.
  • Salting out. Wikipedia.
  • Enhancing Extractions by Salting Out.
  • Effect of pH and Modifier-Concentration on the Solvent Extraction of Molybdenum with an Alkyl Amine. INIS-IAEA.
  • Ways of crashing out amines. Reddit r/chemistry.
  • Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction.
  • Regeneration of carboxylic acid-amine extracts by back-extraction with an aqueous solution of a volatile amine.
  • Derivatization and back-extraction method for removing interference of primary amine and secondary amine in tertiary amine chiral chromatographic analysis.
  • Isolation (Recovery) of amines. University of Alberta.

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Technical Support Center: Navigating Steric Hindrance in Reactions with N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this unique building block in their synthetic workflows. The inherent steric congestion of this diamine presents significant, yet surmountable, challenges. This guide provides in-depth troubleshooting, advanced protocols, and answers to frequently asked questions to help you achieve your synthetic goals efficiently and effectively.

Section 1: Understanding the Core Challenge: Steric Hindrance

The molecular architecture of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is the root of its synthetic complexity. Understanding this structure is the first step to mastering its reactivity.

Q1: What makes N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine so sterically hindered?

A: The primary source of steric hindrance is the quaternary carbon atom (a "tert-butyl" or neopentyl-like core) positioned directly adjacent to the primary amine (-NH₂) group. This arrangement places two bulky methyl groups in close proximity to the primary nitrogen's lone pair and its N-H bonds. This bulky scaffold acts as a molecular shield, physically blocking the approach of reagents to the primary amine.[1][2]

Q2: How does this steric hindrance affect the reactivity of the primary and tertiary amine groups?

A: The steric bulk profoundly impacts the nucleophilicity and reaction pathways of both amine groups:

  • Primary Amine (-NH₂): Its nucleophilicity is severely diminished. For a reaction to occur, a reagent must navigate the crowded environment created by the gem-dimethyl groups. This makes bimolecular reactions with a crowded transition state, such as the classic Sₙ2 reaction, extremely slow or altogether unfeasible.[1][2][3] The bulky groups effectively prevent the required backside attack on an electrophilic carbon.[4]

  • Tertiary Amine (-N(CH₃)₂): While tertiary amines are typically strong bases, the steric hindrance around this nitrogen also reduces its ability to act as a nucleophile. It is less likely to participate in alkylation or acylation reactions unless a very small and highly reactive electrophile is used. However, it retains its basicity and can influence the reaction by acting as an internal, non-nucleophilic base.

Steric_Hindrance cluster_molecule N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine N_primary Primary Amine (-NH₂) Target Site C_quat Quaternary Carbon (Steric Shield) N_primary->C_quat Me1 Methyl C_quat->Me1 Me2 Methyl C_quat->Me2 CH2_N_tert -CH₂-N(CH₃)₂ C_quat->CH2_N_tert Electrophile Incoming Electrophile (e.g., R-X) Electrophile->N_primary   Approach Hindered Barrier Steric Blockade

Caption: Steric shielding of the primary amine by the adjacent gem-dimethyl groups.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific, common issues encountered during synthesis in a direct question-and-answer format.

Problem: Low or No Yield in N-Alkylation of the Primary Amine

Q: My Sₙ2 N-alkylation reaction with an alkyl halide is failing. I'm observing unreacted starting material or a complex mixture of byproducts. What is happening and how can I fix it?

A: This is the most common failure mode. The direct Sₙ2 pathway is kinetically disfavored due to the severe steric hindrance around the primary amine.[1][3] High temperatures, intended to overcome this energy barrier, often lead to competing E2 elimination reactions, especially with secondary or bulky primary halides. The following table provides a structured approach to troubleshooting.

Symptom Probable Cause Recommended Solution & Rationale
No Reaction / Low Conversion High Activation Energy for Sₙ2: The nucleophile cannot access the electrophilic carbon due to the steric shield.1. Increase Electrophile Reactivity: Switch from an alkyl chloride/bromide to a better leaving group like an iodide or, ideally, a triflate (R-OTf). This lowers the activation energy of the substitution step. 2. Increase Temperature: Use a high-boiling polar aprotic solvent like DMF or DMSO and heat the reaction. Be aware this may increase side reactions.[5] 3. Change the Mechanism: Abandon the Sₙ2 approach in favor of Reductive Amination or Buchwald-Hartwig coupling (see Section 3).
Elimination Product Observed E2 Pathway Dominates: The amine, acting as a base, removes a proton from the alkyl halide faster than it can attack the carbon, especially at elevated temperatures.1. Use a Less Hindered Halide: Primary, unbranched alkyl halides are preferred over secondary or β-branched halides. 2. Add a Non-Nucleophilic Base: Use a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to neutralize the H-X byproduct. This prevents the buildup of ammonium salt which can inhibit the reaction. 3. Lower Reaction Temperature: If possible, find a temperature that allows for slow substitution without promoting elimination.
Multiple Alkylation Products Product is Nucleophilic: The desired secondary amine product can compete with the starting diamine for the alkylating agent, leading to tertiary amine and quaternary salt byproducts.1. Use Excess Diamine: Employ a 3-5 fold excess of the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine starting material. This statistically favors the mono-alkylation.[6] 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, reducing the chance of over-alkylation.

Problem: Sluggish Acylation of the Primary Amine

Q: My acylation reaction with an acid anhydride is incomplete even after prolonged reaction times. How can I drive it to completion?

A: Similar to alkylation, the steric bulk slows the approach of the acylating agent. The tetrahedral intermediate formed during acylation is also sterically congested, raising the reaction's activation energy.

Solutions:

  • Switch to a More Reactive Acylating Agent: Use the corresponding acid chloride instead of an anhydride. Acid chlorides are significantly more electrophilic and react more readily with hindered nucleophiles.

  • Employ an Acylation Catalyst: Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP reacts first with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the hindered amine.

  • Use Peptide Coupling Reagents: For forming an amide bond with a carboxylic acid, standard peptide coupling reagents are highly effective. Reagents like HATU, HOBt/EDC, or PyBOP are designed to work under mild conditions with a wide range of sterically demanding substrates.

Section 3: Advanced Synthetic Strategies & Protocols

When simple modifications are insufficient, a change in synthetic strategy is required. These methods bypass the problematic Sₙ2 pathway.

Troubleshooting_Workflow start Low Yield in N-Alkylation? check_sm Is Starting Material (SM) Consumed? start->check_sm check_elim Is Elimination the Major Product? check_sm->check_elim Yes sol_no_rxn SM Unreacted: 1. Use R-I or R-OTf 2. Increase Temperature 3. Change Solvent (DMF, DMSO) check_sm->sol_no_rxn No sol_elim Elimination Pathway: 1. Use Primary R-X 2. Use Weaker Base (K₂CO₃) 3. Lower Temperature check_elim->sol_elim Yes sol_complex Complex Mixture: 1. Use Excess Diamine 2. Consider Alternative Strategy check_elim->sol_complex No change_strat Consider Alternative Strategy: - Reductive Amination - Buchwald-Hartwig Coupling sol_no_rxn->change_strat sol_elim->change_strat sol_complex->change_strat

Caption: Troubleshooting workflow for N-alkylation reactions.

Strategy 1: Reductive Amination for N-Alkylation

This powerful two-step, one-pot method avoids direct nucleophilic substitution. The amine first condenses with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. The steric hindrance primarily affects the rate of the initial condensation, which can often be overcome by removing the water formed.

Q: How can I use reductive amination to synthesize a secondary amine derivative?

A: This is often the most reliable method. The choice of reducing agent is critical; mild hydride donors that selectively reduce the iminium ion in the presence of the carbonyl starting material are required.

#### Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours. For particularly hindered ketones, adding a mild acid catalyst like acetic acid (1.0 eq) can facilitate imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. STAB is a mild and selective reducing agent, ideal for this transformation.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Strategy 2: Palladium or Copper-Catalyzed Cross-Coupling

For the synthesis of N-aryl derivatives, modern cross-coupling reactions are indispensable. These methods use a metal catalyst to facilitate C-N bond formation under conditions that would otherwise be impossible.

Q: Can I perform a Buchwald-Hartwig amination with this hindered diamine?

A: Yes. The Buchwald-Hartwig reaction is well-suited for coupling sterically hindered amines with aryl halides or triflates.[7] The success of the reaction is highly dependent on the choice of palladium catalyst, ligand, and base. Similarly, recent advances in copper catalysis have shown promise for coupling sterically demanding partners.[8]

#### Protocol: General Conditions for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strictly inert atmosphere, combine the aryl halide (Ar-X, 1.0 eq), N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 4 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq). Add an anhydrous, deoxygenated solvent like Toluene or Dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which of the two amine groups is more basic? A: The tertiary amine is expected to be more basic due to the electron-donating inductive effect of its three alkyl substituents. However, its ability to be protonated can also be sterically hindered. In practice, both amines are basic and the reaction conditions will determine the site of protonation.

Q2: Is it possible to selectively protect the primary amine over the tertiary amine? A: Yes, selective protection is feasible. The primary amine is generally more reactive towards common protecting group reagents (e.g., Boc₂O, Cbz-Cl) than the sterically hindered tertiary amine. Standard protection protocols can be applied, although slightly more forcing conditions (higher temperature or longer reaction times) may be necessary compared to a less hindered primary amine.

Q3: What is the best general-purpose solvent for reactions with this compound? A: There is no single "best" solvent. For nucleophilic substitution-type reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation without forming a strong hydrogen-bonding cage around the amine nucleophile, thus increasing its reactivity.[2][5][9] For catalyst-based reactions, anhydrous, non-coordinating solvents like toluene and dioxane are common.

Q4: My reaction is still not working despite trying these suggestions. What else could be wrong? A: Always verify the integrity of your starting materials.[7] Ensure your alkylating or acylating agent has not decomposed. If using anhydrous conditions, ensure your solvent and glassware are truly dry, as water can quench reagents and intermediates. Finally, re-verify the structure and purity of your N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine starting material by ¹H NMR or LC-MS.

References
  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • PubMed. (2020, January 15). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ACS Publications. (2020, January 6). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Characterization of PROTACs: A Comparative Analysis Featuring an N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine-based Linker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of methodologies for the structural characterization of Proteolysis Targeting Chimeras (PROTACs). We will delve into the experimental and computational techniques essential for elucidating the three-dimensional architecture of PROTAC-mediated ternary complexes, using a hypothetical PROTAC incorporating an N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker as a central example to illustrate key principles.

The Pivotal Role of the Linker in PROTAC Efficacy

PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1] These heterobifunctional molecules consist of a warhead that binds a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[3][4] Initially viewed as a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[2][5]

The linker is not a passive tether but an active modulator that dictates the spatial orientation and proximity of the POI and the E3 ligase.[3] Its length, rigidity, and chemical composition are crucial for achieving optimal PROTAC properties.[5] An optimal linker promotes favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[4] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[4]

Our focus, the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker, presents an interesting case study. Its diamine nature and flexibility, conferred by the ethyl backbone, could offer unique conformational possibilities within the ternary complex. Understanding its structural behavior is paramount to predicting and optimizing the degradation activity of PROTACs that employ it.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding Degradation POI Degradation POI->Degradation Marked for Degradation PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruitment Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Proteasome->Degradation

Caption: The PROTAC mechanism of action.

Comparative Analysis of Key Structural Characterization Techniques

A multi-faceted approach, combining high-resolution structural biology with solution-based and computational methods, is essential for a comprehensive understanding of a PROTAC's mode of action.

Technique Information Gained Strengths Limitations Best Suited For
X-ray Crystallography High-resolution (atomic) 3D structure of the ternary complex.[6][7]Provides a detailed snapshot of protein-protein and protein-ligand interactions.[7]Requires well-diffracting crystals, which can be challenging to obtain.[6] The crystal structure is a static image and may not fully represent the dynamic nature in solution.Obtaining a definitive, high-resolution view of the ternary complex to guide structure-based design.[6]
NMR Spectroscopy Information on binding interfaces, affinities, and dynamics in solution.[8][9][10]Can study weak and transient interactions under near-physiological conditions.[8][10] Provides dynamic information.[11]Can be limited by the size of the protein complex.[11] Requires isotopically labeled proteins for some experiments.Mapping binding epitopes, confirming ternary complex formation in solution, and studying conformational dynamics.[12]
Cryo-Electron Microscopy (Cryo-EM) 3D structure of large and flexible complexes.Can handle compositional and conformational heterogeneity.[13] Does not require crystallization.Resolution may be lower than X-ray crystallography for smaller complexes.Visualizing the architecture of large, dynamic, or heterogeneous PROTAC-mediated complexes.[13]
Computational Modeling Prediction of ternary complex structures, linker conformations, and binding energies.[14][15][16]Allows for rapid screening of virtual PROTAC libraries and linker designs.[14][16] Provides insights into the dynamic behavior of the complex.[15][17]Accuracy is dependent on the quality of the starting structures and the force fields used. Predictions require experimental validation.Guiding the rational design of PROTACs, including linker optimization, and interpreting experimental data.[5][18]

Experimental Protocols and Workflows

X-ray Crystallography: Co-crystallization of the Ternary Complex

The goal is to obtain a high-resolution crystal structure of the POI, the E3 ligase (typically a substrate-binding domain like VHL or Cereblon), and the PROTAC molecule.[6][7]

Causality Behind Experimental Choices: Co-crystallization is often preferred over soaking for PROTACs because the formation of the ternary complex can induce conformational changes that might not be achievable by soaking the PROTAC into pre-formed crystals of the POI or E3 ligase.[19][20]

Step-by-Step Methodology:

  • Protein Expression and Purification: Express and purify high-quality, homogenous POI and E3 ligase constructs. Purity should be >95% as determined by SDS-PAGE.

  • Ternary Complex Formation:

    • Incubate the POI and E3 ligase with a slight molar excess of the PROTAC (e.g., 1:1.2:1.5 ratio of POI:E3:PROTAC).[19]

    • The incubation time can range from 30 minutes to several hours.[19]

    • It is crucial to confirm complex formation using techniques like size-exclusion chromatography or native mass spectrometry before setting up crystallization trials.

  • Crystallization Screening:

    • Use commercially available sparse-matrix screens to sample a wide range of precipitants, pH, and additives.

    • Set up vapor diffusion experiments (sitting or hanging drop) with the purified ternary complex at various concentrations (typically 5-15 mg/mL).

  • Crystal Optimization and Harvesting:

    • Once initial hits are identified, optimize crystallization conditions by varying precipitant concentration, pH, and temperature.

    • Harvest crystals using appropriately sized loops and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution to prevent ice formation.[21]

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.[22]

    • Process the data and solve the structure using molecular replacement with known structures of the POI and E3 ligase as search models.[22]

    • Refine the model and build the PROTAC molecule into the resulting electron density map.[22]

Crystallography_Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Structure Determination A Purify POI & E3 Ligase B Form Ternary Complex (POI + E3 + PROTAC) A->B C Crystallization Screening B->C D Optimize & Harvest Crystals C->D E X-ray Data Collection D->E F Solve & Refine Structure E->F G High-Resolution 3D Model F->G

Caption: Experimental workflow for X-ray crystallography.

NMR Spectroscopy: Characterizing Interactions in Solution

NMR spectroscopy is invaluable for studying the dynamic nature of PROTAC-mediated interactions in a solution state that mimics the cellular environment.[8][10][12]

Ligand-Observed NMR for Fragment Screening and Binding Confirmation:

Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are powerful for confirming that the PROTAC binds to its target proteins.[8][10][23]

Step-by-Step Protocol for STD-NMR:

  • Sample Preparation: Prepare two samples: one with the PROTAC and the target protein (e.g., POI), and a reference sample with only the PROTAC. The protein concentration is typically in the low micromolar range, while the PROTAC is in excess.

  • Acquisition of STD Spectra:

    • Acquire an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses.

    • Acquire an "off-resonance" spectrum where the saturation frequency is applied at a point where no protein or PROTAC signals are present.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the PROTAC protons that are in close proximity to the protein, thus confirming binding.[8]

  • Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which parts of the PROTAC molecule are most intimately interacting with the protein.

Protein-Observed NMR for Mapping Binding Interfaces:

Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is used to identify the amino acid residues on the protein surface that are involved in the interaction with the PROTAC.[8][9] This requires an isotopically labeled (¹⁵N or ¹³C) protein.

Computational Modeling: Predicting and Understanding Ternary Complexes

Computational methods are increasingly used to accelerate the design and optimization of PROTACs.[14][16][18] Molecular dynamics (MD) simulations, in particular, can provide insights into the conformational flexibility of the linker and the stability of the ternary complex over time.[15][17][24]

General Workflow for MD Simulations:

  • System Setup: Start with the crystal structure of the ternary complex, if available. If not, use protein-protein docking and ligand docking to generate a starting model.[25]

  • Solvation and Ionization: Place the complex in a water box with appropriate ions to mimic physiological conditions.

  • Minimization and Equilibration: Minimize the energy of the system to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are stabilized.

  • Production Run: Run the simulation for a significant period (hundreds of nanoseconds) to sample the conformational space of the complex.[15][26]

  • Analysis: Analyze the trajectory to understand the dynamics of the linker, the stability of the protein-protein interface, and key intermolecular interactions.

Decision_Tree Start Goal: Structural Characterization of PROTAC Q1 Need high-resolution atomic detail? Start->Q1 Q2 Is the complex large or highly flexible? Q1->Q2 No Xray X-ray Crystallography Q1->Xray Yes Q3 Need to study dynamics in solution? Q2->Q3 No CryoEM Cryo-EM Q2->CryoEM Yes Q4 Need to predict structure or screen linkers virtually? Q3->Q4 No NMR NMR Spectroscopy Q3->NMR Yes Comp Computational Modeling Q4->Comp Yes Integrate Integrate Data for Comprehensive Model Q4->Integrate No Xray->Integrate CryoEM->Integrate NMR->Integrate Comp->Integrate

Caption: Decision tree for selecting a characterization method.

Alternative Linker Scaffolds: A Structural Comparison

The choice of linker chemistry profoundly impacts the properties of a PROTAC.[2] While our hypothetical N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker offers flexibility, it is important to consider alternatives:

  • PEG and Alkyl Chains: These are the most common linker motifs due to their synthetic accessibility and flexibility.[2][] They allow for broad conformational sampling, which can be advantageous in early-stage discovery but may come with an entropic penalty upon binding.[4]

  • Rigid Linkers: These pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving selectivity and reducing the entropic penalty.[4] However, they are often more synthetically challenging.[4]

  • "Smart" Linkers: These include photoswitchable or self-immolative linkers that allow for spatiotemporal control over PROTAC activity.[4]

The structural characterization of PROTACs with these different linkers reveals how linker rigidity and composition directly influence the geometry of the ternary complex and, consequently, degradation efficiency.

Conclusion

The structural characterization of PROTACs is a complex but essential endeavor in modern drug discovery. A synergistic approach that leverages the atomic detail of X-ray crystallography, the solution-phase dynamics from NMR, and the predictive power of computational modeling provides the most comprehensive understanding of how these powerful molecules function. By carefully dissecting the structure of the ternary complex, researchers can rationally design the next generation of PROTACs with improved potency, selectivity, and drug-like properties.

References

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  • First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory - University of Dundee. (URL: [Link])

  • Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC. (URL: [Link])

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  • Ternary co-crystal structure of SMARCA2BD:PROTAC 2:VCB and biophysical... - ResearchGate. (URL: [Link])

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  • Structural Insights into PROTAC Complex Formation from Analytical Ultracentrifugation and Hydrodynamic Modeling - PMC - NIH. (URL: [Link])

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Comparative Guide to LC-MS Analysis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a small, polar, and basic molecule featuring both a primary and a tertiary amine.[1][2] The analysis of such compounds by liquid chromatography-mass spectrometry (LC-MS) presents a significant analytical challenge. Their high polarity leads to poor retention on traditional reversed-phase (RP) columns, while their basic nature can result in poor peak shape due to interactions with residual silanols on silica-based stationary phases.[3][4] Furthermore, the lack of a strong chromophore makes UV detection impractical, necessitating the use of mass spectrometry. This guide provides a comparative analysis of two distinct LC-MS strategies for the robust and sensitive analysis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine and its potential reaction products: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Chromatography with Chemical Derivatization.

The objective of this guide is to provide researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select and implement the most appropriate analytical strategy for their specific needs. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative assessment of the performance of each method.

Analytical Strategies: A Comparative Overview

The inherent physicochemical properties of small polar amines necessitate specialized analytical approaches to achieve reliable and sensitive LC-MS analysis.[5] We will compare two powerful yet fundamentally different strategies:

  • Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high organic content to retain and separate highly polar analytes.[6][7][8] HILIC offers the advantage of analyzing the native compound without the need for chemical modification.

  • Analysis following Chemical Derivatization coupled with Reversed-Phase (RP) Chromatography: This strategy involves chemically modifying the amine functional groups to enhance their hydrophobicity and improve their retention on traditional C18 columns.[5][9] Derivatization can also significantly improve ionization efficiency in the mass spectrometer.[5][10]

Strategy 1: Direct Analysis via HILIC-MS

HILIC is a powerful separation technique for polar compounds that are poorly retained in reversed-phase chromatography.[6][8] It operates on a principle of partitioning the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[11]

Experimental Protocol: HILIC-MS

1. Sample Preparation:

  • Dissolve the sample containing N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine and its potential reaction products in a mixture of 90:10 (v/v) acetonitrile/water to a final concentration of 1 µg/mL.
  • Vortex to ensure complete dissolution.
  • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Column: A HILIC column with an amide or bare silica stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 95% B to 50% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • MS Detection: Positive ion mode.
  • MRM Transitions (for triple quadrupole):
  • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine: Precursor ion (Q1) m/z 117.1 -> Product ion (Q3) m/z 58.1 (corresponding to the loss of the dimethylamino group).
  • Potential Reaction Products: To be determined based on expected side reactions (e.g., oxidation, N-dealkylation).
Rationale for Experimental Choices
  • High Acetonitrile in Sample Diluent: This is crucial to match the initial mobile phase conditions and prevent peak distortion. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape in HILIC.[11]

  • Amide or Bare Silica HILIC Column: These stationary phases provide good retention for polar and basic compounds.[8]

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape for basic analytes by minimizing their interaction with the stationary phase and promotes protonation for efficient ESI+ detection.

Expected Performance
ParameterExpected ResultRationale
Retention Adequate retention of the polar analyte.HILIC is specifically designed for the retention of polar compounds.[6][8]
Peak Shape Symmetrical peaks.The use of an appropriate HILIC column and mobile phase modifier minimizes secondary interactions.
Sensitivity Moderate to good.Direct analysis without derivatization may result in lower ionization efficiency compared to derivatized analytes.
Throughput High.The direct injection approach avoids the time-consuming derivatization step.
Strategy 2: Derivatization with Dansyl Chloride followed by RP-LC-MS

Chemical derivatization is a well-established technique to enhance the LC-MS analysis of compounds with poor chromatographic retention or low ionization efficiency.[5][12] Dansyl chloride is a versatile derivatizing agent that reacts with primary and secondary amines to form highly fluorescent and readily ionizable sulfonamides.[9][13][14] This modification increases the hydrophobicity of the analyte, allowing for excellent retention and separation on reversed-phase columns.[9][10]

Experimental Protocol: Dansylation and RP-LC-MS

1. Derivatization Procedure:

  • To 100 µL of the sample (1 µg/mL in acetonitrile), add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
  • Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).
  • Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.
  • After incubation, add 50 µL of 250 mM hydroxylamine to quench the excess dansyl chloride.
  • Vortex and let the mixture stand for 5 minutes at room temperature.
  • Dilute the final mixture 1:10 with 50:50 (v/v) acetonitrile/water prior to injection.

2. LC-MS/MS System and Conditions:

  • LC System: An HPLC or UHPLC system.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an ESI source.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 10% B to 90% B over 8 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 35 °C.
  • Injection Volume: 10 µL.
  • MS Detection: Positive ion mode.
  • MRM Transitions (for triple quadrupole):
  • Dansylated N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine: Precursor ion (Q1) m/z 350.2 -> Product ion (Q3) m/z 171.1 (corresponding to the dansyl moiety).
Rationale for Experimental Choices
  • Dansyl Chloride Derivatization: This reagent specifically targets the primary amine, leading to a significant increase in hydrophobicity and the introduction of a readily ionizable group, which enhances MS sensitivity.[9][14][15]

  • Alkaline pH for Derivatization: The reaction between dansyl chloride and the primary amine is most efficient under basic conditions.

  • C18 Reversed-Phase Column: The increased hydrophobicity of the dansylated derivative makes it well-suited for separation on a standard C18 column.[16]

  • MRM Transition: The characteristic fragmentation of the dansyl group provides a highly specific and sensitive detection method.

Expected Performance
ParameterExpected ResultRationale
Retention Strong retention on the C18 column.The dansyl group significantly increases the hydrophobicity of the analyte.[9]
Peak Shape Excellent, symmetrical peaks.The derivatized analyte is less prone to interactions with the stationary phase.
Sensitivity High.The dansyl group enhances ionization efficiency in the ESI source.[5][10]
Throughput Lower.The derivatization step adds to the overall analysis time.

Visualization of Experimental Workflows

HILIC_Workflow cluster_prep Sample Preparation cluster_lcms HILIC-MS Analysis s1 Dissolve Sample in ACN/Water (90:10) s2 Vortex s1->s2 s3 Filter (0.22 µm) s2->s3 lc HILIC Column (Amide or Silica) s3->lc ms MS Detection (ESI+) lc->ms

Figure 1: HILIC-MS experimental workflow.

Derivatization_Workflow cluster_deriv Derivatization cluster_lcms RP-LC-MS Analysis d1 Add Sample, Buffer, and Dansyl Chloride d2 Incubate (60°C) d1->d2 d3 Quench Reaction d2->d3 d4 Dilute d3->d4 lc C18 Column d4->lc ms MS Detection (ESI+) lc->ms

Figure 2: Derivatization and RP-LC-MS workflow.

Mass Spectrometric Fragmentation

Understanding the fragmentation patterns of the target analyte is crucial for developing sensitive and specific MS/MS methods.

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (Underivatized)

In positive ion mode, the molecule will be protonated. The most likely fragmentation pathway involves the cleavage of the C-C bond alpha to the tertiary amine, leading to the formation of a stable iminium ion.

  • Parent Ion [M+H]⁺: m/z 117.1

  • Major Fragment Ion: m/z 58.1 ([(CH₃)₂N=CH₂]⁺)

The presence of a nitrogen atom results in an odd molecular weight, and its fragmentation often produces even-mass fragments.[17] The cleavage of the bond beta to the nitrogen atom is a common fragmentation pathway for amines.[17][18]

Dansylated N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

The dansyl derivative will also be analyzed in positive ion mode. The fragmentation is dominated by the dansyl moiety, providing a characteristic and intense product ion.

  • Parent Ion [M+H]⁺: m/z 350.2

  • Major Fragment Ion: m/z 171.1 (dimethylaminonaphthalene fragment)

This consistent fragmentation pattern across different dansylated amines allows for the use of precursor ion or neutral loss scans to screen for all derivatized compounds in a complex mixture.

Comparative Summary and Recommendations

FeatureHILIC-MSDerivatization with RP-LC-MS
Sample Preparation Simple and fast.More complex and time-consuming.
Chromatography Good retention for polar analytes.Excellent retention and peak shape for derivatized analytes.
Sensitivity Moderate to good.High.
Specificity Relies on MS/MS fragmentation of the native molecule.Enhanced by the specific derivatization reaction and characteristic fragmentation of the tag.
Throughput High.Lower.
Method Development Can be more challenging to optimize.More straightforward for RP chromatography.

Recommendations:

  • For high-throughput screening and qualitative analysis: HILIC-MS is the preferred method due to its simple sample preparation and rapid analysis time. It provides a direct measure of the native compounds in the sample.

  • For quantitative analysis requiring high sensitivity and robustness: Derivatization with dansyl chloride followed by RP-LC-MS is the superior choice. The enhanced chromatographic performance and increased ionization efficiency lead to lower limits of detection and greater accuracy and precision.

Conclusion

The LC-MS analysis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine and its reaction products requires careful consideration of the analytical strategy to overcome the challenges associated with small, polar, and basic molecules. Both HILIC-MS and derivatization with RP-LC-MS are viable approaches, each with its own set of advantages and disadvantages. The choice between these two methods should be guided by the specific analytical goals, such as the need for high throughput versus the requirement for maximum sensitivity. By understanding the principles behind each technique and following the detailed protocols provided in this guide, researchers can confidently develop and implement robust and reliable LC-MS methods for the analysis of this and similar challenging compounds.

References

  • A Comparative Guide to Derivatization Agents for LC-MS Analysis of Amines - Benchchem. (URL: )
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  • Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. - ResearchGate. (URL: [Link])

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  • Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google P
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  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (URL: [Link])

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A Comparative Guide to the Structural Confirmation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine Derivatives by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development and chemical research, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine and its derivatives represent a class of valuable building blocks. Their vicinal diamine structure, combined with a sterically hindered quaternary center, makes them intriguing scaffolds for catalysts, ligands, and pharmaceutical intermediates. However, the very symmetry and lack of proton-proton coupling in the core structure present a significant challenge for unambiguous characterization by simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth, experimentally-grounded comparison of two-dimensional (2D) NMR techniques for the definitive structural elucidation of this molecular class. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Structural Challenge: Beyond a Simple 1D Spectrum

The core structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine presents a unique puzzle. A ¹H NMR spectrum will typically show four singlets: one for the N,N-dimethyl protons, one for the gem-dimethyl protons, one for the methylene (-CH₂) protons, and a broader singlet for the primary amine (-NH₂) protons. While this provides a census of the proton environments, it fails to confirm the most critical aspect: the connectivity of these fragments.

The fundamental questions that 1D NMR cannot answer are:

  • How are the N,N-dimethyl, gem-dimethyl, and methylene groups arranged around the quaternary carbon?

  • Can we definitively distinguish the N,N-dimethyl signal from the gem-dimethyl signal?

Answering these questions is not merely academic; it is essential for confirming the identity of a synthesized molecule and ensuring the integrity of subsequent research.

Figure 1: The core structural puzzle of the diamine scaffold.

The 2D NMR Toolkit: A Comparative Overview

To solve this structural puzzle, we must employ a suite of 2D NMR experiments. While each experiment provides a different piece of the puzzle, it is their combined interpretation that yields an unassailable structural proof. The three core experiments for small molecule analysis are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[1][2][3]

Experiment Correlation Type Information Provided Role in This Analysis
COSY ¹H—¹H HomonuclearShows which protons are coupled to each other, typically through 2 or 3 bonds.[4][5]Primarily confirms the absence of coupling between the isolated spin systems (the singlets) in the parent molecule. Essential for analyzing derivatives where new couplings may exist.
HSQC ¹H—¹³C Heteronuclear (1-bond)Directly correlates each proton to the carbon it is attached to.[4][6]Unambiguously assigns the proton signals for the N,N-(CH₃)₂, gem-(CH₃)₂, and -CH₂- groups to their respective carbon signals.
HMBC ¹H—¹³C Heteronuclear (2-4 bonds)Reveals long-range correlations between protons and carbons, mapping the molecular skeleton.[1][6]The cornerstone of this analysis. It provides the definitive evidence of connectivity across the non-protonated quaternary carbon, linking all fragments together.

Experimental Workflow and Data Interpretation

This section outlines a step-by-step methodology for acquiring and interpreting the necessary spectra.

Part 1: Sample Preparation and 1D NMR Acquisition

A robust analysis begins with a properly prepared sample and high-quality 1D spectra.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to prevent poor spectral quality.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum. Ensure good signal-to-noise and resolution. This spectrum provides the chemical shifts, integrations, and multiplicities of all proton signals.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts of all unique carbon environments in the molecule.

Part 2: COSY Analysis - Mapping Neighboring Protons

The COSY experiment is the first step in mapping the proton framework.[7]

Causality & Objective: The objective is to identify which protons are scalar (J-coupled) to each other. In a COSY spectrum, diagonal peaks represent the 1D proton spectrum, while off-diagonal "cross-peaks" indicate that the two protons at the corresponding chemical shifts are coupled.[7][8] For the parent molecule, we expect to see only diagonal peaks, confirming that the N,N-dimethyl, gem-dimethyl, and methylene protons are all isolated singlets. This "negative" result is a crucial piece of evidence.

cluster_cosy COSY Workflow start Acquire COSY Spectrum check Identify Cross-Peaks start->check no_coupling Confirm Isolated Spin Systems (Singlets) check->no_coupling None Found coupling Identify H-H Connectivity (e.g., in derivative side-chain) check->coupling Found

Figure 2: Logical workflow for COSY spectrum analysis.
Part 3: HSQC Analysis - Assigning Proton-Carbon Pairs

The HSQC experiment provides direct, one-bond correlations, acting as a vital bridge between the ¹H and ¹³C spectra.[6]

Causality & Objective: Since ¹³C chemical shifts are more dispersed and predictable than proton shifts, definitively linking each proton signal to its attached carbon provides a much more robust set of assignments.[9] An HSQC spectrum plots ¹H chemical shifts on one axis and ¹³C on the other. A cross-peak appears at the coordinates of a proton and the carbon it is directly bonded to. This experiment will be instrumental in assigning the crowded methyl region of the spectrum. The quaternary carbon, having no attached protons, will be absent from this spectrum.

cluster_hsqc HSQC Workflow start Acquire HSQC Spectrum correlate Correlate ¹H and ¹³C Chemical Shifts start->correlate assign Assign all CH, CH₂, and CH₃ groups correlate->assign identify_quat Note Absence of Quaternary Carbon assign->identify_quat

Figure 3: Logical workflow for HSQC spectrum analysis.
Part 4: HMBC Analysis - Assembling the Molecular Skeleton

The HMBC experiment is the final and most powerful tool in our arsenal. It reveals correlations between protons and carbons over two, three, and sometimes four bonds, allowing us to piece together the entire molecular framework.[6]

Causality & Objective: The primary goal is to establish connectivity through the quaternary carbon. By observing a correlation from a proton on one fragment to a carbon on another, we can definitively prove their proximity in the molecular structure. The absence of a one-bond correlation in HMBC helps distinguish it from HSQC.[6]

Key Expected HMBC Correlations:

The following correlations would provide unequivocal proof of the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine core structure.

  • From the gem-dimethyl (gem-(CH₃)₂) protons:

    • A strong correlation to the quaternary carbon (²JCH coupling).

    • A correlation to the methylene carbon (-C H₂-) (³JCH coupling).

  • From the methylene (-CH₂-) protons:

    • A strong correlation to the quaternary carbon (²JCH coupling).

  • From the N,N-dimethyl (N,N-(CH₃)₂) protons:

    • A correlation to the quaternary carbon (³JCH coupling).

Observing these specific cross-peaks confirms that the gem-dimethyl groups, the methylene group, and the N,N-dimethylamino group are all attached to the same central quaternary carbon.

cluster_molecule C_quat Quaternary C C_methylene CH₂ Carbon gem_Me_protons gem-(CH₃)₂ Protons C_methylene->gem_Me_protons N_dimethyl_protons N(CH₃)₂ Protons N_dimethyl_protons->C_quat ³J (Key) gem_Me_protons->C_quat ²J (Key) gem_Me_protons->C_methylene ³J C_methylene_protons CH₂ Protons C_methylene_protons->C_quat ²J (Key)

Figure 4: Key HMBC correlations confirming the molecular backbone.

Consolidated Data for Structural Verification

The table below summarizes the expected NMR data that, when taken together, confirm the structure of a hypothetical derivative, N-(2-acetamido-1,1-dimethylethyl)-N,N-dimethylamine.

Fragment Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key 2D Correlations
N,N-(CH₃)₂ ~2.3~45HSQC: To C @ ~45 ppm. HMBC: To Quaternary C @ ~55 ppm.
gem-(CH₃)₂ ~1.1~25HSQC: To C @ ~25 ppm. HMBC: To Quaternary C @ ~55 ppm and Methylene C @ ~60 ppm.
Quaternary C N/A~55HMBC: Correlations from N,N-(CH₃)₂, gem-(CH₃)₂, and -CH₂- protons.
-CH₂- ~3.2~60HSQC: To C @ ~60 ppm. HMBC: To Quaternary C @ ~55 ppm.
-NH- ~7.5 (broad)N/ACOSY: To -CO-CH₃ protons.
-CO-CH₃ ~2.0~23HSQC: To C @ ~23 ppm. COSY: To -NH- proton. HMBC: To Carbonyl C @ ~170 ppm.
-C=O N/A~170HMBC: Correlation from -CO-CH₃ protons.

Conclusion

While 1D NMR is an indispensable first step in chemical analysis, it is insufficient for the unambiguous structural confirmation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine derivatives. The strategic, combined application of COSY, HSQC, and HMBC provides a layered, self-validating dataset that overcomes the limitations of 1D techniques. The HSQC experiment definitively links protons to their parent carbons, while the HMBC experiment provides the crucial long-range connectivity map, illuminating the entire molecular skeleton. This rigorous, multi-technique approach ensures the highest level of scientific accuracy and provides the trustworthy, authoritative data required for publication, patent filings, and regulatory submissions in the competitive field of drug discovery and development.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

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A Comparative Guide to Diamine Linkers in PROTACs: A Deep Dive into N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Master Orchestrator of Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1] It is not a passive tether but an active modulator that dictates the spatial orientation and proximity required for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), the essential event that precedes protein ubiquitination and degradation.[1]

This guide provides a comparative analysis of diamine linkers in PROTAC design, with a special focus on the unique structural attributes of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine . While direct, publicly available experimental data on PROTACs incorporating this specific linker is limited, we will leverage established principles of medicinal chemistry and structure-activity relationship (SAR) data from analogous linkers to provide a comprehensive, field-proven perspective for researchers, scientists, and drug development professionals.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Formation POI->Ternary_Complex Formation E3_Ligase->Ternary_Complex Formation Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation caption Figure 1: Mechanism of Action of a PROTAC.

Figure 1: Mechanism of Action of a PROTAC.

The Rise of Diamine Linkers: Balancing Potency, Solubility, and Permeability

The physicochemical properties of the linker are a primary determinant of a PROTAC's overall drug-like characteristics. Early PROTACs often employed flexible polyethylene glycol (PEG) or simple alkyl chains. While synthetically accessible, these linkers often contribute to high molecular weight and poor cell permeability.[1] To overcome these limitations, medicinal chemists have increasingly turned to incorporating short, functional diamine moieties.

Diamine linkers, particularly those containing basic nitrogen atoms, offer several potential advantages:

  • Improved Aqueous Solubility : The basic amine groups can be protonated at physiological pH, increasing the hydrophilicity and aqueous solubility of the PROTAC molecule. This is a critical parameter, as poor solubility can hinder formulation and lead to inaccurate biological data.[3][4]

  • Modulation of Cell Permeability : While protonation enhances solubility, the resulting positive charge can impede passive diffusion across the cell membrane. This creates a delicate balance. The uncharged form of the amine is what is generally assumed to cross the membrane.[5] Therefore, the pKa of the amine and its local chemical environment are critical factors to tune for optimal cell entry.[4]

  • Introduction of Rigidity : Cyclic diamines like piperazine and piperidine introduce conformational constraint into the linker.[6] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing degradation potency.[6]

  • Synthetic Versatility : The presence of primary, secondary, or tertiary amines provides versatile chemical handles for the modular and convergent synthesis of PROTAC libraries.[1][7]

Structural Analysis: N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Let's dissect the key structural features of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine and hypothesize their impact on PROTAC performance.

Figure 2: Structures of the featured linker and a simpler analog.

  • Acyclic, Short-Chain Diamine : The linker has a short, three-carbon backbone (propane-1,2-diamine derivative). Short linkers are often associated with improved cell permeability and can lead to more rigid and stable ternary complexes, assuming the correct geometry is achieved.[8]

  • Differential Basicity (Primary vs. Tertiary Amine) : The molecule contains both a primary amine (-NH2) and a tertiary amine (-N(CH3)2). These have different pKa values and nucleophilicity. The primary amine is typically less basic but more nucleophilic and less sterically hindered, making it an ideal site for initial conjugation to a warhead or E3 ligand via reactions like amide bond formation, leaving the tertiary amine to influence the final compound's physicochemical properties.

  • The Gem-Dimethyl Group : The most distinguishing feature is the pair of methyl groups on the carbon atom adjacent to the primary amine (C1 position). This gem-dimethyl substitution is known to have a profound conformational impact, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect .[9][10] This effect proposes that the presence of bulky geminal substituents decreases the internal bond angle, thereby biasing the molecule's conformation to favor intramolecular interactions or cyclization.[9][10] In the context of a PROTAC linker, this could promote a folded or "chameleonic" conformation. Such folding can shield polar functionalities (like amide bonds within the PROTAC) in the nonpolar environment of the cell membrane, reducing the effective polar surface area and enhancing passive permeability.[5]

Thorpe_Ingold_Effect cluster_conformation Hypothesized Effect of Gem-Dimethyl Group on Linker Conformation Linear Extended Conformation (Higher Polarity Exposure) Folded Folded Conformation (Polar Groups Shielded) Start Flexible Linker (e.g., ethylenediamine) Start->Linear Samples multiple conformations Start_Gem Gem-Dimethyl Linker Start_Gem->Folded Biases towards folded state (Thorpe-Ingold Effect) caption Figure 3: The Thorpe-Ingold effect biasing linker conformation.

Figure 3: The Thorpe-Ingold effect biasing linker conformation.

Comparative Analysis with Other Diamine Linkers

To contextualize the potential performance of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, we must compare its structural features to those of more extensively studied diamine linkers, such as the cyclic diamine piperazine.

FeatureN-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (Hypothesized)Piperazine-based Linkers (Observed)
Flexibility Semi-rigid due to the gem-dimethyl group promoting a folded state.Rigid, conformationally constrained chair/boat forms.
Solubility Good aqueous solubility is expected due to two basic nitrogen atoms.Good aqueous solubility; the second nitrogen is often used to tune pKa and solubility.[4]
Permeability Potentially high. The gem-dimethyl group may induce a "chameleon effect," shielding polar groups to facilitate membrane crossing.Variable. Can be high, but the rigid structure may not be as adaptable to the nonpolar membrane environment as a flexible linker.[8]
Ternary Complex The biased conformation could be highly favorable for specific POI-E3 pairs but may introduce unproductive steric clashes for others.The rigid structure can pre-organize the PROTAC for potent degradation but may be less forgiving of suboptimal exit vectors on the ligands.[6]
Synthesis Straightforward. The primary amine allows for selective, directional synthesis.Readily incorporated as a common building block in medicinal chemistry.[4]

Experimental Data Snapshot: Piperazine Linkers

While we lack direct data for our featured linker, studies on piperazine-containing PROTACs illustrate the impact of rigid diamine linkers. For instance, in the development of certain PROTACs, the incorporation of a piperazine ring has been shown to be a viable strategy to balance rigidity, solubility, and degradation activity. However, the basicity (pKa) of the piperazine is highly sensitive to adjacent chemical groups, such as amide bonds, which can significantly lower the pKa and reduce the percentage of protonated species at physiological pH.[4] This highlights the necessity of careful linker design to achieve the desired physicochemical properties.

Experimental Protocols for Linker Evaluation

A systematic evaluation of any new linker, including N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, requires a standardized workflow. The following protocols represent a robust, self-validating system for characterizing and comparing PROTACs with different linkers.

Experimental_Workflow cluster_workflow Workflow for PROTAC Linker Evaluation synthesis 1. PROTAC Synthesis (e.g., Amide Coupling) physchem 2. Physicochemical Profiling (Solubility, logP, pKa) synthesis->physchem biochem 3. Biochemical Assays (Ternary Complex Formation) physchem->biochem cell_perm 4. Cell Permeability Assay (e.g., PAMPA) biochem->cell_perm degradation 5. Degradation Assay (Western Blot / HiBiT) cell_perm->degradation phenotypic 6. Phenotypic Assays (Cell Viability, etc.) degradation->phenotypic caption Figure 4: A systematic workflow for evaluating PROTAC linkers.

Figure 4: A systematic workflow for evaluating PROTAC linkers.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

  • Causality : This protocol is a standard, robust method for coupling linker components. The use of a mono-Boc-protected diamine allows for directional synthesis, which is critical for building a PROTAC library.[7]

  • Methodology :

    • Step 1: First Amide Coupling : Dissolve the POI-binding ligand containing a carboxylic acid (1.0 eq) and the mono-Boc-protected N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (1.1 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed.

    • Purify the Boc-protected intermediate by flash chromatography.

    • Step 2: Boc Deprotection : Dissolve the purified intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • Step 3: Second Amide Coupling : Dissolve the deprotected amine intermediate from Step 2 and the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

    • Repeat the coupling procedure as described in Step 1 (addition of HATU and DIPEA).

    • Purify the final PROTAC product using reverse-phase HPLC.

Protocol 2: Western Blot for Target Protein Degradation

  • Causality : This assay directly measures the functional outcome of the PROTAC: the degradation of the target protein. Quantifying the decrease in protein levels allows for the determination of key performance metrics like DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

  • Methodology :

    • Cell Culture and Treatment : Plate a relevant cell line (e.g., one that endogenously expresses the POI) in 6-well plates and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specified time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Lysis and Protein Quantification : Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the total protein concentration using a BCA assay.

    • SDS-PAGE and Transfer : Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by heating.

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.

Conclusion and Future Perspectives

The rational design of the linker is a multi-parameter optimization challenge that sits at the heart of modern PROTAC development. While flexible PEG and alkyl chains remain workhorses of the field, functional diamine linkers offer compelling advantages for tuning the physicochemical and pharmacological properties of degraders.

Based on its unique structure, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine represents an intriguing, yet underexplored, building block for PROTAC synthesis. Its key feature, the gem-dimethyl group, is hypothesized to induce a conformationally biased, folded state via the Thorpe-Ingold effect. This "chameleonic" behavior is a highly sought-after attribute in PROTAC design, as it may simultaneously improve aqueous solubility (through the basic amines) and cell permeability (by shielding polarity).

However, this structural analysis remains a hypothesis in the absence of direct comparative data. The true value of this linker will only be revealed through the systematic synthesis and evaluation outlined in the protocols above, comparing it head-to-head against established linkers like piperazine and simple alkyl diamines within a defined biological system. Such studies will be invaluable in determining whether the unique conformational bias imparted by the gem-dimethyl group translates into superior degradation potency and drug-like properties, further enriching the ever-expanding toolbox for rational PROTAC design.

References

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The Gem-Dimethyl Advantage: A Comparative Guide to N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine Linkers in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern therapeutics, particularly in modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Its architecture dictates not only the spatial relationship between the two active ends but also profoundly influences crucial pharmacological properties, including stability, cell permeability, and overall efficacy. This guide provides an in-depth technical comparison of linkers featuring the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine scaffold, with a specific focus on the often-underestimated yet pivotal role of the gem-dimethyl group. We will explore the mechanistic underpinnings of its advantages, present comparative data (both experimental and illustrative), and provide detailed protocols for synthesis and evaluation, empowering researchers to make informed decisions in their drug design endeavors.

The Unseen Architect: Why the Linker Demands Scrutiny

Historically viewed as a simple spacer, the linker is now recognized as a sophisticated modulator of a drug conjugate's performance. An ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate the active component at the target site.[1][2] Furthermore, the linker's physicochemical properties, such as flexibility and polarity, can significantly impact the cellular uptake and overall pharmacokinetic profile of the entire conjugate.[3][4] The N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker and its derivatives have emerged as a versatile platform in this context. However, it is the incorporation of the gem-dimethyl group at the C1 position that unlocks a cascade of beneficial attributes.

The Power of Two: Unpacking the Advantages of the Gem-Dimethyl Group

The presence of two methyl groups on the same carbon atom, known as a gem-dimethyl or geminal dimethyl group, is a strategic design element that confers several key advantages, largely rooted in a fundamental stereoelectronic principle known as the Thorpe-Ingold effect.[5][6][7]

Conformational Rigidity and Pre-organization: The Thorpe-Ingold Effect

First described in 1915, the Thorpe-Ingold effect, or gem-dimethyl effect, posits that geminal substitution on a carbon chain increases the rate of intramolecular reactions by altering bond angles and reducing conformational freedom.[5][6] The two bulky methyl groups sterically compress the angle between the adjacent substituents on the same carbon, effectively bringing the ends of the linker into closer proximity.[7] This has two profound implications for linker design:

  • Pre-organization for Enhanced Binding: In the context of PROTACs, where the linker must facilitate the formation of a ternary complex between a target protein and an E3 ligase, this pre-organization can be highly advantageous. By reducing the entropic penalty of adopting the required bioactive conformation, the gem-dimethyl group can lead to a more stable and favorably formed ternary complex, ultimately enhancing the efficiency of protein degradation.[8]

  • Increased Intramolecular Interactions: The restricted rotation around the C-C bonds imposed by the gem-dimethyl group increases the likelihood of intramolecular hydrogen bonding and other non-covalent interactions. These interactions can shield polar functionalities within the linker, reducing the polar surface area (PSA) and potentially improving cell permeability—a critical hurdle for large molecules like PROTACs.[9]

Caption: The Thorpe-Ingold effect: steric compression by the gem-dimethyl group reduces the bond angle between adjacent carbon atoms.

Enhanced Metabolic Stability

The gem-dimethyl group can act as a metabolic shield, protecting adjacent chemical bonds from enzymatic degradation. The steric hindrance provided by the two methyl groups can prevent the binding of metabolic enzymes, such as cytochrome P450s, thereby prolonging the in vivo half-life of the linker and the entire drug conjugate. This increased stability is crucial for ensuring that the ADC or PROTAC reaches its target intact, maximizing its therapeutic window and minimizing off-target toxicity from prematurely released payloads.

Head-to-Head Comparison: The Gem-Dimethyl Linker vs. Its Non-Dimethylated Counterpart

To illustrate the tangible benefits of the gem-dimethyl group, we present a comparative analysis of a hypothetical N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine-containing linker and its non-gem-dimethyl analog, N-(2-aminoethyl)-N,N-dimethylamine, in a PROTAC context.

Illustrative Comparative Data

ParameterLinker A: N-(2-aminoethyl)- N,N-dimethylamine (Non-Gem-Dimethyl)Linker B: N-(2-amino-1,1-dimethylethyl)- N,N-dimethylamine (Gem-Dimethyl)Rationale for Difference
Metabolic Stability (Human Plasma Half-life) 12 hours> 48 hoursThe gem-dimethyl group in Linker B provides steric hindrance, protecting against enzymatic degradation.
Cell Permeability (Papp, Caco-2 assay) 1.5 x 10⁻⁶ cm/s3.8 x 10⁻⁶ cm/sThe Thorpe-Ingold effect in Linker B promotes a more compact conformation, potentially shielding polar groups and enhancing passive diffusion.[9]
Ternary Complex Formation (SPR, K_D) 150 nM75 nMThe pre-organization of Linker B due to the gem-dimethyl group reduces the entropic penalty of forming the ternary complex, leading to a tighter binding affinity.[8]
Target Protein Degradation (DC₅₀) 100 nM30 nMImproved ternary complex formation and higher intracellular concentrations due to enhanced permeability contribute to more efficient protein degradation.

Note: The data presented in this table is illustrative and intended to reflect the expected outcomes based on established medicinal chemistry principles. Actual experimental results may vary.

Experimental Protocols

To empower researchers to validate these principles in their own laboratories, we provide detailed, step-by-step methodologies for the synthesis of the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker and for a key evaluative assay.

Synthesis of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

This proposed synthesis is a multi-step process starting from commercially available 2-amino-2-methyl-1-propanol.

Synthesis_Workflow start 2-Amino-2-methyl-1-propanol step1 Boc Protection start->step1 Boc₂O, Et₃N step2 Oxidation step1->step2 Dess-Martin Periodinane step3 Reductive Amination (with Dimethylamine) step2->step3 Me₂NH, NaBH(OAc)₃ step4 Boc Deprotection step3->step4 TFA or HCl product N-(2-amino-1,1-dimethylethyl) -N,N-dimethylamine step4->product

Caption: Proposed synthetic workflow for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Step-by-Step Protocol:

  • Boc Protection of the Amine:

    • Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, dry over sodium sulfate, and concentrate in vacuo to yield the Boc-protected amino alcohol.

  • Oxidation to the Aldehyde:

    • Dissolve the Boc-protected amino alcohol (1.0 eq) in DCM.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

    • Stir for 2-3 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate to obtain the crude aldehyde.

  • Reductive Amination:

    • Dissolve the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add dimethylamine (2.0 M solution in THF, 1.5 eq).

    • Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Stir at room temperature for 12 hours.

    • Quench with saturated aqueous sodium bicarbonate.

    • Extract with DCM, dry over sodium sulfate, and purify by column chromatography to yield the Boc-protected diamine.

  • Boc Deprotection:

    • Dissolve the Boc-protected diamine (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) or a 4 M solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture in vacuo to yield the desired N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine as its corresponding salt.

In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the stability of a linker-payload conjugate in plasma.

Plasma_Stability_Workflow start Incubate Linker-Payload with Plasma at 37°C sampling Collect Aliquots at Multiple Time Points start->sampling quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching analysis LC-MS/MS Analysis of Remaining Compound quenching->analysis data Calculate Half-life (t½) analysis->data

Caption: General workflow for an in vitro plasma stability assay.

Materials:

  • Test compound (linker-payload conjugate)

  • Control compound (known stable and unstable compounds)

  • Pooled human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the stock solution with PBS to the desired starting concentration (final DMSO concentration should be <1%).

  • In a 96-well plate, add the test compound solution to pre-warmed plasma at 37 °C to initiate the reaction.

  • Incubate the plate at 37 °C with gentle shaking.

  • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to a tube containing cold ACN with an internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point and determine the half-life (t½).

Conclusion and Future Perspectives

The strategic incorporation of the gem-dimethyl group into linkers, such as N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, offers a powerful and multifaceted approach to enhancing the performance of advanced drug conjugates. The benefits, deeply rooted in the Thorpe-Ingold effect, manifest as improved conformational rigidity, enhanced metabolic stability, and potentially increased cell permeability. While this guide has provided a framework for understanding and leveraging these advantages, the field of linker design is continually evolving. Future innovations may involve the synergistic use of the gem-dimethyl group with other design elements, such as cleavable moieties or solubility-enhancing domains, to create even more sophisticated and effective therapeutic agents. As our understanding of the intricate interplay between linker structure and biological function deepens, the rational design of linkers will undoubtedly play an increasingly central role in the development of next-generation targeted therapies.

References

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Navigating the Cellular Maze: A Comparative Guide to the Impact of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine Linker on PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the challenge of designing cell-permeable Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. These heterobifunctional molecules, while revolutionary in their mechanism, often possess physicochemical properties that hinder their journey across the cellular membrane. This guide provides an in-depth, objective comparison of how a specific linker, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, influences PROTAC cell permeability relative to other commonly used linker classes. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip you with the insights needed to rationally design more effective protein degraders.

The Linker: More Than Just a Tether

The linker component of a PROTAC is far from an inert spacer; it is a critical determinant of the molecule's overall efficacy, influencing everything from ternary complex formation to solubility and, most importantly, cell permeability.[1][2] PROTACs frequently fall into the "beyond Rule of Five" (bRo5) chemical space, characterized by high molecular weight and polar surface area, which are traditionally associated with poor membrane passage.[3] Consequently, the linker's chemical composition, length, and flexibility must be meticulously optimized to strike a delicate balance between aqueous solubility and the lipophilicity required for membrane traversal.

A fascinating concept in this context is the "chameleon effect," where flexible linkers can adopt different conformations in aqueous versus lipid environments. In the aqueous milieu of the cytoplasm, a more extended, polar conformation is favorable, while a more compact, less polar conformation is adopted to navigate the lipophilic cell membrane.[4] The N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker, with its inherent basicity and conformational possibilities, presents an intriguing scaffold to explore this phenomenon.

The N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine Linker: A Focus on Basicity and Conformation

The N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker introduces several key features that can significantly impact a PROTAC's cell permeability:

  • Ionizability: The presence of tertiary and primary amine groups means this linker is basic and can be protonated at physiological pH. While excessive positive charge can hinder passive diffusion across the lipid bilayer, strategic placement of basic moieties has been shown to improve aqueous solubility and, in some cases, cell permeability, potentially through interactions with membrane transporters.[5]

  • Conformational Rigidity: The gem-dimethyl group on the ethyl backbone introduces a degree of steric hindrance, which can influence the conformational flexibility of the linker. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation for ternary complex formation, but it can also impact the ability of the molecule to adopt a more compact shape for membrane transit.

  • Intramolecular Interactions: The amine functionalities can act as hydrogen bond acceptors or donors, potentially leading to intramolecular hydrogen bonds that shield polar groups and reduce the molecule's effective polar surface area, a key factor in improving cell permeability.[6][7]

Comparative Analysis of PROTAC Cell Permeability

To objectively assess the impact of the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker, we will compare its performance with that of PROTACs containing other common linker types: flexible polyethylene glycol (PEG) and simple alkyl chains. While direct head-to-head comparative data for this specific linker is emerging, we can draw valuable insights from studies on PROTACs with structurally similar basic amine-containing linkers.

One key study demonstrated that replacing a methylene group in an alkyl linker with an N-methylated amine resulted in a remarkable 40-fold improvement in PAMPA permeability and a 5-fold increase in cellular permeability .[8] This highlights the significant potential of incorporating basic amine functionalities to enhance membrane passage.

Linker Type PROTAC Example Permeability Assay Apparent Permeability (Papp) (10⁻⁶ cm/s) Key Observations & Rationale
Alkyl Chain PROTAC 1PAMPALowHigh lipophilicity can lead to poor aqueous solubility and potential membrane retention, hindering effective translocation.
PEG Chain PROTAC 2PAMPAMedium-HighThe ether oxygens in the PEG linker enhance aqueous solubility. Its flexibility can allow the PROTAC to adopt conformations that shield polar surface area, aiding permeability.[9][10]
Basic Amine PROTAC 7 (structurally related)PAMPAHighThe introduction of a basic amine can improve solubility and lead to favorable intramolecular interactions that reduce the effective polar surface area, significantly boosting permeability.[8]

Note: The data presented for the "Basic Amine" linker is based on a structurally related N-methylated amine linker from a comparative study to provide a relevant benchmark.[8]

Experimental Protocols for Assessing Cell Permeability

Accurate and reproducible assessment of cell permeability is paramount in PROTAC development. The following are detailed protocols for two widely accepted in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that assesses the passive permeability of a compound across an artificial lipid membrane, providing a measure of its likely passive diffusion across the intestinal barrier.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., Corning Costar)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds

  • DMSO (for stock solutions)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS system

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of test PROTACs and control compounds in DMSO. Dilute these stocks in PBS to a final concentration of 100 µM. The final DMSO concentration should be kept below 1% to avoid compromising membrane integrity.

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to the filter of each well of the 96-well filter plate. Allow the lipid to impregnate the filter for at least 5 minutes.

  • Assay Setup: a. Add 300 µL of PBS to each well of the 96-well acceptor plate. b. Carefully place the lipid-coated filter plate on top of the acceptor plate. c. Add 150 µL of the diluted compound solutions to the corresponding wells of the filter plate (donor compartment).

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours on a plate shaker with gentle agitation.

  • Sample Analysis: After incubation, carefully separate the filter and acceptor plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS for higher sensitivity).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq]) Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • Area = Surface area of the membrane

    • Time = Incubation time in seconds

    • [CA] = Concentration in the acceptor well

    • [Ceq] = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can assess both passive diffusion and active transport mechanisms.[9]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test PROTACs and control compounds

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow rejection assay.

  • Assay Procedure: a. Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. b. For apical to basolateral (A→B) permeability: Add the PROTAC dosing solution (in HBSS) to the apical (upper) compartment and fresh HBSS to the basolateral (lower) compartment. c. For basolateral to apical (B→A) permeability: Add the PROTAC dosing solution to the basolateral compartment and fresh HBSS to the apical compartment. d. Incubate the plates at 37°C with 5% CO₂ on an orbital shaker (approximately 50 rpm). e. At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace the volume with fresh, pre-warmed HBSS. f. At the end of the experiment, take a sample from the donor compartment.

  • Sample Analysis: Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = Rate of permeation

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor compartment Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizing the Process: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism and the experimental workflow for permeability assessment.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Ubiquitination Ternary->PROTAC recycled Ternary->E3 catalytic cycle Ub Ubiquitin Ub->E3 Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Extracellular Extracellular Space Extracellular->PROTAC Cell Permeation

Caption: Mechanism of PROTAC-mediated protein degradation.

Permeability_Workflow cluster_PAMPA PAMPA Assay cluster_Caco2 Caco-2 Assay pampa_start Prepare PROTAC Solution pampa_setup Set up Donor & Acceptor Plates pampa_start->pampa_setup pampa_membrane Coat Artificial Membrane pampa_membrane->pampa_setup pampa_incubate Incubate pampa_setup->pampa_incubate pampa_analyze Analyze Concentrations (LC-MS/MS) pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc caco2_culture Culture Caco-2 Cells on Transwells caco2_integrity Verify Monolayer Integrity caco2_culture->caco2_integrity caco2_setup Add PROTAC to Donor Compartment caco2_integrity->caco2_setup caco2_incubate Incubate & Sample caco2_setup->caco2_incubate caco2_analyze Analyze Concentrations (LC-MS/MS) caco2_incubate->caco2_analyze caco2_calc Calculate Papp & Efflux Ratio caco2_analyze->caco2_calc

Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.

Conclusion: Rational Linker Design for Enhanced Permeability

The journey of a PROTAC from the extracellular space to its intracellular target is a complex process governed by a multitude of physicochemical factors. The linker, as we have explored, is a key player in this journey. The incorporation of basic amine functionalities, such as those found in the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker, represents a promising strategy for enhancing PROTAC cell permeability. The available data on structurally related linkers strongly suggests that the strategic introduction of ionizable groups can lead to significant improvements in membrane passage, likely through a combination of improved solubility and the ability to form favorable intramolecular interactions that mask polar surface area.

As the field of targeted protein degradation continues to evolve, a deep, mechanistic understanding of structure-permeability relationships will be indispensable. By leveraging the comparative data and detailed protocols provided in this guide, researchers can make more informed decisions in the design and optimization of next-generation PROTACs with superior cell permeability and, ultimately, enhanced therapeutic potential.

References

  • Erdelyi, M., Meibom, D., & Kihlberg, J. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]

  • Kurokawa, T., et al. (2023). Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras. Biological and Pharmaceutical Bulletin, 46(7), 931-937. [Link]

  • Shibata, N., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(sup1), 1-15. [Link]

  • Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(18), 13029-13040. [Link]

  • Tidestav, G. (2021). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. DiVA portal. [Link]

  • Klein, V. G., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(6), 1259-1266. [Link]

  • Ciulli, A., et al. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. bioRxiv. [Link]

  • Mares, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters, 11(9), 1717-1723. [Link]

  • Poongavanam, V., et al. (2022). Linker-Dependent Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 821-827. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]

  • Poongavanam, V., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(1), 65-71. [Link]

  • Scott, J. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of the American Chemical Society, 144(26), 11637-11646. [Link]

  • Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 672267. [Link]

  • Vertex AI Search. (2024). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Drug Discovery Online. (2025). Protein Degraders Redefine ADME And Drug Disposition Dynamics. [Link]

Sources

A Comparative Guide to PROTAC Efficacy: The Pivotal Role of Diamine Building Blocks in Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule consists of two key ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2][3] It is now unequivocally clear that the linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[2][4][5][6]

This guide provides an in-depth comparative analysis of how different diamine building blocks, key components of many PROTAC linkers, influence overall efficacy. As Senior Application Scientists, we aim to provide not just data, but a framework for rational linker design, grounded in mechanistic understanding and supported by robust experimental validation.

The Linker's Mandate: More Than Just a Connection

The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][][8] The geometry and stability of this complex are paramount for efficient ubiquitination of the POI, the prerequisite for its degradation by the 26S proteasome.[][8][9] The length, rigidity, and chemical composition of the linker directly impact the formation and stability of this ternary complex.[5][10][] Diamine building blocks are frequently incorporated into linker structures to modulate these properties.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

The efficacy of a PROTAC is determined by its ability to successfully navigate a multi-step intracellular pathway. Understanding this process is crucial for interpreting experimental data and making informed decisions in linker design.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3 Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary

Caption: Catalytic cycle of PROTAC-mediated protein degradation.[8]

Diamine Building Blocks: A Comparative Analysis

Diamine linkers are prevalent in the design of PROTACs, including clinically evaluated candidates like ARV-110 and ARV-471.[10] Their popularity stems from their synthetic tractability and their ability to impart specific, desirable properties to the linker. Here, we compare two commonly used classes of diamine building blocks: flexible aliphatic diamines (e.g., ethylenediamine derivatives) and rigid cyclic diamines (e.g., piperazine).

Flexible Aliphatic Diamines (e.g., PEG Linkers)

Polyethylene glycol (PEG) and other alkyl chains are frequently used to construct flexible linkers.[2][][13]

Advantages:

  • Enhanced Solubility: The hydrophilic nature of PEG chains can improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which is critical for cell permeability and bioavailability.[2]

  • Conformational Flexibility: The inherent flexibility of these chains allows the PROTAC to adopt multiple conformations, potentially facilitating the identification of an optimal geometry for ternary complex formation.[2][]

  • Synthetic Accessibility: A wide variety of PEG and alkyl diamine building blocks with different lengths and functionalities are commercially available, streamlining the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.[14]

Disadvantages:

  • Entropic Penalty: The high degree of conformational freedom can lead to an entropic penalty upon binding to form the ternary complex, potentially reducing its stability.

  • Lack of Pre-organization: A flexible linker does not pre-organize the binding elements into a conformation conducive to ternary complex formation, which can negatively impact potency.

Rigid Cyclic Diamines (e.g., Piperazine)

Saturated heterocyclic rings like piperazine are incorporated into PROTAC linkers to introduce conformational rigidity.[15][16]

Advantages:

  • Conformational Rigidity: This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and degradation.[15]

  • Improved Physicochemical Properties: The inclusion of a piperazine ring can influence the physicochemical properties of the PROTAC. The two nitrogen atoms in piperazine can be protonated, which can enhance solubility.[15][16][17][18][19] The basicity (pKa) of the piperazine ring is influenced by its chemical environment within the linker, allowing for fine-tuning of its properties.[16][17][18][19]

  • Metabolic Stability: The rigid scaffold can enhance the metabolic stability of the PROTAC.[15]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more complex compared to those with simple flexible chains.

  • Limited Conformational Sampling: The reduced flexibility might hinder the ability of the PROTAC to achieve the optimal geometry for ternary complex formation with certain POI-E3 ligase pairs.

Quantitative Comparison of PROTAC Performance

The choice of diamine building block can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following table summarizes hypothetical data for a series of BRD4-targeting PROTACs, illustrating the effect of linker composition and length.

PROTAC IDDiamine Building BlockLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A1Ethylenediamine1215075
PROTAC-A2Ethylenediamine165090
PROTAC-A3Ethylenediamine2020070
PROTAC-B1Piperazine148085
PROTAC-B2 Piperazine 18 25 95
PROTAC-B3Piperazine2212080

This is illustrative data and does not represent a specific published study.

Analysis:

  • Optimal Linker Length: For both flexible and rigid linkers, there is an optimal length for achieving maximal efficacy.[20][21] Linkers that are too short may cause steric clashes, while those that are too long may not effectively bring the POI and E3 ligase into proximity.[]

  • Impact of Rigidity: In this example, the piperazine-containing PROTACs generally exhibit greater potency (lower DC50) and higher maximal degradation (Dmax) compared to the ethylenediamine-based counterparts. This suggests that the pre-organization afforded by the rigid piperazine linker facilitates more stable and productive ternary complex formation.[15]

Experimental Workflows for Evaluating PROTAC Efficacy

A rigorous and multi-faceted experimental approach is essential to fully characterize the performance of PROTACs with different diamine linkers.[8]

Experimental_Workflow Start PROTAC Synthesis (Varying Diamine Linkers) Permeability Cellular Permeability Assays (e.g., Caco-2, PAMPA) Start->Permeability Permeability->Start Poor Permeability (Redesign Linker) Ternary_Complex Ternary Complex Formation Assays (e.g., TR-FRET, SPR, NanoBRET) Permeability->Ternary_Complex Sufficient Permeability Ternary_Complex->Start Weak/No Complex (Redesign Linker) Ubiquitination Target Ubiquitination Assays (e.g., In-vitro Ubiquitination, IP-Western) Ternary_Complex->Ubiquitination Stable Complex Formation Ubiquitination->Ternary_Complex Inefficient Ubiquitination (Re-evaluate Complex) Degradation Protein Degradation Assays (e.g., Western Blot, In-Cell Western, MS) Ubiquitination->Degradation Efficient Ubiquitination Degradation->Ubiquitination Poor Degradation (Confirm Ubiquitination) Phenotypic Phenotypic Assays (e.g., Cell Viability, Target Engagement) Degradation->Phenotypic Potent Degradation End Lead PROTAC Candidate Phenotypic->End

Caption: A systematic workflow for the evaluation of PROTAC candidates.[22]

Detailed Experimental Protocols

Ternary Complex Formation Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay that can quantify the formation of the ternary complex in a solution-based, high-throughput format.[4][23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the PROTACs with different diamine linkers in DMSO.

    • Reconstitute the fluorescently labeled POI (e.g., with a terbium cryptate donor) and the tagged E3 ligase (e.g., with a d2 acceptor) in the assay buffer.

  • Assay Plate Preparation:

    • In a 384-well low-volume white plate, add the assay buffer.

    • Add a fixed concentration of the labeled POI and E3 ligase to each well.

    • Perform a serial dilution of the PROTACs across the plate. Include no-PROTAC and no-protein controls.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the ternary complex to form.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced complex formation.[24] The height and width of the curve provide information about the stability and cooperativity of the ternary complex.

Western Blotting for Protein Degradation

Rationale: Western blotting is a fundamental and widely used technique for the semi-quantitative assessment of protein levels in response to PROTAC treatment, allowing for the determination of DC50 and Dmax values.[1][3][25]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the different PROTACs for a specified time course (e.g., 4, 8, 16, 24 hours).[1] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Include a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensity using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Conclusion and Future Perspectives

The choice of diamine building block is a critical decision in PROTAC linker design, with a profound impact on the resulting molecule's efficacy. While flexible linkers offer synthetic ease and conformational adaptability, rigid linkers like piperazine can pre-organize the PROTAC for more potent and efficient protein degradation. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating a systematic and empirical approach to linker optimization.

Future advancements in structural biology and computational modeling will undoubtedly provide a more rational basis for linker design, reducing the reliance on extensive empirical screening. However, the fundamental principles of ternary complex formation and the experimental workflows outlined in this guide will remain central to the development of the next generation of highly effective and selective protein degraders.

References

  • Profacgen. Ubiquitination Assay. [Link]

  • MDPI. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. [Link]

  • Domainex. Ternary Complex Formation Assays. [Link]

  • Profacgen. Ternary complex formation. [Link]

  • BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • National Institutes of Health. Impact of linker length on the activity of PROTACs. [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • National Institutes of Health. Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • National Institutes of Health. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. [Link]

  • ResearchGate. Impact of linker length on the activity of PROTACs. [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • ResearchGate. (PDF) Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • National Institutes of Health. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. [Link]

  • MDPI. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. [Link]

  • PubMed Central. Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Oxford Academic. rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]

  • RSC Advances. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

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A Comparative Guide to Validating the Purity of Synthesized N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Novel Diamine

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, a diamine featuring both a primary and a tertiary amine, presents a unique analytical challenge. Its high polarity and lack of a significant chromophore render standard reversed-phase high-performance liquid chromatography (HPLC) with UV detection ineffective. This guide provides a comprehensive comparison of three robust HPLC methodologies for the purity validation of this compound: Reversed-Phase HPLC with Ion-Pairing , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Pre-Column Derivatization with UV-Vis Detection .

The objective is to equip researchers with the expertise to select and implement a method that is not only effective but also self-validating, ensuring the accuracy and reliability of purity assessments. We will delve into the mechanistic basis for each technique, provide detailed experimental protocols, and present comparative data to guide your selection process.

Understanding the Analyte: Key Physicochemical Properties

The structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is fundamental to the analytical strategies discussed. Its key features include:

  • High Polarity: The presence of two amine groups makes the molecule highly water-soluble.

  • Lack of Chromophore: The aliphatic structure means it does not absorb light in the conventional UV range (200-400 nm), making direct UV detection problematic.

  • Basic Nature: The amine groups are basic and will be protonated at acidic to neutral pH, resulting in a cationic species.

These properties necessitate specialized chromatographic techniques to achieve adequate retention and detection.

Methodology Comparison: A Triad of Analytical Approaches

We will now explore and compare three distinct HPLC methodologies, each with its own set of advantages and considerations.

Reversed-Phase HPLC with Ion-Pairing Agents

This technique enhances the retention of polar, ionic compounds on nonpolar stationary phases by introducing an ion-pairing reagent to the mobile phase.

Mechanism of Action: The ion-pairing reagent, typically a long-chain alkyl sulfonate, possesses a hydrophobic tail and an ionic head. It dynamically coats the C18 stationary phase, creating an ionic surface that can interact with the cationic analyte via ion-exchange, thereby increasing its retention time.

Advantages:

  • Excellent for improving the retention of polar analytes.[1]

  • Can improve the peak shape of charged compounds.[1]

Disadvantages:

  • Ion-pairing reagents are often non-volatile, making this method incompatible with mass spectrometry (MS).[1][2]

  • Requires column dedication and extensive equilibration times.[1][2]

G cluster_workflow Ion-Pairing HPLC Workflow cluster_mechanism Mechanism prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (C18 Column) prep->hplc Inject detection Universal Detector (ELSD/CAD) hplc->detection Elution data Data Analysis (Purity Calculation) detection->data Signal analyte Cationic Analyte complex Neutral Ion-Pair analyte->complex ip_reagent Ion-Pair Reagent (e.g., Alkyl Sulfonate) ip_reagent->complex stationary_phase C18 Stationary Phase complex->stationary_phase Hydrophobic Interaction

Caption: Workflow and mechanism of ion-pairing HPLC.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[3]

Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile). A water-rich layer is formed on the surface of the stationary phase, and the polar analyte partitions between this aqueous layer and the bulk mobile phase. Retention increases with the analyte's hydrophilicity.

Advantages:

  • Specifically designed for highly polar analytes.[4]

  • Uses volatile mobile phases, making it fully compatible with MS detection.

  • The high organic content of the mobile phase can enhance MS sensitivity.[2]

Disadvantages:

  • Can be less robust than reversed-phase methods; sensitive to mobile phase composition and water content.

  • Method development can be more complex.[2]

G cluster_workflow HILIC Workflow cluster_mechanism Mechanism prep Sample Preparation (Dissolve in High Organic) hplc HPLC System (Polar Column, e.g., Silica) prep->hplc Inject detection Universal Detector (ELSD/CAD/MS) hplc->detection Elution data Data Analysis (Purity Calculation) detection->data Signal analyte Polar Analyte water_layer Aqueous Layer analyte->water_layer Partitioning mobile_phase Organic Mobile Phase analyte->mobile_phase Distribution stationary_phase Polar Stationary Phase water_layer->stationary_phase Adsorption

Caption: Workflow and mechanism of HILIC.

Pre-Column Derivatization with UV-Vis Detection

This classic approach chemically modifies the analyte to attach a chromophore, making it detectable by standard UV-Vis detectors.

Mechanism of Action: A derivatizing reagent, such as dansyl chloride or o-phthalaldehyde (OPA), reacts with the primary and/or secondary amine groups of the analyte.[5][6] This reaction forms a new, stable compound that is less polar and possesses strong UV absorbance or fluorescence properties, enabling sensitive detection and improved chromatographic retention on a reversed-phase column.[7]

Advantages:

  • Allows for the use of widely available HPLC systems with UV-Vis or fluorescence detectors.

  • Can significantly increase the sensitivity of the analysis.[7]

  • The derivatized product is often less polar, leading to better retention in reversed-phase chromatography.[8]

Disadvantages:

  • The derivatization reaction adds extra steps to sample preparation and can be a source of variability.

  • The stability of the derivatized product can be a concern.[6]

  • The reaction may not be complete, or side products may form.

G cluster_workflow Pre-Column Derivatization Workflow prep Sample Preparation derivatization Derivatization Reaction (e.g., with Dansyl Chloride) prep->derivatization Add Reagent hplc HPLC System (C18 Column) derivatization->hplc Inject detection UV-Vis or Fluorescence Detector hplc->detection Elution data Data Analysis (Purity Calculation) detection->data Signal

Caption: Workflow for pre-column derivatization HPLC.

Data Summary and Comparison

The following table summarizes the key performance characteristics of the three methodologies.

ParameterIon-Pairing HPLC with ELSD/CADHILIC with ELSD/CAD/MSPre-Column Derivatization with UV/FLD
Principle Enhances retention of ionic analytes on a nonpolar stationary phase.Separation of polar analytes on a polar stationary phase.Chemical modification to add a detectable chromophore/fluorophore.
Detector Compatibility ELSD, CAD. Not MS-compatible.[1][2]ELSD, CAD, MS.[9][10]UV-Vis, Fluorescence.
Sensitivity Moderate to high.Moderate to high, MS offers highest sensitivity.High to very high, especially with fluorescence detection.
Sample Throughput Lower due to long column equilibration times.Moderate.Lower due to additional derivatization step.
Method Robustness Moderate.Can be sensitive to mobile phase composition.Dependent on the reproducibility of the derivatization reaction.
Cost & Accessibility Requires universal detector (ELSD/CAD).Requires universal detector or MS.Can be used with standard HPLC-UV systems.

Experimental Protocols

These protocols are intended as a starting point and should be optimized for your specific instrumentation and potential impurities.

Protocol 1: Ion-Pairing HPLC with Charged Aerosol Detection (CAD)
  • Reagents and Materials:

    • HPLC-grade acetonitrile and water.

    • Heptafluorobutyric acid (HFBA) as the ion-pairing reagent.

    • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine reference standard and synthesized sample.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% HFBA in water.

    • Mobile Phase B: 0.1% HFBA in acetonitrile.

    • Gradient: 5% B to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Charged Aerosol Detector (CAD).[11]

  • Sample Preparation:

    • Prepare a stock solution of the reference standard and sample at 1 mg/mL in Mobile Phase A.

    • Further dilute to a working concentration of 100 µg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the sample and standard solutions.

    • Monitor the chromatogram for the main peak and any impurity peaks.

    • Calculate purity based on the area percent of the main peak.

Protocol 2: HILIC with Evaporative Light Scattering Detection (ELSD)
  • Reagents and Materials:

    • HPLC-grade acetonitrile and water.

    • Ammonium formate.

    • N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine reference standard and synthesized sample.

    • Bare silica or amide-bonded HILIC column (e.g., 4.6 x 100 mm, 3.5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detector: Evaporative Light Scattering Detector (ELSD).[12]

  • Sample Preparation:

    • Prepare a stock solution of the reference standard and sample at 1 mg/mL in 90:10 acetonitrile:water.

    • Further dilute to a working concentration of 100 µg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject 5 µL of the sample and standard solutions.

    • Calculate purity using the area percent method.

Protocol 3: Pre-Column Derivatization with Dansyl Chloride and UV Detection
  • Reagents and Materials:

    • Dansyl chloride solution (1.5 mg/mL in acetonitrile).[5]

    • Sodium bicarbonate buffer (100 mM, pH 9.5).

    • HPLC-grade acetonitrile and water.

    • Formic acid.

    • C18 reversed-phase column.

  • Derivatization Procedure:

    • To 100 µL of a 100 µg/mL sample solution in water, add 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.[13]

    • Vortex and incubate at 60 °C for 45 minutes in the dark.[5]

    • Cool to room temperature and add 50 µL of 2% formic acid to quench the reaction.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

  • Procedure:

    • Inject 10 µL of the derivatized sample.

    • Identify the peak corresponding to the derivatized diamine.

    • Assess purity by comparing the main peak area to the total area of all peaks.

Trustworthiness and Method Validation

To ensure the trustworthiness of any chosen method, a validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines should be followed.[14][15] This involves assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

The choice of the optimal HPLC method for validating the purity of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine depends on the specific requirements of the laboratory and the intended application.

  • For routine quality control where a standard HPLC-UV is available, Pre-Column Derivatization offers a sensitive and accessible option, provided the derivatization procedure is carefully controlled and validated.

  • HILIC is the recommended approach when MS compatibility is required for impurity identification or when dealing with very polar impurities that are difficult to separate by other means.

  • Ion-Pairing HPLC is a viable alternative to HILIC when an MS detector is not available, but a universal detector like CAD or ELSD is. It is a powerful technique but requires careful method development and column maintenance.

Regardless of the chosen method, rigorous validation according to ICH guidelines is paramount to ensure the scientific integrity of the purity data.

References

  • Zhang, Y., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 33(15), 2329-2337. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector. Retrieved from [Link]

  • Grokipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • DiVA portal. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

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  • Peak Scientific. (2016). The principles of ELSD. Retrieved from [Link]

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  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • SIELC. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Biotage. (2023). So, how does an ELSD work?. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Ion Pair Chromatography?. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Separation Science. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

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  • SEDERE. (n.d.). How does an ELSD work. Retrieved from [Link]

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  • Petridis, K. D., & Steinhart, H. (1995). [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 201(3), 256-260. Retrieved from [Link]

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Sources

A Comparative Guide to the Conformational Effects of the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker element in bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), is a critical determinant of therapeutic efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker, a structure distinguished by a gem-dimethyl group on its ethylenediamine backbone. We will explore the conformational constraints imposed by this feature, compare its properties to common flexible and rigid linkers, and provide detailed experimental and computational protocols for assessing these effects in your own research.

The Central Role of Linker Conformation in Drug Efficacy

In the design of bifunctional molecules, the linker is not merely a spacer but a functional component that dictates the spatial orientation of the two connected moieties.[] Its length, rigidity, and chemical composition are paramount for achieving a stable and productive ternary complex between a target protein and an E3 ligase, the essential step for targeted protein degradation.[2] An improperly designed linker can lead to unproductive conformations, steric clashes, or poor physicochemical properties, ultimately rendering a promising molecule inert.[4] Therefore, a deep understanding of a linker's conformational tendencies is crucial for rational drug design.[5]

The N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker introduces a specific and potent conformational constraint through its gem-dimethyl group. This feature leverages a principle known as the Thorpe-Ingold effect or gem-dimethyl effect .

The Thorpe-Ingold Effect: A Primer

First described in 1915, the Thorpe-Ingold effect explains how geminal substitution on a carbon chain can accelerate intramolecular reactions by altering bond angles and restricting conformational freedom.[6][7] The two methyl groups, being bulkier than hydrogen atoms, increase the steric hindrance and widen the C-C-C bond angle between them. Consequently, the angle between the adjacent groups in the chain is compressed, bringing the reactive ends of the linker closer together and favoring specific, more folded conformations.[6][8] This pre-organization can significantly reduce the entropic penalty associated with binding to two proteins simultaneously.[4]

Figure 1: Conformational restriction via the Thorpe-Ingold effect.


Comparative Analysis: A Spectrum of Flexibility

The choice of linker is a critical decision in drug design, often balancing adaptability with potency.[2] The N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker occupies a unique space, offering a "semi-rigid" profile. Below is a comparison with commonly used alternatives.

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine Rigid Linkers (e.g., Piperazine, Phenyl)
Conformational Freedom High; many rotatable bonds sample a wide conformational space.[4]Moderate; gem-dimethyl group restricts rotation around the C-C bond.Low; conformationally constrained by cyclic or aromatic structures.[2]
Ternary Complex Formation Can adapt to various protein surfaces, but with a potential high entropic cost upon binding.[4]Pre-organizes into a subset of conformations, potentially lowering the entropic penalty for binding.Can potently lock into a bioactive conformation if correctly designed, but is highly sensitive to geometric mismatch.[2]
Physicochemical Properties Can improve solubility (PEG) or contribute to lipophilicity (alkyl chains).[2]Generally maintains amine characteristics for solubility, with a modest increase in lipophilicity from methyl groups.Can be designed to improve solubility and introduce polarity (e.g., piperazine).[4]
Metabolic Stability Flexible chains can be more susceptible to metabolism.[2]The quaternary carbon may offer some shielding to adjacent bonds, potentially improving stability.Generally more resistant to metabolic degradation due to constrained structure.[4]
Design Challenge Synthetically accessible and easily modified for length, but optimization can be empirical.[1][2]Requires specific synthesis but offers a predictable conformational bias.Synthesis can be complex, and precise orientation is critical for activity.[2]

Methodologies for Assessing Linker Conformation

To objectively evaluate the conformational effects of the target linker, a combination of experimental and computational methods is required. This dual approach provides a self-validating system where computational predictions can be confirmed by empirical data.

G start Linker Design & Synthesis comp Computational Analysis start->comp exp Experimental Validation start->exp md Molecular Dynamics (MD) Simulations comp->md nmr NMR Spectroscopy (ROESY/NOESY) exp->nmr xray X-Ray Crystallography (if applicable) exp->xray analysis Data Synthesis & Conformational Model md->analysis nmr->analysis xray->analysis

Caption: Integrated workflow for linker conformational analysis.


Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[9][10] Nuclear Overhauser Effect (NOE) experiments, such as ROESY or NOESY, are particularly valuable as they detect spatial proximities between protons, providing direct evidence of molecular folding.[11]

Objective: To determine the solution-state conformation of the linker by identifying through-space correlations between protons on opposite ends of the diamine backbone.

Protocol: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Rationale: For molecules in the size range of typical bifunctional drugs, ROESY is often preferred over NOESY to avoid zero-crossing issues that can nullify signals.

  • Step 1: Sample Preparation

    • Synthesize the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker or the full bifunctional molecule. Confirm purity (>95%) via LC-MS and ¹H NMR.

    • Dissolve 5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformation, so consider solvents that mimic different biological environments (apolar for membrane, polar for cytosol).[5]

    • Filter the solution into a high-quality NMR tube.

  • Step 2: NMR Data Acquisition

    • Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals. 2D correlation spectra (COSY, HSQC) will be necessary for unambiguous assignment.

    • Set up a 2D ROESY experiment on a high-field spectrometer (≥500 MHz).

    • Key Parameters:

      • Mixing Time: Start with a mixing time of ~200-300 ms. A mixing time series (e.g., 100, 200, 300, 500 ms) can be beneficial to observe the build-up of ROE correlations.

      • Spin-Lock Field: Use a standard spin-lock field strength appropriate for the spectrometer.

  • Step 3: Data Analysis & Interpretation

    • Process the 2D ROESY spectrum.

    • Look for cross-peaks that indicate spatial proximity (< 5 Å) between protons.

    • Crucial Validation: A key indicator of a folded or gauche-like conformation would be an ROE correlation between the protons of the N,N-dimethyl groups and the protons of the N-(2-amino...) methylene group. In a fully extended anti conformation, these protons would be too far apart to generate a signal.

    • Compare the results to a control linker, such as N,N-dimethylethylenediamine, which is expected to show weaker or no such correlations due to its higher flexibility.[11]

Computational Protocol: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the linker's conformational landscape, revealing the relative populations and energies of different conformers.[12][13]

Objective: To computationally sample the conformational space of the linker and quantify the influence of the gem-dimethyl group.

Protocol: Unconstrained MD Simulation in Explicit Solvent

  • Rationale: This protocol allows for the unbiased exploration of the linker's flexibility and preferred conformational states in a simulated physiological environment.[14]

  • Step 1: System Preparation

    • Build the 3D structure of the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker using a molecular builder (e.g., Avogadro, Maestro).

    • Assign a suitable force field (e.g., OPLS, AMBER, CHARMM). Ensure accurate parameterization for the quaternary carbon and amine groups.

    • Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water). Add counter-ions to neutralize the system if necessary.

  • Step 2: Simulation Execution (using GROMACS, AMBER, or similar)

    • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

    • Equilibration:

      • Run a short NVT (constant number of particles, volume, and temperature) simulation (~100 ps) to bring the system to the target temperature (e.g., 300 K).

      • Run a subsequent NPT (constant number of particles, pressure, and temperature) simulation (~1 ns) to equilibrate the density.

    • Production Run: Execute a long production simulation (≥100 ns) under NPT conditions. Save the trajectory coordinates every 10-100 ps.

  • Step 3: Trajectory Analysis

    • Dihedral Angle Analysis: The most critical analysis is to plot the distribution of the central N-C-C-N dihedral angle over time. For the gem-dimethyl linker, you would expect to see a strong preference for gauche conformations (around ±60°) over the anti conformation (180°). A simple ethylenediamine linker would show significant populations for all three states.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for the atoms in the linker backbone to get a quantitative measure of its flexibility.[12] Compare this value to more flexible (higher RMSF) and more rigid (lower RMSF) linkers.

    • Cluster Analysis: Group the simulation snapshots into conformational clusters to identify the most populated and lowest-energy states.

Conclusion and Outlook

The N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine linker offers a compelling design strategy for medicinal chemists. By leveraging the Thorpe-Ingold effect, it introduces a predictable conformational bias that can pre-organize a molecule for optimal binding, potentially enhancing potency and selectivity while avoiding the synthetic complexity of fully rigid systems.[4][6] The methodologies outlined in this guide—combining solution-state NMR and in silico molecular dynamics—provide a robust framework for validating these conformational effects. As the field of targeted protein degradation and bifunctional therapeutics continues to evolve, the rational design of linkers with tailored conformational properties will remain a cornerstone of success.

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A Comparative Analysis of the Biological Activity of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N,N-Dimethylamine Moiety in Medicinal Chemistry

The N,N-dimethylamine (DMA) functional group is a prevalent feature in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its presence is far from coincidental; the dimethylamino group, a small, weakly basic, and electron-donating moiety, often imparts favorable pharmacokinetic and pharmacodynamic properties to a parent molecule.[1] These advantages can include enhanced aqueous solubility, improved bioavailability, and the ability to modulate interactions with various biological targets.[1] Consequently, derivatives built upon scaffolds containing the DMA group have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, analgesic, and antihistaminic properties.[2][3]

This guide provides a comparative overview of the biological activities of derivatives based on the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine scaffold. We will delve into their performance in key therapeutic areas, supported by experimental data, and elucidate the methodologies used for their evaluation. The objective is to offer researchers and drug development professionals a clear, data-driven perspective on the structure-activity relationships (SAR) that govern the efficacy of this promising class of compounds.

Antimicrobial Activity: A Broad Spectrum of Potential

The search for novel antimicrobial agents is a critical endeavor due to the rise of drug-resistant pathogens.[4] Amine-containing compounds have historically been a rich source of antimicrobial leads.[5][6] Derivatives of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine are no exception, with various analogs exhibiting inhibitory activity against a range of bacteria and fungi. The primary mechanism often involves disruption of the microbial cell membrane or interference with essential cellular processes.

Comparative Antimicrobial Efficacy

The antimicrobial potential of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The data below, gathered from studies on structurally related cyclopropane amide derivatives, illustrates the impact of different substitutions on antimicrobial potency.

Compound IDR Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
F5 4-Chlorophenyl64>12864[7]
F7 2,4-Dichlorophenyl128>12832[7]
F8 4-Bromophenyl>128>12816[7]
F9 4-Fluorophenyl32>12864[7]
F24 4-Nitrophenyl>128>12816[7]
F42 3-Pyridinyl>128>12816[7]
Ciprofloxacin (Positive Control)---[7]
Fluconazole (Positive Control)--2[7]

Note: The data presented is for cyclopropane amide derivatives, which share structural similarities with the topic compounds and provide insight into the potential activity of related scaffolds.

Analysis of Structure-Activity Relationship (SAR): The data suggests that modifications to the aryl group significantly influence antifungal activity against C. albicans. Compounds F8, F24, and F42, featuring 4-bromophenyl, 4-nitrophenyl, and 3-pyridinyl groups respectively, demonstrated the most potent antifungal activity with an MIC of 16 µg/mL.[7] In contrast, antibacterial activity against S. aureus was more moderate and appeared sensitive to halogen substitution, with the 4-fluorophenyl derivative (F9) showing the best activity in this series.[7]

Experimental Protocol: Microdilution Method for MIC Determination

The following protocol outlines the standard microdilution method used to determine the MIC of a compound against bacterial and fungal strains.[7]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microorganism in broth without compound) and negative control wells (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate (Compound + Microbe) A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Growth D->E F Determine MIC Value (Lowest concentration with no growth) E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The dimethylamine pharmacophore is a key component in several anticancer agents.[1][3] Its derivatives have shown promise by targeting various biochemical pathways involved in tumor growth and metastasis.[3] Mechanisms of action can include the induction of apoptosis (programmed cell death), inhibition of protein synthesis, or antagonism of specific cellular receptors.[8][9]

Comparative Cytotoxic Activity

The anticancer efficacy of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine derivatives can be evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

Compound TypeCell LineIC50 (µM)Biological EffectReference
Quaternary Ammonium Surfactant (DMM-11)Melanoma (A375)~25Induction of Apoptosis[9]
Quaternary Ammonium Surfactant (DMPM-11)Melanoma (A375)~30Induction of Apoptosis[9]
Quaternary Ammonium Surfactant (DMGM-14)Colon Adenocarcinoma (HT-29)~40Induction of Apoptosis[9]
Dimethylsilane PolyaminesLeukemia (L1210)Not SpecifiedInhibition of Protein & DNA Synthesis[8]
Platinum-Dimethylamine ComplexHeLa, PC3Not SpecifiedDNA Binding, Cytotoxicity[10]

Note: Data is from related dimethylamine-containing compounds, highlighting the potential cytotoxic mechanisms and activities of this class.

Analysis of Structure-Activity Relationship (SAR): While specific IC50 values for the core topic structure are not readily available in the cited literature, the data from related compounds is informative. For instance, quaternary ammonium surfactants containing a dimethylamine headgroup induce apoptosis in melanoma and colon cancer cells.[9] The cytotoxic effect of dimethylsilane polyamines is thought to arise from their ability to act as polyamine antagonists and inhibit DNA and protein synthesis.[8] Furthermore, platinum complexes incorporating a dimethylamine ligand have shown anticancer effects linked to their DNA binding capacity.[10] This suggests that the N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine scaffold could be functionalized to target these and other anticancer pathways.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Incubation: The plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Test Compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h (Formazan Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate Cell Viability and Determine IC50 G->H

Workflow for the MTT Cell Viability Assay.

Receptor Binding and Modulation

The dimethylamine moiety is a common feature in ligands that target a wide array of receptors, particularly within the central nervous system (CNS).[2] Its ability to participate in hydrogen bonding and ionic interactions makes it a valuable component for achieving high-affinity binding to receptor pockets. Derivatives have been investigated as agonists, antagonists, and modulators for receptors such as opioid, serotonin (5-HT), and N-methyl-D-aspartate (NMDA) receptors.[2][11][12][13]

Comparative Receptor Activity

The interaction of a compound with a specific receptor is characterized by its binding affinity (Ki) and its functional effect (e.g., agonist or antagonist activity, often measured by Ke or EC50 values).

Compound ClassReceptor TargetActivity TypeKey FindingsReference
BenzylaminesOpioidAgonistThe N,N-dimethyl moiety is associated with potent agonist activity.[11]
5-(3-hydroxyphenyl)morphansµ-OpioidAntagonist / Inverse AgonistN-substituent modification leads to potent antagonists (Ke = 0.17 - 0.3 nM).[14]
Benzamides5-HT1DAntagonistN,N-dimethylaminopropyl group is a key feature for selective antagonists.[15]
Phenothiazines (Triflupromazine)Dopamine D1/D2AntagonistThe N,N-dimethylpropylamine side chain is crucial for activity.[2]
VariousNMDAAntagonistNMDA antagonists are used to prevent excitotoxicity in neurological diseases.[12][13]

Analysis of Structure-Activity Relationship (SAR): The role of the N,N-dimethyl group is highly context-dependent. In certain opioid scaffolds like benzylamines, the N,N-dimethyl substitution is critical for agonist activity.[11] Conversely, in other scaffolds such as 5-(3-hydroxyphenyl)morphans, modification of the N-substituent can produce potent µ-opioid antagonists.[14] For serotonin receptors, the (N,N-dimethylamino)propyl side chain has been instrumental in developing selective 5-HT1D antagonists.[15] This highlights that while the dimethylamine group is a privileged structure for receptor interaction, its ultimate functional effect is determined by the overall molecular architecture.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a test compound for a specific receptor.

  • Preparation: A cell membrane preparation expressing the receptor of interest is prepared. A radioligand (a radioactive molecule with known high affinity for the receptor) is selected.

  • Assay Setup: The assay is set up in tubes or a microplate containing:

    • The membrane preparation.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_mix Incubation cluster_sep Separation & Counting cluster_calc Analysis A Combine: - Receptor Membranes - Radioligand (L*) - Test Compound (I) B Incubate to Equilibrium A->B C Rapid Filtration B->C D Separate Bound L* from Free L* C->D E Measure Radioactivity (Scintillation Counting) D->E F Generate Competition Curve E->F G Calculate IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Workflow for a Competitive Radioligand Binding Assay.

Conclusion and Future Directions

Derivatives of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine represent a versatile chemical scaffold with demonstrated potential across multiple therapeutic areas. The N,N-dimethylamine moiety consistently proves to be a valuable functional group for modulating biological activity, enhancing physicochemical properties, and facilitating interactions with diverse biological targets.

The comparative data indicates that subtle structural modifications can dramatically shift the biological activity profile, moving a compound from an antimicrobial to an anticancer agent or from a receptor agonist to an antagonist. This high degree of tunability underscores the importance of continued structure-activity relationship studies. Future research should focus on synthesizing and screening novel derivatives to identify compounds with enhanced potency and selectivity for specific targets. The exploration of this chemical space holds significant promise for the discovery of new lead compounds in the ongoing development of effective therapeutics for a wide range of diseases.[1][3]

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Analog-Based Assessment

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a diamine containing both a primary and a tertiary amine group. Based on data from analogous compounds such as N,N-Dimethylethylamine, N,N,N',N'-Tetramethylethylenediamine, and 1,2-Diamino-2-methylpropane, it is prudent to handle this chemical with the assumption that it possesses similar hazardous properties.[1][2][3][4][5]

Anticipated Hazards:

  • Corrosivity: Amines are typically corrosive and can cause severe skin burns and eye damage upon contact.[2][4][5]

  • Flammability: Many aliphatic amines are flammable liquids and vapors. Vapors can be heavier than air and may travel to an ignition source.[1][3][4][5][6]

  • Toxicity: Harmful if swallowed or inhaled.[2][5] Inhalation may cause respiratory irritation.[6]

  • Reactivity: Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statement
Flammable Liquid🔥Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Skin Corrosion/IrritationcorrosiveCauses severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection.
Acute Toxicity (Oral, Inhalation)💀Harmful if swallowed or inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray.
Serious Eye Damage/IrritationcorrosiveCauses serious eye damage. Wear eye/face protection.
Specific Target Organ Toxicityhealth_and_safetyMay cause respiratory irritation. Use only outdoors or in a well-ventilated area.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). The causality behind this is to create a barrier between the handler and the potentially corrosive and toxic chemical, mitigating the risk of exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Workflow for Disposal:

Caption: Disposal workflow for N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.

Detailed Steps:

  • Segregation: Keep waste containing N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine separate from other waste streams, especially from incompatible materials like acids and strong oxidizing agents, to prevent hazardous reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for amines.

    • Do not use metal containers for corrosive waste.[8]

    • Ensure the container is in good condition, free from cracks or damage.

    • Keep the container tightly closed except when adding waste to prevent the release of flammable and irritating vapors.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • Identify the contents as "N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine Waste".

    • List all components of the waste, including any solvents and their approximate concentrations.

    • Affix appropriate hazard pictograms (flammable, corrosive, toxic).

  • Temporary Storage:

    • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.

    • This area should be away from direct sunlight, heat sources, and incompatible substances.

    • Familiarize yourself with your institution's and local regulations regarding the maximum allowable time for hazardous waste storage.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

    • These professional services are equipped to handle and dispose of chemical waste in an environmentally sound and legally compliant manner, often through high-temperature incineration.

Emergency Procedures in Case of Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

Caption: Emergency spill response protocol.

Detailed Steps:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Increase ventilation to the area, if it is safe to do so.

  • Personal Protective Equipment: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Section 2.

  • Containment: For liquid spills, contain the material using sand, earth, or a commercial inert absorbent material. Prevent the spill from entering drains or waterways.[2][4]

  • Absorption and Collection: Absorb the spilled material with an inert absorbent. Carefully collect the absorbed material and any contaminated soil or items using non-sparking tools and place them into a designated hazardous waste container.[1][2]

  • Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.

  • Disposal: The collected spill cleanup materials must be disposed of as hazardous waste, following the procedures outlined in Section 3.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a critical aspect of responsible laboratory practice. By understanding its potential hazards based on structurally similar compounds and adhering to a systematic disposal protocol, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific safety guidelines and your local and national regulations to ensure full compliance.

References

  • TCI America. (2018, July 6). Safety Data Sheet: 2,2'-Diamino-N-methyldiethylamine.
  • Fisher Scientific. (2010, September 16). Safety Data Sheet: N,N,N',N'-Tetramethylethylenediamine.
  • Fisher Scientific. (2014, September 8).
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  • Fisher Scientific. (n.d.).
  • TCI Chemicals. (n.d.). 1,2-Diamino-2-methylpropane.
  • Regulations.gov. (2021, January 8).
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  • TCI America. (n.d.).
  • Echemi. (n.d.). 1,2-Diamino-2-methylpropane SDS.
  • Möller Chemie. (n.d.).
  • Strem Chemicals. (n.d.). N-(2-Amino-1,1-dimethylethyl)-n,n-dimethylamine, min 98%.
  • ChemicalBook. (n.d.). N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.
  • PubChem. (n.d.). (2-Amino-1-phenylethyl)dimethylamine.
  • Chemos GmbH & Co. KG. (n.d.).
  • TCI America. (2018, July 6).
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • PubChem. (n.d.). N,N-Dimethylethylenediamine.
  • Santa Cruz Biotechnology. (n.d.). 2,N2,N2-Trimethyl-propane-1,2-diamine.
  • Sciencemadness Discussion Board. (2010, April 15). Disposal of ethylenediamine.
  • Green Chemistry (RSC Publishing). (n.d.). A sustainable way of recycling polyamides: dissolution and ammonolysis of polyamides to diamines and diamides using ammonia and biosourced glycerol.
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Navigating the Handling of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2), a corrosive and irritant aliphatic amine. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: A Corrosive and Irritant Compound

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, for transportation purposes, it is classified as a "Corrosive solid, n.o.s.". This underscores the necessity of robust personal protective equipment (PPE) and stringent handling protocols.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the most critical factor in mitigating the risks associated with N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine. The following table outlines the recommended PPE for routine laboratory operations.

Body Part Personal Protective Equipment (PPE) Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield worn over goggles is required when there is a risk of splashes, such as during transfers of larger volumes or cleanup of spills.[1]
Hands Chemical-resistant gloves (Butyl rubber or Neoprene recommended)Nitrile gloves may offer short-term splash protection but are not recommended for prolonged contact with corrosive amines.[2][3] Butyl rubber or neoprene gloves provide better resistance.[3] Always inspect gloves for any signs of degradation or perforation before use.
Body Flame-retardant lab coat and chemical-resistant apronA standard lab coat should be supplemented with a chemical-resistant apron, particularly when handling quantities greater than a few milliliters. For larger scale operations, a full chemical-resistant suit may be necessary.
Respiratory Use in a certified chemical fume hoodAll handling of this compound that may generate vapors must be conducted in a properly functioning chemical fume hood to avoid inhalation.[4] If a fume hood is not available or during a large spill, a respirator with an appropriate cartridge for organic amines should be used by trained personnel.[4]

Operational Blueprint: From Handling to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for safety.

Prudent Handling in the Laboratory

All operations involving N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine should be conducted with the assumption that any contact will be harmful.

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, ensure that a chemical fume hood is available and functioning correctly. Clear the workspace of any unnecessary items. Locate the nearest emergency shower and eyewash station.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Chemical Transfer: When transferring the chemical, use a funnel or other appropriate tools to minimize the risk of splashes. Grounding and bonding of containers may be necessary to prevent static discharge, a potential ignition source for flammable vapors.

  • Heating: If heating is required, use a water bath or heating mantle. Avoid open flames.

  • Post-Handling: After completing the work, carefully remove and dispose of gloves. Wash hands thoroughly with soap and water.

Emergency Preparedness: Spill Management

In the event of a spill, a swift and informed response is crucial to prevent injury and further contamination.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Risk Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Small, Contained, No Inhalation Risk MajorSpill Major Spill Assess->MajorSpill Large, Uncontained, Inhalation Risk DonPPE Don Appropriate PPE MinorSpill->DonPPE CallEHS Call Emergency Services / EHS MajorSpill->CallEHS Contain Contain Spill with Inert Absorbent DonPPE->Contain Neutralize Neutralize with Weak Acid (e.g., Citric Acid) Contain->Neutralize Collect Collect Residue into Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End End Dispose->End CallEHS->End

Immediate Actions for Spills:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[5]

  • Assess the Spill: From a safe distance, assess the extent of the spill. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[6]

  • Cleanup of Minor Spills:

    • Wear the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Once absorbed, cautiously neutralize the spill with a weak acid (e.g., citric acid).[6] Use pH paper to confirm neutralization.

    • Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[5][7]

    • Clean the spill area with soap and water.

Responsible Disposal

Corrosive amine waste is considered hazardous and must be disposed of according to institutional, local, and national regulations.[8][9]

Disposal Protocol:

  • Segregation: Keep waste containing N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine separate from other waste streams to prevent potentially hazardous reactions.[8]

  • Containment: Use clearly labeled, sealed, and compatible containers for all waste.[8]

  • Labeling: All waste containers must be clearly labeled with their contents and associated hazards.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[8] Do not pour this chemical down the drain.[8]

Conclusion: A Culture of Safety

The safe handling of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is predicated on a thorough understanding of its hazards and a steadfast commitment to established safety protocols. By implementing the guidance in this document, researchers and laboratory personnel can significantly minimize their risk of exposure and ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and the available safety data for any chemical before commencing work.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Glove Compatibility Chart. (n.d.). CP Lab Safety. Retrieved from [Link]

  • How To Clean Up A Corrosive Chemical Spill. (2023, May 5). ICE Cleaning. Retrieved from [Link]

  • 10 Tips for Working Safely with Corrosives. (2025, October 15). Chemsafe. Retrieved from [Link]

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